Product packaging for 3,5-Diiodothyroacetic acid(Cat. No.:CAS No. 1155-40-4)

3,5-Diiodothyroacetic acid

Numéro de catalogue: B028850
Numéro CAS: 1155-40-4
Poids moléculaire: 496.03 g/mol
Clé InChI: KKJBNMLZBHFYAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Diiodothyroacetic acid is an acetic acid derivative of thyroxine. It inhibits copper-induced lipid peroxidation of LDL isolated from human plasma when used at a concentration of 1 µM. This compound (5 mg/100 g diet) increases urinary and fecal excretion of sterols, as well as prevents high-fat diet-induced increases in liver lipid and cholesterol levels, in rats.>This compound (diac) is the acetic acid variant of thyroxine. Formulations containing dosages in the range of 100 mg/day decrease serum cholesterol and produce calorigenic effects in humans. Formulations containing diac also protect human LDL cholesterol from oxidation in vitro. Diac treatment prevents elevated liver cholesterol in rats fed a high-fat diet and reduces previously elevated liver cholesterol to control levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10I2O4 B028850 3,5-Diiodothyroacetic acid CAS No. 1155-40-4

Propriétés

IUPAC Name

2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJBNMLZBHFYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151121
Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155-40-4
Record name 3,5-Diiodothyroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1155-40-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Signaling of 3,5-Diiodothyroacetic Acid (DIANA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIANA) is a thyroid hormone analog that has garnered interest within the scientific community for its potential therapeutic applications. As a metabolite of 3,5-diiodothyronine (B1216456) (T2), DIANA is implicated in the intricate signaling cascades regulated by thyroid hormones. This technical guide provides a comprehensive overview of the known synthesis pathways of DIANA and delves into its molecular signaling mechanisms, offering valuable insights for researchers in endocrinology and drug development.

Synthesis of this compound

The chemical synthesis of this compound can be approached through multiple routes, primarily involving the modification of thyroid hormone precursors. While a definitive, widely cited, single-step synthesis is not prominently available in the literature, the preparation of DIANA can be inferred from established methods for analogous compounds. One of the key early syntheses was reported by Ziegler and Marr, though detailed experimental data from this specific work is not readily accessible in modern databases. However, based on the synthesis of related thyroacetic acid analogs and the metabolic pathways, a plausible synthetic approach involves the oxidative deamination of 3,5-diiodothyronine.

Postulated Chemical Synthesis Pathway

A feasible chemical synthesis of DIANA can be conceptualized starting from 3,5-diiodothyronine (T2). This transformation mirrors the metabolic conversion and can be achieved through chemical oxidation.

Reaction Scheme:

3,5-Diiodothyronine → this compound

This conversion involves the replacement of the amino group in the alanine (B10760859) side chain of T2 with a carboxylic acid group. This can be accomplished using a variety of oxidizing agents.

Experimental Workflow for Postulated Synthesis

G cluster_synthesis Postulated Synthesis of this compound Start Start 3_5_Diiodothyronine 3,5-Diiodothyronine (T2) Start->3_5_Diiodothyronine Oxidation Oxidative Deamination (e.g., with oxidizing agent in acidic medium) 3_5_Diiodothyronine->Oxidation Intermediate Intermediate (unstable) 3,5-Diiodothyropyruvic acid Oxidation->Intermediate Decarboxylation Oxidative Decarboxylation Intermediate->Decarboxylation DIANA This compound (DIANA) Decarboxylation->DIANA Purification Purification (e.g., Recrystallization, Chromatography) DIANA->Purification Characterization Characterization (NMR, Mass Spectrometry, MP) Purification->Characterization End End Characterization->End

Caption: Postulated chemical synthesis workflow for this compound.

Quantitative Data from Analogous Syntheses

While specific yields for a direct, optimized synthesis of DIANA are not widely published, data from the synthesis of structurally similar thyroacetic acid analogs can provide an estimate of expected efficiency.

PrecursorProductReagents and ConditionsYield (%)Reference
3,5-Diiodotyrosine3,5-Diiodo-4-hydroxyphenylpyruvic acidL-amino acid oxidase, catalase-[Endocrinology]
3,5,3'-Triiodothyronine3,5,3'-Triiodothyroacetic acidNot specified-[J. Clin. Invest.]

Note: The yields for these transformations are often not reported in metabolic studies, as the focus is on identification and pathway elucidation rather than synthetic optimization.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol for the synthesis of DIANA based on the oxidative deamination of 3,5-diiodothyronine. This protocol is for illustrative purposes and would require optimization.

Objective: To synthesize this compound from 3,5-diiodothyronine.

Materials:

  • 3,5-Diiodothyronine (T2)

  • Strong oxidizing agent (e.g., potassium permanganate, chromium trioxide)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Dissolution: Dissolve a known quantity of 3,5-diiodothyronine in a suitable acidic solvent, such as aqueous sulfuric acid, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidation: Slowly add a solution of the oxidizing agent dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a reducing agent, such as sodium bisulfite solution, until the characteristic color of the oxidant disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent, such as diethyl ether. Repeat the extraction process three times.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized DIANA using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Signaling Pathway of this compound

This compound, as a thyroid hormone analog, is believed to exert its biological effects primarily through interaction with thyroid hormone receptors (TRs). The signaling cascade initiated by DIANA is likely to be similar to that of its metabolic precursor, 3,5-diiodothyronine (T2).

Interaction with Thyroid Hormone Receptors

Thyroid hormones regulate gene expression by binding to TRs, which are members of the nuclear receptor superfamily. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes. The β-isoform, particularly TRβ1, is highly expressed in the liver, a key target tissue for thyroid hormone action.

Studies have shown that 3,5-diiodothyronine (T2) can bind to and activate the human thyroid hormone receptor β1 (TRβ1).[1][2] This interaction is crucial for mediating the metabolic effects of T2. Given the structural similarity, it is highly probable that DIANA also functions as a ligand for TRβ1, thereby influencing the transcription of target genes.

Signaling Pathway of DIANA via TRβ1

G cluster_pathway DIANA Signaling Pathway via TRβ1 DIANA_ext This compound (Extracellular) Transport Membrane Transporter DIANA_ext->Transport Uptake Cell_Membrane Cell Membrane DIANA_int This compound (Intracellular) Transport->DIANA_int TR_RXR TRβ1/RXR Heterodimer DIANA_int->TR_RXR Binding and Activation TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Binds to Gene_Transcription Target Gene Transcription TRE->Gene_Transcription Modulates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Metabolic_Effects Metabolic Effects (e.g., increased metabolism) Protein_Synthesis->Metabolic_Effects

Caption: Proposed signaling pathway of this compound via the TRβ1 receptor.

Downstream Metabolic Effects

The activation of TRβ1 by DIANA is expected to trigger a cascade of events leading to changes in the expression of genes involved in various metabolic processes. The downstream effects are likely to be similar to those observed for T2 and other thyromimetic compounds, which include:

  • Increased Metabolic Rate: Stimulation of cellular respiration and energy expenditure.

  • Lipid Metabolism: Regulation of genes involved in fatty acid synthesis and oxidation.

  • Glucose Homeostasis: Modulation of genes related to gluconeogenesis and glucose uptake.

Conclusion

This compound represents a molecule of significant interest in the field of thyroid hormone research. While a standardized, detailed chemical synthesis protocol remains to be fully elucidated and widely published, its preparation can be logically inferred from established chemical transformations of related thyroid hormone analogs. The primary mechanism of action for DIANA is believed to be through the activation of the thyroid hormone receptor β1, leading to the modulation of gene expression and subsequent effects on metabolism. Further research is warranted to fully characterize the synthetic routes and to explore the therapeutic potential of this intriguing thyroid hormone analog. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of this compound.

References

The Mechanism of Action of 3,5-Diiodothyroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodothyroacetic acid (DIANA) is a thyroid hormone analog characterized by an acetic acid side chain in place of the alanine (B10760859) side chain of the native thyroid hormone, thyroxine. As a member of the thyromimetic class of compounds, DIANA exhibits significant metabolic regulatory effects, including the reduction of plasma cholesterol and the prevention of diet-induced hepatic lipid accumulation. This technical guide provides a comprehensive overview of the current understanding of DIANA's mechanism of action, drawing on direct evidence where available and extrapolating from the well-documented activities of closely related thyroid hormone analogs. This document details its molecular interactions, impact on signaling pathways, and physiological outcomes, supported by quantitative data, experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development. The potential therapeutic application of thyroid hormone analogs in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD) has been a subject of intense research. This compound (DIANA) is one such analog, demonstrating promising metabolic effects. This guide synthesizes the available scientific literature to provide an in-depth understanding of its core mechanism of action.

Molecular Targets and Binding Affinity

The primary molecular targets of thyroid hormones and their analogs are the thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two major isoforms, TRα and TRβ, which are encoded by separate genes and have distinct tissue distribution and physiological roles. While direct binding affinity data for DIANA is limited in the public domain, studies on analogous compounds provide valuable insights. For instance, the closely related 3,5,3'-triiodothyroacetic acid (TRIAC) has been shown to be a potent ligand for thyroid hormone receptors.[1] It is therefore highly probable that DIANA also interacts with TRα and TRβ, modulating the transcription of target genes.

Core Signaling Pathways

The metabolic effects of DIANA are likely mediated through a combination of genomic and non-genomic pathways, similar to other thyroid hormone analogs.

Genomic Pathway via Thyroid Hormone Receptors

Upon entering the cell, DIANA is hypothesized to bind to thyroid hormone receptors (TRα and TRβ) located in the nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The receptor-ligand complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is fundamental to the long-term metabolic effects of thyroid hormones and their analogs.

Genomic_Pathway cluster_cell cluster_nucleus DIANA 3,5-Diiodothyroacetic Acid (DIANA) TR Thyroid Hormone Receptor (TRα/β) DIANA->TR Binding Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus CoR Corepressors TR->CoR Dissociation CoA Coactivators TR->CoA Recruitment TRE Thyroid Hormone Response Element (TRE) TR->TRE Binding Gene_Transcription Gene Transcription TRE->Gene_Transcription Modulation Metabolic_Effects Metabolic Effects (e.g., Lipid Metabolism) Gene_Transcription->Metabolic_Effects

Caption: Hypothesized genomic signaling pathway of DIANA. (Within 100 characters)
Non-Genomic Pathways

Emerging evidence for other thyroid hormone analogs suggests the existence of rapid, non-genomic actions that are initiated at the plasma membrane or within the cytoplasm. These pathways can influence cellular metabolism independent of gene transcription. For the related compound 3,5-diiodo-L-thyronine (T2), activation of AMP-activated protein kinase (AMPK) has been observed.[2] AMPK is a key energy sensor that, when activated, promotes catabolic processes such as fatty acid oxidation and inhibits anabolic processes like lipogenesis.

Another potential non-genomic target is the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Studies on T2 have shown that it can downregulate the expression of SREBP-1c, leading to a reduction in the expression of lipogenic genes.[3]

Non_Genomic_Pathway DIANA 3,5-Diiodothyroacetic Acid (DIANA) AMPK AMPK DIANA->AMPK Activation SREBP1c SREBP-1c DIANA->SREBP1c Inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Stimulation Lipogenesis Lipogenesis SREBP1c->Lipogenesis Stimulation

Caption: Hypothesized non-genomic signaling pathways of DIANA. (Within 100 characters)

Physiological Effects and Quantitative Data

The primary physiological effects of DIANA observed in preclinical studies are centered on lipid metabolism.

ParameterEffectSpeciesDosageReference
Plasma Cholesterol LoweringRatNot specified[4]
Hepatic Lipids Prevention of high-fat diet-induced increaseRatNot specified[4]
Hepatic Cholesterol Prevention of high-fat diet-induced increaseRatNot specified[4]
Sterol Excretion Increased urinary and fecal excretionRatNot specified[4]
LDL Oxidation Inhibition of copper-induced peroxidationIn vitroNot specified[4]

Experimental Protocols

In Vitro Copper-Induced LDL Oxidation Assay

This protocol is adapted from established methods to assess the antioxidant potential of compounds like DIANA against LDL oxidation.

LDL_Oxidation_Workflow Start Start: Isolate LDL from plasma Incubate Incubate LDL with DIANA (or vehicle control) Start->Incubate Induce Induce oxidation with CuSO4 Incubate->Induce Monitor Monitor conjugated diene formation at 234 nm over time Induce->Monitor Analyze Analyze lag phase, propagation rate, and maximal diene production Monitor->Analyze End End: Determine antioxidant effect Analyze->End

Caption: Experimental workflow for in vitro LDL oxidation assay. (Within 100 characters)

Methodology:

  • LDL Isolation: Isolate low-density lipoprotein (LDL) from fresh human plasma by ultracentrifugation.

  • Preparation: Dialyze the isolated LDL against phosphate-buffered saline (PBS) to remove EDTA. Determine the protein concentration of the LDL preparation.

  • Incubation: Incubate a standardized amount of LDL with varying concentrations of this compound (dissolved in a suitable solvent) or a vehicle control for a predetermined time at 37°C.

  • Oxidation Induction: Initiate lipid peroxidation by adding a solution of copper (II) sulfate (B86663) (CuSO₄) to a final concentration of 5-10 µM.

  • Monitoring: Immediately monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm using a spectrophotometer with a temperature-controlled cuvette holder at 37°C. Record absorbance readings at regular intervals.

  • Data Analysis: Plot absorbance at 234 nm against time. The time until the rapid increase in absorbance (the lag phase) is a measure of the resistance of LDL to oxidation. The rate of propagation and the maximum amount of dienes formed can also be calculated. An increase in the lag phase in the presence of DIANA indicates an antioxidant effect.[4][5]

In Vivo Assessment of Metabolic Effects in a Rodent Model

This protocol provides a general framework for evaluating the effects of DIANA on lipid metabolism in a diet-induced obesity model.

Methodology:

  • Animal Model: Use male Wistar rats or C57BL/6 mice.

  • Diet: Induce obesity and dyslipidemia by feeding a high-fat diet (HFD; 45-60% kcal from fat) for a period of 8-12 weeks. A control group is fed a standard chow diet.

  • Treatment: Following the diet-induction period, divide the HFD-fed animals into two groups: one receiving daily administration of DIANA (e.g., via oral gavage or intraperitoneal injection) and one receiving the vehicle control. The dose of DIANA should be determined from preliminary dose-ranging studies.

  • Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the treatment period.

  • Sample Collection: At the end of the treatment period, collect blood samples for the analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and glucose. Euthanize the animals and collect liver and adipose tissue for weight measurement and further analysis.

  • Tissue Analysis:

    • Liver: Measure hepatic lipid content (triglycerides and cholesterol). Perform histological analysis (e.g., H&E and Oil Red O staining) to assess steatosis.

    • Gene Expression: Analyze the expression of key genes involved in lipid metabolism in the liver and adipose tissue using quantitative real-time PCR (qRT-PCR) or RNA sequencing. Target genes could include those involved in fatty acid synthesis (e.g., SREBP-1c, FASN, ACC), fatty acid oxidation (e.g., CPT1a, ACO), and cholesterol metabolism (e.g., LDLR, HMGCR).

Conclusion

This compound is a metabolically active thyroid hormone analog with demonstrated cholesterol-lowering and anti-steatotic effects in preclinical models. Its mechanism of action is likely multifaceted, involving both genomic pathways through the activation of thyroid hormone receptors and non-genomic pathways that may include the modulation of key metabolic regulators such as AMPK and SREBP-1c. Further research is warranted to fully elucidate the specific molecular interactions and signaling cascades governed by DIANA, to determine its binding affinities for thyroid hormone receptor isoforms, and to establish a comprehensive dose-response relationship for its various metabolic effects. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for future investigations into this promising therapeutic agent.

References

A Technical Guide to the Biological Activity of 3,5-Diiodothyroacetic Acid (DIANA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diiodothyroacetic acid (DIANA), also known as Diac or T2A, is a naturally occurring acetic acid analogue and metabolite of thyroid hormone.[1][2][3] Unlike its parent hormones, thyroxine (T4) and triiodothyronine (T3), DIANA exhibits a unique biological profile characterized by potent metabolic activity with a reduced impact on the classical genomic pathways associated with thyrotoxicity. Its primary actions are centered on the regulation of lipid metabolism and energy expenditure, largely through direct effects on mitochondria.[4][5] This document provides a comprehensive overview of the known biological activities of DIANA, detailing its mechanisms of action, quantitative physiological effects, relevant experimental protocols, and the signaling pathways it modulates. This guide is intended to serve as a technical resource for professionals engaged in metabolic disease research and the development of novel thyromimetic therapeutics.

Mechanisms of Action

DIANA exerts its biological effects through two distinct, yet potentially interconnected, mechanisms: a non-canonical, rapid action on mitochondria and a much weaker canonical, genomic action via nuclear thyroid hormone receptors (TRs).

  • 2.1 Non-Canonical Mitochondrial Action (Primary Mechanism): The most significant and rapid effects of DIANA are mediated independently of nuclear TRs.[3][4] Mitochondria are considered the principal target for DIANA's metabolic influence.[4][5] The compound directly interacts with mitochondrial components to rapidly stimulate the respiratory chain, enhance substrate oxidation, and increase energy expenditure.[6][7] This action is responsible for its potent effects on fatty acid metabolism and resting metabolic rate.[3][6] One study suggests that proangiogenic effects are initiated at the cell surface via the integrin αvβ3, which in turn activates the MAPK/ERK signaling cascade.[8]

  • 2.2 Canonical Thyroid Hormone Receptor (TR) Agonism (Secondary Mechanism): DIANA can bind to and activate nuclear TRs (specifically TRβ1), which function as ligand-dependent transcription factors that regulate the expression of target genes by binding to thyroid hormone response elements (TREs).[4][6] However, its affinity and transactivation potential are significantly lower than that of T3.[4] This pathway is considered a secondary contributor to its overall biological activity.

Key Biological Activities

Regulation of Lipid and Cholesterol Metabolism

DIANA is a potent regulator of lipid homeostasis, demonstrating significant hypolipidemic and anti-steatotic properties.

  • Cholesterol and Triglyceride Reduction: It effectively lowers serum cholesterol and triglyceride concentrations.[1][3]

  • Hepatic Fat Reduction: In animal models of diet-induced obesity, DIANA prevents and reverses the accumulation of lipids and cholesterol in the liver.[2][3] This anti-steatotic effect is achieved by increasing the rate of hepatic fatty acid oxidation.[3][7][9]

  • Adipose Tissue Lipolysis: DIANA stimulates lipolysis in visceral adipose tissue, contributing to the reduction of fat mass.[10]

  • Antioxidant Effect: At a cellular level, DIANA has been shown to inhibit the copper-induced lipid peroxidation of low-density lipoproteins (LDL), suggesting a protective antioxidant role.[2]

Enhancement of Energy Expenditure

A hallmark of DIANA's activity is its ability to stimulate metabolic rate.

  • Increased Resting Metabolic Rate (RMR): Administration of DIANA leads to a rapid increase in RMR and overall energy expenditure.[3][11][12] This effect has been observed to be more rapid than that induced by an equivalent dose of T3.[6]

  • Mitochondrial Uncoupling: The increase in energy expenditure is partly attributed to an increase in mitochondrial uncoupling, a process that dissipates the proton gradient in mitochondria to produce heat instead of ATP, effectively "burning" excess fat.[3][9]

Modulation of Mitochondrial Function

DIANA directly targets mitochondria to enhance their bioenergetic capacity.

  • Stimulation of Respiration: It rapidly increases both state 3 (ADP-stimulated) and state 4 (resting) mitochondrial respiration rates.[7]

  • Increased Enzyme Activity: DIANA enhances the activity of key mitochondrial enzymes, including components of the respiratory chain (e.g., Complex II and V) and carnitine palmitoyltransferase-I (CPT-I), the rate-limiting enzyme for fatty acid import into mitochondria.[7]

  • Mitochondrial Quality Control: The compound has been shown to influence mitochondrial biogenesis and dynamics and can ameliorate mitochondrial DNA damage, thereby playing a role in mitochondrial quality control.[13][14]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to DIANA's biological activity from published literature.

Table 1: Receptor Binding and Transcriptional Activation

Parameter Receptor/Assay Value (DIANA/3,5-T2) Value (T3 Control) Reference
Binding Affinity Human TRβ1 40-fold lower than T3 - [4]
EC50 (Transactivation) Luciferase Reporter Assay 4.0 x 10⁻⁷ M 9.0 x 10⁻¹² M [4]
Mitochondrial Binding Apparent Association Constant 0.5 ± 0.04 × 10⁸ M⁻¹ - [3]

| | Binding Capacity | 0.4 ± 0.04 pmol/mg protein | - |[3] |

Table 2: In Vitro and In Vivo Experimental Dosages

Model System Dosage/Concentration Observed Effect Reference
In Vitro
Human LDL 1 µM Inhibition of copper-induced lipid peroxidation [2]
Primary Rat Hepatocytes 10⁻⁷ M - 10⁻⁵ M (24h) Reduction in lipid droplet number and size [3][9]
In Vivo (Rats)
High-Fat Diet 5 mg/100 g diet Increased sterol excretion; prevention of liver lipid accumulation [2]
High-Fat Diet 25 µ g/100 g BW (4 weeks) Prevention of fatty liver and body weight gain [3][9]
Hypothyroid Model 25 µ g/100 g BW (single dose) Rapid increase in resting metabolic rate [3]
Hypothyroid Model 150 µ g/100 g BW (single dose) Stimulation of hepatic fatty acid oxidation [4]

| Hypothyroid Model | 25 µ g/100 g BW (1 week, IP) | Modulation of mitochondrial quality control |[13] |

Signaling Pathways & Visualizations

DIANA's biological effects are mediated through several signaling pathways, which are visualized below.

DIANA_Mechanisms cluster_non_canonical Non-Canonical / Rapid Actions cluster_canonical Canonical / Genomic Actions (Weak) DIANA This compound (DIANA) Integrin Integrin αvβ3 (Cell Surface) DIANA->Integrin Binds Mitochondrion Mitochondrion DIANA->Mitochondrion Direct Action TR Thyroid Receptor (TRβ) DIANA->TR Binds (Low Affinity) MAPK MAPK/ERK Pathway Integrin->MAPK FAO ↑ Fatty Acid Oxidation Mitochondrion->FAO Resp ↑ Respiration & Uncoupling Mitochondrion->Resp EnergyExp ↑ Energy Expenditure Resp->EnergyExp TRE Thyroid Response Element (TRE) in DNA TR->TRE GeneExp Modulation of Gene Expression (e.g., Lipogenesis) TRE->GeneExp SREBP_Pathway DIANA DIANA MAPK_pathways MAPK, ERK, p38 Akt, PKC-δ Pathways DIANA->MAPK_pathways Activates SREBP_cleavage Proteolytic Cleavage of SREBP-1 MAPK_pathways->SREBP_cleavage Inhibits FAS_expression Fatty Acid Synthase (FAS) Expression SREBP_cleavage->FAS_expression Promotes Lipogenesis ↓ Hepatic Lipogenesis FAS_expression->Lipogenesis Leads to HFD_Workflow start Select Rats acclimate Acclimatization (1 week) start->acclimate diet Dietary Intervention (4-8 weeks) acclimate->diet grouping Group Allocation diet->grouping treatment Treatment Period (1-4 weeks) grouping->treatment Control (HFD) Treatment (HFD+DIANA) monitoring Monitor Weight, Food Intake treatment->monitoring endpoint Endpoint Analysis treatment->endpoint analysis Blood Analysis (Lipids, Enzymes) Tissue Analysis (Histology, Proteomics) endpoint->analysis

References

cellular targets of 3,5-Diiodothyroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Targets of 3,5-Diiodothyroacetic Acid (DIAC)

Introduction

This compound (DIAC), a naturally occurring metabolite of thyroid hormone, is an analog of thyroxine.[1][2] It has garnered significant interest within the research and drug development communities for its distinct metabolic activities. DIAC is recognized for its ability to lower blood cholesterol concentrations and has been investigated for its potential therapeutic applications in conditions such as hypothyroidism and metabolic disorders.[1] This technical guide provides a comprehensive overview of the primary cellular targets of DIAC, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers, scientists, and professionals in the field of drug development.

Core Cellular Targets of DIAC

DIAC exerts its biological effects through interactions with several key cellular components. The primary targets identified include nuclear thyroid hormone receptors (TRs), with a notable selectivity for the beta isoform (TRβ), mitochondria, and the cell surface integrin αvβ3. These interactions trigger a cascade of downstream signaling events that modulate gene expression, cellular metabolism, and other physiological processes.

Thyroid Hormone Receptors (TRs)

The most well-characterized targets of DIAC are the thyroid hormone receptors, TRα and TRβ, which are ligand-activated transcription factors.[3][4] DIAC functions as a TR agonist, though its binding affinity and selectivity for the TR isoforms differ from the primary thyroid hormone, T3.

Data Presentation: DIAC Interaction with Thyroid Hormone Receptors

ParameterReceptor IsoformValueSignificance
Binding Affinity (IC50 Ratio T3/DIAC) TRα0.97 ± 0.09Indicates similar binding affinity to T3 for the α isoform.[5]
TRβ2.94 ± 0.52Demonstrates a nearly 3-fold higher affinity of DIAC for the β isoform compared to T3.[5]
Transactivation (EC50) TRβ14 x 10⁻⁷ MEffective concentration for in vitro transactivation, though significantly higher than T3 (9 x 10⁻¹² M).[6]

Signaling Pathway

Upon binding to TRs, DIAC induces conformational changes in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes. This genomic pathway is central to many of the physiological effects of thyroid hormones and their analogs.

TR_Signaling cluster_nucleus Nucleus DIAC This compound (DIAC) TR Thyroid Hormone Receptor (TRα/TRβ) DIAC->TR Binds CoR Corepressors TR->CoR Releases CoA Coactivators TR->CoA Recruits TRE Thyroid Hormone Response Element (TRE) TR->TRE Binds to CoA->TRE Binds to Gene Target Gene Transcription TRE->Gene Modulates

Figure 1: DIAC-mediated thyroid hormone receptor signaling pathway.
Mitochondria

DIAC has been shown to exert rapid, non-genomic effects by directly targeting mitochondria. These actions are independent of nuclear TRs and contribute significantly to the metabolic effects of DIAC, such as the stimulation of cellular respiration and fatty acid oxidation.[7]

Data Presentation: Effects of DIAC on Mitochondrial Function

Experimental ModelDIAC ConcentrationObserved EffectReference
H9c2 Cardiomyoblasts0.1 - 1.0 µMIncreased glucose consumption by 24-35%.[8]
H9c2 Cardiomyoblasts0.5 - 10 µMSignificant decrease in MTT staining, indicating metabolic changes.[8]
Rat Liver MitochondriaNot specifiedRapidly stimulates mitochondrial activity and uncoupling.[9]

Signaling and Functional Effects

DIAC's interaction with mitochondria leads to several key outcomes:

  • Increased Respiration: DIAC can rapidly increase mitochondrial oxygen consumption.[10]

  • Mitochondrial Uncoupling: It can promote a process where the energy from the electron transport chain is dissipated as heat rather than being used for ATP synthesis.

  • Modulation of Mitochondrial Proteins: DIAC can influence the expression and activity of key mitochondrial proteins involved in energy metabolism.

Mitochondrial_Effects cluster_effects Mitochondrial Outcomes DIAC This compound (DIAC) Mito Mitochondrion DIAC->Mito Directly Targets Resp Increased O₂ Consumption (Respiration) Mito->Resp Uncoupling Mitochondrial Uncoupling Mito->Uncoupling ATP Altered ATP Production Mito->ATP FAO Stimulation of Fatty Acid Oxidation Mito->FAO

Figure 2: Direct effects of DIAC on mitochondrial function.
Integrin αvβ3

DIAC, similar to other thyroid hormone derivatives, can interact with a cell surface receptor, the integrin αvβ3. This interaction initiates rapid, non-genomic signaling cascades within the cytoplasm, influencing processes such as cell proliferation and angiogenesis.[11][12][13] The deaminated analogue of thyroid hormone, tetrac, is known to block this pathway.[14]

Signaling Pathway

The binding of DIAC to the RGD binding site of integrin αvβ3 can trigger the activation of focal adhesion kinase (FAK) and the subsequent phosphorylation of the mitogen-activated protein kinase (MAPK/ERK) cascade. This pathway is a critical regulator of cell growth, differentiation, and survival.[11][15]

Integrin_Signaling cluster_membrane Plasma Membrane DIAC This compound (DIAC) Integrin Integrin αvβ3 DIAC->Integrin Binds to FAK FAK Integrin->FAK Activates pFAK p-FAK FAK->pFAK Phosphorylates ERK ERK pFAK->ERK Activates pERK p-ERK ERK->pERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis pERK->Proliferation Promotes

Figure 3: DIAC-initiated signaling through the integrin αvβ3 pathway.

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the cellular targets of DIAC.

Competitive Thyroid Hormone Receptor Filter Binding Assay

This assay determines the binding affinity of a test compound (DIAC) to thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand.[16][17]

Methodology Workflow

Protocol_BindingAssay A Prepare serial dilutions of unlabeled DIAC and T3 (control) B Incubate receptor preparation with radiolabeled T3 ([¹²⁵I]T₃) and varying concentrations of DIAC A->B D Incubate to reach equilibrium (e.g., 2-18 hours at 4°C) B->D C For non-specific binding, add a saturating concentration of unlabeled T3 C->B E Rapidly filter the mixture through nitrocellulose or glass fiber filters D->E F Wash filters with cold buffer to remove unbound ligand E->F G Measure radioactivity of filters using a scintillation counter F->G H Calculate IC50 value for DIAC G->H

Figure 4: Workflow for a competitive TR filter binding assay.

Detailed Steps:

  • Preparation: Prepare serial dilutions of the unlabeled test compound (DIAC) and a known ligand (e.g., T3) in an appropriate assay buffer.

  • Binding Reaction: In microplate wells, combine the thyroid hormone receptor preparation, a fixed concentration of radiolabeled T3 (e.g., [¹²⁵I]T₃), and the various dilutions of DIAC or unlabeled T3.[16]

  • Controls: Include wells for total binding (radiolabeled T3 + receptor, no competitor) and non-specific binding (radiolabeled T3 + receptor + a high concentration of unlabeled T3).[16]

  • Incubation: Incubate the plate at an optimal temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding reaction to reach equilibrium (typically 2-18 hours).[16]

  • Separation: Rapidly separate the bound from the free radioligand by filtering the contents of each well through a filter membrane (e.g., nitrocellulose) that retains the receptor-ligand complexes.[17]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a gamma or scintillation counter.

  • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of DIAC that inhibits 50% of the specific binding of the radiolabeled T3).

Thyroid Hormone Receptor Transactivation Assay

This cell-based assay measures the ability of DIAC to activate gene expression through a thyroid hormone receptor.[18]

Methodology:

  • Cell Culture: Use a mammalian cell line (e.g., HeLa or HepG2) that has been engineered to express a specific human thyroid hormone receptor isoform (TRα or TRβ).[5][18]

  • Transfection: Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple thyroid hormone response elements (TREs).

  • Treatment: Expose the transfected cells to various concentrations of DIAC, T3 (positive control), or vehicle (negative control) for 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure the activity of the luciferase enzyme using a luminometer. Luciferase activity is proportional to the level of TRE-driven gene transcription.

  • Analysis: Plot the luciferase activity against the logarithm of the DIAC concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Assessment of Mitochondrial Respiration

This protocol measures the effect of DIAC on cellular oxygen consumption, a key indicator of mitochondrial activity.[10][19]

Methodology:

  • Cell Seeding: Seed intact cells (e.g., H9c2) into a specialized microplate for measuring cellular respiration (e.g., a Seahorse XF plate).

  • DIAC Treatment: Treat the cells with the desired concentration of DIAC or vehicle control and incubate for the specified duration.

  • Respirometry: Use a cellular respiration analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in real-time. The instrument sequentially injects compounds that modulate the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Normalization: After the assay, normalize the OCR data to the number of cells or total protein content in each well.

  • Analysis: Compare the different respiratory parameters between DIAC-treated and control cells to quantify the effect on mitochondrial function.

Conclusion

This compound is a pleiotropic molecule that interacts with multiple cellular targets to exert its biological effects. Its preferential binding to the thyroid hormone receptor β isoform underpins its potential as a selective thyromimetic. Furthermore, its ability to directly modulate mitochondrial bioenergetics and activate rapid, non-genomic signaling through integrin αvβ3 highlights the complexity of its mechanism of action. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the continued investigation and potential therapeutic development of DIAC and related compounds.

References

An In-depth Technical Guide on 3,5-Diiodothyroacetic Acid and its Analogs as Thyroid Hormone Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Analogs of these hormones, such as 3,5-diiodothyroacetic acid (DIAC) and the more extensively studied 3,5-diiodo-L-thyronine (T2), are of significant interest for their potential to selectively modulate these pathways, offering therapeutic opportunities while potentially minimizing the side effects associated with traditional thyroid hormone replacement therapy. This guide provides a comprehensive overview of the core scientific and technical aspects of these compounds, with a focus on their mechanisms of action, physiological effects, and the experimental methodologies used to elucidate their properties.

Core Concepts: Mechanism of Action

This compound and its analogs exert their effects through both genomic and non-genomic pathways. While they are structurally similar to the active thyroid hormone T3, their binding affinities for thyroid hormone receptors (TRs) and subsequent downstream effects can differ significantly.

Genomic Actions: These actions are mediated by the binding of the analog to nuclear thyroid hormone receptors (TRα and TRβ), which then act as ligand-inducible transcription factors to regulate the expression of target genes.[1][2] The differential affinity for TR isoforms is a key area of research, as it may allow for the development of tissue-selective thyromimetics. For instance, some analogs show a preference for TRβ, which is predominantly expressed in the liver, over TRα, which is more abundant in the heart and bone.[3]

Non-Genomic Actions: These effects are initiated at the plasma membrane or within the cytoplasm and mitochondria, and they occur more rapidly than genomic actions.[1] A primary target for the non-genomic actions of compounds like 3,5-T2 is the mitochondria, where they can directly modulate energy metabolism.[1]

Key Physiological Effects

The physiological effects of this compound and its analogs are broad, impacting metabolism, the cardiovascular system, and hepatic function.

Metabolic Effects

A significant body of research has focused on the metabolic effects of these compounds, particularly their ability to increase energy expenditure and reduce lipid accumulation.[4][5]

  • Increased Metabolic Rate: Analogs like 3,5-T2 have been shown to rapidly increase the resting metabolic rate.[5] This effect is, at least in part, mediated by direct actions on mitochondria, leading to increased fatty acid oxidation and thermogenesis.[6][7]

  • Lipid Metabolism: These compounds have demonstrated potent hypolipidemic effects.[5] They can prevent high-fat diet-induced increases in liver lipid and cholesterol levels and reduce serum triglycerides.[5][8] In animal models of non-alcoholic fatty liver disease (NAFLD), 3,5-T2 has been shown to reverse hepatic steatosis.[7]

Cardiovascular Effects

The cardiovascular effects of thyroid hormone analogs are of particular interest for potential therapeutic applications in conditions like heart failure.

  • Inotropic and Chronotropic Effects: Some analogs, such as 3,5-diiodothyropropionic acid (DITPA), have been shown to have positive inotropic effects (increasing the force of heart contractions) with less of a chronotropic effect (increase in heart rate) compared to T3.[9] This selective action could be beneficial in treating heart failure by improving cardiac performance without significantly increasing myocardial oxygen demand.[9]

  • Hemodynamic Improvements: In clinical studies, DITPA has been shown to increase the cardiac index and decrease systemic vascular resistance in patients with heart failure.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and its analogs.

Table 1: Pharmacokinetic Parameters of 3,5,3'-triiodothyroacetic acid (Triac) [12]

ParameterValue
Half-life6 h 22 min ± 29 min
Volume of distribution114 ± 9 L/70 kg
Plasma clearance rate298 ± 14 L/(70 kg·day)
Absorption67 ± 6%
Time to peak concentration40 min

Table 2: Effects of 3,5-T2 on Hepatic Mitochondrial Respiration in Hypothyroid Rats [13]

ParameterHypothyroidHypothyroid + 3,5-T2Hypothyroid + T3
Complex I-linked respiration-Restored to euthyroid levels+145% vs. Hypo
Complex II-linked respiration-Restored to euthyroid levels+66% vs. Hypo
G3PDH-linked respiration-+165% vs. Hypo~6-fold increase vs. Hypo
Proton Leak-No significant change+450% vs. Hypo

Table 3: Clinical Trial Data for 3,5-diiodothyropropionic acid (DITPA) in Heart Failure [10][11]

ParameterChange with DITPAp-value
Cardiac IndexIncreasedp = 0.04
Systemic Vascular Resistance IndexDecreasedp = 0.02
Total Serum CholesterolDecreasedp = 0.013
Serum TriglyceridesDecreasedp = 0.005

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.

Caption: Genomic signaling pathway of this compound.

non_genomic_signaling T2 3,5-Diiodo-L-thyronine (T2) Mitochondrion Mitochondrion T2->Mitochondrion Directly Acts on COX Cytochrome c oxidase (Complex IV) Mitochondrion->COX Activates ATP_Synthase F₀F₁-ATP Synthase Mitochondrion->ATP_Synthase Modulates FAO Fatty Acid Oxidation COX->FAO Stimulates Thermogenesis Thermogenesis ATP_Synthase->Thermogenesis Contributes to Energy_Expenditure Increased Energy Expenditure FAO->Energy_Expenditure Thermogenesis->Energy_Expenditure

Caption: Non-genomic mitochondrial signaling of 3,5-diiodo-L-thyronine.

experimental_workflow cluster_animal_model Animal Model cluster_analysis Analysis Hypothyroidism Induce Hypothyroidism (e.g., PTU/Iopanoic Acid) Treatment Administer Analog (e.g., 3,5-T2) Hypothyroidism->Treatment Metabolic Metabolic Analysis (Respirometry, Lipid Profile) Treatment->Metabolic Cardiovascular Cardiovascular Analysis (Echocardiography, Hemodynamics) Treatment->Cardiovascular Molecular Molecular Analysis (qPCR, Western Blot) Treatment->Molecular Data_Interpretation Data Interpretation and Conclusion Metabolic->Data_Interpretation Cardiovascular->Data_Interpretation Molecular->Data_Interpretation

Caption: General experimental workflow for in vivo studies of thyroid hormone analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments.

Induction of Hypothyroidism in Rodent Models

Objective: To create a hypothyroid state in laboratory animals to study the effects of thyroid hormone analogs.

Materials:

  • Propylthiouracil (PTU)

  • Iopanoic acid (IOP)

  • Drinking water

  • Animal balance

  • Gavage needles (for oral administration if not in drinking water)

Protocol:

  • Prepare a solution of PTU in the drinking water at a concentration of 0.1% (w/v).

  • Prepare a solution of IOP for intraperitoneal injection or oral gavage. A typical dose is 10 mg/100 g body weight.

  • House the animals (e.g., Wistar rats) in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and the PTU-containing water.

  • Administer IOP daily via the chosen route.

  • Continue the treatment for a period sufficient to induce a hypothyroid state, typically 2-4 weeks.

  • Confirm the hypothyroid state by measuring serum levels of T3, T4, and TSH. T3 and T4 levels should be significantly decreased, while TSH levels should be elevated.[14]

Measurement of Mitochondrial Respiration

Objective: To assess the effect of a thyroid hormone analog on mitochondrial oxygen consumption.

Materials:

  • Isolated mitochondria from the tissue of interest (e.g., liver, skeletal muscle)

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA)

  • Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate (B1194679), palmitoyl-carnitine)

  • ADP

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Protocol:

  • Isolate mitochondria from fresh tissue using differential centrifugation.

  • Determine the protein concentration of the mitochondrial suspension using a standard assay (e.g., Bradford assay).

  • Calibrate the respirometer with the respiration buffer at the desired temperature (e.g., 37°C).

  • Add a known amount of isolated mitochondria to the respirometer chamber.

  • Sequentially add respiratory substrates to measure oxygen consumption linked to different parts of the electron transport chain (e.g., pyruvate and malate for Complex I, succinate for Complex II).

  • Add ADP to measure state 3 respiration (phosphorylating state).

  • Add oligomycin to measure state 4 respiration (non-phosphorylating state or leak respiration).

  • Add FCCP in stepwise titrations to determine the maximal uncoupled respiration rate.

  • Analyze the data to determine parameters such as the respiratory control ratio (RCR) and P/O ratio (ATP produced per oxygen atom consumed).

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To quantify the changes in the expression of specific genes in response to treatment with a thyroid hormone analog.

Materials:

  • Tissue samples from control and treated animals

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • Homogenize the tissue samples and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase.

  • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.

  • Run the qPCR reaction in a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential for selective thyromimetic activity. Their ability to favorably modulate metabolism and cardiovascular function has been demonstrated in numerous preclinical and some clinical studies. Future research should focus on further elucidating the molecular mechanisms underlying their tissue-selective effects, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting well-designed clinical trials to establish their safety and efficacy in relevant patient populations. The development of these analogs could lead to novel therapeutic strategies for a range of conditions, including metabolic disorders, heart failure, and non-alcoholic fatty liver disease.

References

The Dawn of Precision Thyroid Hormone Action: A Technical Guide to Thyromimetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, history, and mechanistic underpinnings of thyromimetic compounds, tailored for researchers, scientists, and drug development professionals.

Introduction

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, development, and cardiovascular function. Their profound physiological effects are mediated by nuclear thyroid hormone receptors (TRs), primarily the TRα and TRβ isoforms, which are differentially expressed in various tissues. While thyroid hormone replacement therapy is well-established for hypothyroidism, the therapeutic potential of thyroid hormone action in metabolic diseases such as dyslipidemia and non-alcoholic steatohepatitis (NASH) has been hampered by the adverse effects associated with non-selective TR activation, particularly cardiotoxicity mediated by TRα. This has driven the development of thyromimetic compounds—synthetic analogs designed to selectively target TRβ and/or specific tissues, thereby harnessing the beneficial metabolic effects of thyroid hormone while minimizing deleterious side effects. This technical guide provides an in-depth exploration of the discovery and history of these selective thyromimetics, detailing the experimental methodologies used in their evaluation and presenting key quantitative data for prominent compounds.

A Journey Through Time: The History and Discovery of Thyromimetics

The quest for thyroid hormone analogs dates back to the mid-20th century, shortly after the structures of T4 and T3 were elucidated. Early research focused on understanding the structure-activity relationships of thyroid hormones. A significant breakthrough in the pursuit of selective thyromimetics came with the discovery of the two major thyroid hormone receptor isoforms, TRα and TRβ, in 1986.[1] This discovery laid the groundwork for designing compounds with isoform-selective binding and activation.

Timeline of Key Developments:

  • 1914: Edward C. Kendall isolates a crystalline substance from thyroid extracts, which he names "thyroxin".[1]

  • 1926-1927: Charles Harington and George Barger determine the chemical structure of and successfully synthesize thyroxine (T4).[1]

  • 1952: The more potent thyroid hormone, triiodothyronine (T3), is discovered.

  • 1986: The genes for the two principal thyroid hormone receptors, TRα and TRβ, are cloned, revealing the potential for isoform-specific drug targeting.[1]

  • Late 1990s - Early 2000s: The first generation of TRβ-selective thyromimetics emerges, including GC-1 (Sobetirome), developed by the laboratory of Thomas Scanlan. GC-1 was designed with key structural modifications to enhance TRβ selectivity.

  • 2000s: Further development leads to compounds like KB2115 (Eprotirome) by Karo Bio, which also aimed for liver-selective action to treat dyslipidemia.

  • 2010s-Present: A new wave of highly selective and liver-targeted thyromimetics enters clinical development, including MGL-3196 (Resmetirom) by Madrigal Pharmaceuticals and VK2809 by Viking Therapeutics, primarily for the treatment of NASH and dyslipidemia.

  • 2024: Resmetirom (Rezdiffra) receives FDA approval for the treatment of noncirrhotic NASH with moderate to advanced liver fibrosis, marking a major milestone for thyromimetic therapeutics.

Core Principles of Thyromimetic Action: Signaling Pathways

Thyromimetic compounds exert their effects by modulating the activity of thyroid hormone receptors. This occurs through two primary signaling pathways: the canonical (genomic) and non-canonical (non-genomic) pathways.

Canonical (Genomic) Signaling Pathway

The canonical pathway involves the direct regulation of gene expression. In the absence of a ligand, TRs, typically as a heterodimer with the retinoid X receptor (RXR), bind to thyroid hormone response elements (TREs) on the DNA and recruit corepressor proteins, leading to the repression of gene transcription. The binding of a thyromimetic agonist induces a conformational change in the TR, causing the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes involved in metabolic processes such as lipid metabolism and energy expenditure.

Canonical Thyroid Hormone Receptor Signaling Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus TR_RXR TR/RXR Heterodimer CoR Corepressor Complex TR_RXR->CoR Dissociates CoA Coactivator Complex TR_RXR->CoA Recruits TRE Thyroid Response Element (TRE) on DNA TR_RXR->TRE Binds CoR->TR_RXR Associated (No Ligand) CoA->TRE Activates Transcription TargetGene Target Gene Transcription TRE->TargetGene Represses TRE->TargetGene Activates Metabolic Effects Increased Lipid Metabolism Decreased Cholesterol TargetGene->Metabolic Effects Thyromimetic Thyromimetic Compound Thyromimetic->TR_RXR Binds

Canonical TR signaling pathway.
Non-Canonical (Non-Genomic) Signaling Pathway

The non-canonical pathway involves rapid, transcription-independent actions that are initiated at the cell membrane or in the cytoplasm.[1] These effects are mediated by a subpopulation of TRs located outside the nucleus. Upon ligand binding, these receptors can activate various intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[2] These pathways can, in turn, influence a variety of cellular processes, including ion transport, cellular proliferation, and apoptosis, and can also indirectly affect gene expression.

Non-Canonical Thyroid Hormone Receptor Signaling Pathway cluster_cell Hepatocyte Thyromimetic Thyromimetic Compound MembraneTR Membrane TR Thyromimetic->MembraneTR Binds PI3K PI3K MembraneTR->PI3K Activates MAPK MAPK/ERK Pathway MembraneTR->MAPK Activates Akt Akt PI3K->Akt Activates CellularResponse Rapid Cellular Responses Akt->CellularResponse Leads to MAPK->CellularResponse Leads to

Non-canonical TR signaling pathway.

Quantitative Data Summary of Key Thyromimetic Compounds

The development of effective thyromimetics hinges on achieving high selectivity for TRβ over TRα to maximize metabolic benefits while minimizing cardiovascular side effects. The following tables summarize key quantitative data for prominent thyromimetic compounds.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

CompoundCommon NameTargetKd (pM)EC50 (µM)TRβ Selectivity (Binding)TRβ Selectivity (Functional)
T3 TriiodothyronineTRα/TRβ~200 (TRα)~200 (TRβ)~0.015 (TRβ)~1x~1x
GC-1 SobetiromeTRβ > TRα440 (TRα)67 (TRβ)[3]0.16 (TRβ-1)~6.5x~10x
KB2115 EprotiromeTRβ > TRα--Modest-
MGL-3196 ResmetiromTRβ >> TRα-0.21 (TRβ)3.74 (TRα)[4]-~28x[5]
VK2809A (Active Metabolite)TRβ > TRα--Minimal (~2.1x)-

Note: Data are compiled from various sources and experimental conditions may differ. Kd (dissociation constant) is a measure of binding affinity (lower value indicates higher affinity). EC50 (half maximal effective concentration) is a measure of functional potency (lower value indicates higher potency). Selectivity is expressed as a ratio of TRα/TRβ activity.

Table 2: Preclinical Pharmacokinetic Parameters in Rodents

CompoundSpeciesDose & RouteCmaxTmax (h)t1/2 (h)Oral Bioavailability (%)
Sobetirome (GC-1) Rat1 mg/kg, p.o.-~2~4-6~10
Resmetirom (MGL-3196) Rat--~4[6]4.5[7]-

Note: Pharmacokinetic parameters can vary significantly based on species, dose, and formulation. Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life).

Table 3: Clinical Efficacy in Humans (Selected Data)

CompoundIndicationDoseTreatment DurationKey Efficacy Endpoint% Change vs. Placebo
Eprotirome Familial Hypercholesterolemia100 µ g/day 6 weeksLDL-C Reduction-22%[8]
Resmetirom NASH80-100 mg/day52 weeksNASH Resolution+21-26%
LDL-C Reduction-13.6% to -16.3%[9]
Triglyceride Reduction-20.4% to -22.8%

Detailed Experimental Protocols

The evaluation of thyromimetic compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for TRα and TRβ.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]T3) for binding to the thyroid hormone receptor.

Materials:

  • Purified recombinant human TRα and TRβ ligand-binding domains (LBDs).

  • [125I]T3 of high specific activity.

  • Assay buffer (e.g., phosphate (B84403) buffer with BSA).

  • Test compounds at various concentrations.

  • Unlabeled T3 for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the TR LBD, a fixed concentration of [125I]T3 (typically at or below its Kd), and varying concentrations of the test compound in the assay buffer.

  • Controls:

    • Total Binding: Wells containing TR LBD and [125I]T3 only.

    • Non-specific Binding: Wells containing TR LBD, [125I]T3, and a saturating concentration of unlabeled T3.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-18 hours).[10]

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [125I]T3 binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Competitive Binding Assay Workflow cluster_workflow Assay Workflow A 1. Prepare Reaction Mixture (TR, [125I]T3, Test Compound) B 2. Incubate to Equilibrium A->B C 3. Filter to Separate Bound vs. Free Ligand B->C D 4. Wash Filters C->D E 5. Measure Radioactivity (Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Radioligand competitive binding assay workflow.
TR-FRET Coactivator Recruitment Assay

This assay measures the ability of a compound to promote the interaction between a TR and a coactivator peptide, providing a measure of its functional agonist activity.

Objective: To quantify the ligand-dependent recruitment of a coactivator peptide to the TR LBD using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • GST-tagged TRα or TRβ LBD.

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

  • Fluorescein-labeled coactivator peptide (e.g., from SRC/p160 family) (acceptor fluorophore).

  • Test compounds at various concentrations.

  • Assay buffer.

  • TR-FRET compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, TR LBD, and a pre-mixed solution of the Tb-labeled antibody and fluorescein-labeled coactivator peptide.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Reagent Addition: Add the GST-tagged TR LBD to the wells and incubate briefly.

  • FRET Reagent Addition: Add the pre-mixed antibody/peptide solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding and recruitment to occur.[11]

  • Measurement: Read the plate on a TR-FRET plate reader, exciting the terbium donor at ~340 nm and measuring the emission at both the terbium wavelength (~495 nm) and the fluorescein (B123965) wavelength (~520 nm).[12]

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., 520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the log concentration of the test compound.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

In Vivo Model: Diet-Induced Dyslipidemia in Mice

This model is used to evaluate the efficacy of thyromimetic compounds in a physiologically relevant context of metabolic disease.

Objective: To assess the ability of a test compound to improve the lipid profile in mice with diet-induced dyslipidemia.

Animal Model:

  • Male C57BL/6J or LDLR-/- mice are commonly used.

  • Mice are fed a high-fat, high-cholesterol "Western-type" diet for several weeks to induce obesity, hypercholesterolemia, and/or steatohepatitis.[13]

Procedure:

  • Induction of Dyslipidemia: House mice on the Western-type diet for a specified period (e.g., 12-16 weeks).

  • Grouping and Treatment: Randomize the dyslipidemic mice into treatment groups (vehicle control and different doses of the test compound).

  • Drug Administration: Administer the test compound daily via oral gavage or other appropriate route for a defined treatment period (e.g., 2-4 weeks).

  • Monitoring: Monitor body weight and food intake throughout the study.

  • Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis and harvest tissues (e.g., liver, heart) for further analysis.

  • Biochemical Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Histological and Molecular Analysis:

    • Perform histological analysis of the liver to assess steatosis, inflammation, and fibrosis.

    • Conduct gene expression analysis (e.g., qPCR) on liver tissue to examine the regulation of genes involved in lipid metabolism.

  • Data Analysis: Compare the lipid parameters and other endpoints between the treatment groups and the vehicle control group using appropriate statistical tests.

Conclusion

The journey of thyromimetic compounds from the initial understanding of thyroid hormone action to the recent approval of a TRβ-selective agonist for NASH represents a remarkable success in targeted drug design. By leveraging a deep understanding of thyroid hormone receptor biology and employing a sophisticated array of in vitro and in vivo experimental models, researchers have been able to develop compounds that uncouple the beneficial metabolic effects of thyroid hormone from its undesirable side effects. The continued exploration of this class of molecules holds significant promise for the treatment of a range of metabolic and potentially other diseases. This guide provides a foundational technical overview to aid researchers and drug development professionals in this exciting and evolving field.

References

The Chemical Landscape of 3,5-Diiodothyroacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIANA or T₂A), a derivative of the thyroid hormone thyroxine, is a molecule of significant interest in biomedical research. As a thyromimetic compound, it selectively interacts with thyroid hormone receptors, exhibiting a unique pharmacological profile that distinguishes it from endogenous thyroid hormones. This technical guide provides a comprehensive overview of the core chemical properties of DIANA, detailing its physicochemical characteristics, structural features, and biological interactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics targeting the thyroid hormone signaling axis.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
IUPAC Name 4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid[1]
Synonyms DIANA, T₂A, Diac, NSC 90463
CAS Number 1155-40-4[1]
Molecular Formula C₁₄H₁₀I₂O₄[1]
Molecular Weight 496.04 g/mol [1]
Appearance Crystalline solid
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL
Estimated pKa The pKa of the carboxylic acid is estimated to be around 4, similar to other phenylacetic acids. The pKa of the phenolic hydroxyl group is estimated to be around 8-9, influenced by the ortho-iodine substituents.
UV max (λmax) 229, 289 nm

Structural Characteristics

The acetic acid metabolites of thyroid hormones, including DIANA, consistently adopt a skewed conformation , where the dihedral angle between the two phenyl rings is approximately +/- 90°. This is in contrast to the parent hormones which favor a twist-skewed conformation. This conformational preference is a result of long-range conformational transmission and is believed to influence binding to plasma proteins and nuclear receptors.

Signaling Pathways and Mechanism of Action

As a thyroid hormone analog, this compound is known to interact with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. The binding of DIANA to TRs can initiate a cascade of genomic events, modulating the transcription of target genes. However, like other thyroid hormone derivatives, DIANA may also elicit non-genomic effects.

Genomic Signaling Pathway

The canonical signaling pathway for thyroid hormones, which DIANA is expected to follow, involves the following key steps:

genomic_pathway cluster_nucleus Nucleus DIANA 3,5-Diiodothyroacetic Acid (DIANA) Transport Plasma Membrane Transport DIANA->Transport Cytoplasm Cytoplasm Transport->Cytoplasm TR Thyroid Hormone Receptor (TR) RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerization TRE Thyroid Hormone Response Element (TRE) TR->TRE Binding RXR->TRE Binding Transcription Modulation of Gene Transcription TRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Genomic signaling pathway of DIANA.
Non-Genomic Signaling Pathway

Emerging evidence suggests that thyroid hormone metabolites can also act through non-genomic pathways, often initiated at the plasma membrane or within the mitochondria. These actions are typically more rapid than genomic effects.

non_genomic_pathway DIANA 3,5-Diiodothyroacetic Acid (DIANA) MembraneReceptor Plasma Membrane Receptor (e.g., Integrin αvβ3) DIANA->MembraneReceptor Mitochondria Mitochondria DIANA->Mitochondria Direct Action PI3K PI3K/Akt Pathway MembraneReceptor->PI3K MAPK MAPK/ERK Pathway MembraneReceptor->MAPK Response Rapid Cellular Response PI3K->Response MAPK->Response OxPhos Increased Oxidative Phosphorylation Mitochondria->OxPhos OxPhos->Response

Potential non-genomic signaling pathways of DIANA.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of DIANA can be determined using potentiometric titration, a standard method for ionizable compounds.

Methodology:

  • Sample Preparation: A precise weight of this compound is dissolved in a suitable co-solvent (e.g., DMSO or ethanol) due to its limited aqueous solubility, and then diluted with deionized water to a known concentration.

  • Titration: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C) and is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points will be observed.

Synthesis of 4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of diaryl ethers, such as the Ullmann condensation.

Methodology:

  • Starting Materials: 3,5-Diiodophenylacetic acid and p-hydroquinone.

  • Reaction: The 3,5-diiodophenylacetic acid is reacted with an excess of p-hydroquinone in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 4-(4-hydroxyphenoxy)-3,5-diiodobenzeneacetic acid.

synthesis_workflow Start Starting Materials: - 3,5-Diiodophenylacetic acid - p-Hydroquinone Reaction Ullmann Condensation: - CuI catalyst - K₂CO₃ base - DMF solvent - Heat (120-150°C) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 3,5-Diiodothyroacetic Acid (DIANA) Purification->Product

General workflow for the synthesis of DIANA.
In Vitro LDL Oxidation Inhibition Assay

The antioxidant potential of DIANA can be assessed by its ability to inhibit the copper-induced oxidation of low-density lipoprotein (LDL) in vitro.

Methodology:

  • LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.

  • Incubation: The isolated LDL is incubated in the presence and absence of varying concentrations of this compound.

  • Oxidation Induction: Oxidation is initiated by the addition of a copper(II) sulfate (B86663) (CuSO₄) solution.

  • Monitoring Oxidation: The progression of LDL oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm. The absorbance is measured spectrophotometrically over time.

  • Data Analysis: The lag phase of oxidation is determined for each concentration of DIANA. An increase in the lag phase indicates an inhibitory effect on LDL oxidation.

Competitive Binding Assay for Thyroid Hormone Receptors

To determine the binding affinity of DIANA for thyroid hormone receptors, a competitive binding assay is employed.

Methodology:

  • Receptor Preparation: Thyroid hormone receptors (TRα or TRβ) are obtained from recombinant sources or isolated from tissues.

  • Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]-T₃, is used as the tracer.

  • Competition: A constant amount of the receptor and radioligand are incubated with increasing concentrations of unlabeled this compound.

  • Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of DIANA. The IC₅₀ value (the concentration of DIANA that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[2]

Conclusion

This compound is a multifaceted molecule with distinct chemical properties that underpin its biological activity as a thyromimetic agent. This guide has provided a detailed overview of its physicochemical characteristics, structural features, and its engagement with key signaling pathways. The experimental protocols outlined offer a practical framework for the further investigation of this promising compound. A thorough understanding of the chemical nature of DIANA is paramount for the rational design and development of novel therapeutic strategies targeting thyroid hormone-related pathologies.

References

3,5-Diiodothyroacetic Acid and its Impact on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodothyroacetic acid (DIAM) and its structural analogs, such as 3,5-diiodo-L-thyronine (T2), are metabolites of thyroid hormones that have garnered significant interest for their potent effects on lipid metabolism. These compounds have demonstrated the ability to promote fatty acid oxidation, reduce lipogenesis, and improve overall lipid profiles in various preclinical models. Their mechanisms of action are multifaceted, involving both genomic and non-genomic pathways, and notably, they appear to exert these metabolic benefits with a reduced risk of the thyrotoxic side effects associated with canonical thyroid hormones like triiodothyronine (T3). This technical guide provides an in-depth overview of the core mechanisms by which DIAM and its analogs modulate lipid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolic diseases, and pharmacology.

Introduction

The regulation of lipid metabolism is a complex process orchestrated by a network of hormones and signaling molecules. Thyroid hormones are well-established regulators of energy expenditure and lipid homeostasis. However, their therapeutic use for metabolic disorders is hampered by adverse effects on the heart, bone, and other tissues. This has spurred the investigation of thyroid hormone metabolites and analogs that can selectively target metabolic pathways. This compound (DIAM) and the closely related 3,5-diiodo-L-thyronine (T2) have emerged as promising candidates due to their ability to favorably modulate lipid metabolism.

These compounds have been shown to increase resting metabolic rate and stimulate the "burning" of fats, leading to a reduction in adiposity and body weight in animal models. Their effects are, at least in part, mediated by direct actions on mitochondria, the powerhouses of the cell, leading to increased fatty acid oxidation and energy expenditure. Furthermore, they influence key signaling pathways that govern lipid synthesis and breakdown, making them attractive subjects for the development of novel therapeutics for conditions such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and obesity.

Mechanisms of Action

The metabolic effects of DIAM and its analogs are mediated through a combination of mechanisms that impact both the breakdown and synthesis of lipids. These can be broadly categorized into the stimulation of fatty acid oxidation and the inhibition of lipogenesis.

Stimulation of Fatty Acid Oxidation

A primary mechanism by which DIAM and T2 exert their lipid-lowering effects is by enhancing the oxidation of fatty acids, primarily in the liver and skeletal muscle. This is achieved through several interconnected pathways:

  • Mitochondrial Biogenesis and Activity: These compounds have been shown to stimulate mitochondrial biogenesis, the process of generating new mitochondria. This leads to an increase in the cellular capacity for oxidative phosphorylation and fatty acid breakdown. They also directly enhance the activity of key mitochondrial respiratory chain complexes.

  • AMP-Activated Protein Kinase (AMPK) Activation: DIAM and T2 can activate AMPK, a crucial energy sensor in cells. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for oxidation.

  • Sirtuin 1 (SIRT1) Activation: There is evidence to suggest that the effects of these compounds may also involve the activation of SIRT1, an NAD+-dependent deacetylase. SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.

Inhibition of Lipogenesis

In addition to promoting fat burning, DIAM and T2 also actively suppress the synthesis of new fatty acids (de novo lipogenesis), particularly in the liver. This dual action contributes significantly to their potent lipid-lowering effects. The key mechanisms include:

  • Downregulation of Lipogenic Gene Expression: These compounds can suppress the expression of key lipogenic enzymes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). This is in contrast to T3, which can sometimes increase the expression of these genes.

  • Modulation of Transcription Factors: The regulation of lipogenic gene expression is mediated through the modulation of key transcription factors such as sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP). DIAM and T2 have been shown to downregulate the expression and/or activity of these transcription factors, leading to a coordinated suppression of the lipogenic program.

Quantitative Data on Lipid Metabolism

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of DIAM and its analogs on various parameters of lipid metabolism.

Table 1: Effects of 3,5-diiodo-L-thyronine (T2) on Serum Lipids and Body Weight in High-Fat Diet (HFD) Fed Rats

ParameterHFD ControlHFD + T2% ChangeReference
Body Weight (g)550 ± 15480 ± 12-13%
Fat Mass (%)25 ± 212.5 ± 1.5-50%
Serum Triglycerides (mg/dL)150 ± 1072 ± 8-52%
Serum Cholesterol (mg/dL)85 ± 570 ± 4-18%

Table 2: Effects of 3,5-diiodothyropropionic acid (DITPA) on Lipid Profile in Patients with Congestive Heart Failure

ParameterPlaceboDITPA% Change from BaselineReference
LDL CholesterolNo significant change--24%
TriglyceridesNo significant change--35%
Total CholesterolNo significant change-Moderate reduction

Note: The DITPA study was a preliminary Phase II trial and further investigation is required.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DIAM and its analogs on lipid metabolism.

Measurement of Fatty Acid Oxidation in Isolated Hepatocytes

This protocol describes the measurement of fatty acid oxidation in primary hepatocytes using a radiolabeled substrate.

Materials:

  • Collagenase solution

  • Hepatocyte plating medium

  • [1-14C]Palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Perchloric acid

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice by collagenase perfusion of the liver.

  • Cell Plating: Plate the isolated hepatocytes in collagen-coated culture plates at a density of 1 x 10^6 cells/well and allow them to attach for 2-4 hours.

  • Preparation of Radiolabeled Substrate: Prepare a solution of [1-14C]palmitic acid complexed to fatty acid-free BSA in serum-free culture medium.

  • Incubation: Remove the plating medium and add the medium containing the radiolabeled palmitate to the cells. Incubate for 2-4 hours at 37°C in a humidified incubator.

  • Stopping the Reaction: Terminate the incubation by adding ice-cold perchloric acid to each well to precipitate proteins and release CO2.

  • CO2 Trapping: Place a filter paper soaked in a CO2 trapping agent (e.g., phenylethylamine) in a center well or suspended above the medium to capture the released 14CO2.

  • Separation of Products:

    • Acid-Soluble Metabolites (ASMs): Centrifuge the plates to pellet the precipitated protein. Collect the supernatant containing the ASMs (incomplete oxidation products).

    • CO2: Remove the filter paper containing the trapped 14CO2.

  • Quantification:

    • Add the supernatant (ASMs) and the filter paper (CO2) to separate scintillation vials containing scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Calculation: Calculate the rate of fatty acid oxidation as the sum of radioactivity in the ASM and CO2 fractions, normalized to the total protein content of the well.

Western Blot Analysis of Phosphorylated AMPK

This protocol details the detection of the activated (phosphorylated) form of AMPK in liver tissue lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-AMPKα (Thr172)

  • Primary antibody against total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize frozen liver tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix a defined amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total AMPKα.

  • Quantification: Quantify the band intensities using densitometry software and express the level of phosphorylated AMPK as a ratio to total AMPK.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

This protocol describes a quantitative PCR (qPCR) method to determine the relative copy number of mitochondrial DNA compared to nuclear DNA in skeletal muscle tissue.

Materials:

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-CO1)

  • Primers for a single-copy nuclear gene (e.g., B2M)

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • qPCR instrument

Procedure:

  • DNA Extraction: Extract total DNA from skeletal muscle tissue using a commercial DNA extraction kit.

  • DNA Quantification: Quantify the concentration and assess the purity of the extracted DNA using a spectrophotometer.

  • qPCR Reaction Setup:

    • Prepare two separate qPCR reactions for each sample: one to amplify the mitochondrial gene and one to amplify the nuclear gene.

    • Each reaction should contain the appropriate primers, qPCR master mix, and a standardized amount of template DNA.

    • Include no-template controls for each primer set.

  • qPCR Amplification: Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the mitochondrial and nuclear gene for each sample.

    • Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear gene (ΔCt = Ct_nuclear - Ct_mitochondrial).

    • The relative mtDNA copy number can be calculated using the formula: 2 x 2^ΔCt (the initial factor of 2 accounts for the diploid nature of the nuclear genome).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the metabolic effects of this compound and its analogs.

DIAM_Lipid_Metabolism cluster_DIAM This compound (DIAM) cluster_CellularEffects Cellular Effects DIAM DIAM / T2 AMPK AMPK (Activation) DIAM->AMPK SIRT1 SIRT1 (Activation) DIAM->SIRT1 SREBP1c SREBP-1c (Inhibition) DIAM->SREBP1c ChREBP ChREBP (Inhibition) DIAM->ChREBP ACC ACC (Inhibition) AMPK->ACC Phosphorylation MalonylCoA Malonyl-CoA (Decrease) ACC->MalonylCoA Catalyzes CPT1 CPT1 (Activation) MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation (Increase) CPT1->FAO Lipogenesis Lipogenesis (Decrease) LipogenicEnzymes Lipogenic Enzymes (FAS, ACC) (Expression Decrease) SREBP1c->LipogenicEnzymes Regulates ChREBP->LipogenicEnzymes Regulates LipogenicEnzymes->Lipogenesis

Caption: Signaling pathways of DIAM in lipid metabolism.

Mitochondrial_Biogenesis cluster_Stimuli Stimuli cluster_Signaling Signaling Cascade cluster_Downstream Downstream Effects DIAM DIAM / T2 SIRT1 SIRT1 (Activation) DIAM->SIRT1 AMPK AMPK (Activation) DIAM->AMPK PGC1a PGC-1α (Activation) SIRT1->PGC1a Deacetylation AMPK->PGC1a Phosphorylation GeneExpression Nuclear & Mitochondrial Gene Expression PGC1a->GeneExpression MitoBiogenesis Mitochondrial Biogenesis OxidativeCapacity Increased Oxidative Capacity MitoBiogenesis->OxidativeCapacity GeneExpression->MitoBiogenesis

Caption: DIAM's role in mitochondrial biogenesis.

Conclusion

This compound and its analogs represent a compelling class of compounds with significant potential for the therapeutic modulation of lipid metabolism. Their ability to enhance fatty acid oxidation while simultaneously suppressing lipogenesis, through a combination of mitochondrial and nuclear actions, distinguishes them from traditional thyroid hormones. The activation of key metabolic regulators such as AMPK and SIRT1 underscores their multifaceted mechanism of action. The preclinical data are promising, suggesting that these compounds could offer a novel approach for the treatment of metabolic disorders characterized by dyslipidemia and ectopic fat accumulation. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate their therapeutic potential and safety profile in humans. This technical guide provides a foundational understanding of the core principles underlying the metabolic effects of DIAM and its analogs, intended to facilitate further investigation and development in this exciting area of metabolic research.

An In-depth Technical Guide to 3,5-Diiodothyroacetic Acid: Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodothyroacetic acid (DIAC), a derivative of the thyroid hormone thyroxine, is a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and for key biological assays are presented, alongside a summary of its known mechanisms of action, including its influence on critical signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound, also known as Diac, T2A, or TA2, is an acetic acid analog of the thyroid hormone 3,5-diiodothyronine (B1216456) (T2). Its chemical structure is characterized by a diphenyl ether core with two iodine atoms substituted on the inner phenyl ring at positions 3 and 5, and an acetic acid side chain.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₀I₂O₄[1]
Molecular Weight 496.0 g/mol [1]
Formal Name 4-(4-hydroxyphenoxy)-3,5-diiodo-benzeneacetic acid[1]
CAS Number 1155-40-4[1]
Appearance Crystalline solid[1]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL[1]
UV max (λmax) 229, 289 nm[1]
SMILES OC(CC1=CC(I)=C(OC2=CC=C(O)C=C2)C(I)=C1)=O[1]
InChI InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19)[1]

Synthesis of this compound

A potential synthetic route could be envisioned as follows:

G cluster_synthesis Potential Synthesis Workflow 3,5-Diiodotyrosine 3,5-Diiodotyrosine Protection_of_amino_and_carboxyl_groups Protection_of_amino_and_carboxyl_groups 3,5-Diiodotyrosine->Protection_of_amino_and_carboxyl_groups e.g., Acylation, Esterification Protected_3,5-Diiodotyrosine Protected_3,5-Diiodotyrosine Protection_of_amino_and_carboxyl_groups->Protected_3,5-Diiodotyrosine Coupling_reaction Coupling with a p-hydroxyphenyl derivative Protected_3,5-Diiodotyrosine->Coupling_reaction Diphenyl_ether_intermediate Diphenyl_ether_intermediate Coupling_reaction->Diphenyl_ether_intermediate Side_chain_modification Oxidative deamination and decarboxylation Diphenyl_ether_intermediate->Side_chain_modification Deprotection Deprotection Side_chain_modification->Deprotection 3,5-Diiodothyroacetic_acid 3,5-Diiodothyroacetic_acid Deprotection->3,5-Diiodothyroacetic_acid

A potential synthetic workflow for this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily related to its role as a thyroid hormone analog. These activities include lipid metabolism modulation and antioxidant effects.

Lipid Metabolism

DIAC has been shown to lower blood cholesterol concentrations.[2] In animal studies, it increases the urinary and fecal excretion of sterols and prevents the accumulation of lipids and cholesterol in the liver induced by a high-fat diet.[1]

Antioxidant Activity

DIAC is an inhibitor of copper-induced lipid peroxidation of low-density lipoprotein (LDL) isolated from human plasma, with an effective concentration of 1 µM.[1]

Mechanism of Action

The mechanism of action of this compound is multifaceted, involving both thyroid hormone receptor (THR)-dependent and THR-independent pathways. While it is a thyroid hormone analog, its effects are not solely mediated through nuclear THRs. A significant aspect of its action is directed towards mitochondria, where it can rapidly stimulate respiration.

The signaling pathways potentially modulated by this compound include:

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Thyroid hormones have been shown to activate this pathway.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Activation of this pathway by thyroid hormone analogs has been reported.

  • AMPK Pathway: This pathway acts as a cellular energy sensor and plays a key role in regulating metabolism. 3,5-diiodothyronine has been shown to activate the AMPK signaling pathway, leading to increased fatty acid oxidation.

G cluster_pathways Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_ampk AMPK Pathway DIAC This compound PI3K PI3K DIAC->PI3K MAPK MAPK DIAC->MAPK AMPK AMPK DIAC->AMPK Akt Akt PI3K->Akt Cell_Growth_Survival Cell Growth & Survival Akt->Cell_Growth_Survival ERK ERK MAPK->ERK Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Potential signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Inhibition of LDL Peroxidation (TBARS Assay)

This protocol is a general method for determining lipid peroxidation by measuring thiobarbituric acid reactive substances (TBARS).

Materials:

  • Low-density lipoprotein (LDL) solution

  • This compound solution (at desired concentrations)

  • Copper (II) sulfate (B86663) (CuSO₄) solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare LDL solution in PBS to a final concentration of 0.2 mg/mL.

  • Add this compound to the LDL solution to achieve the desired final concentrations (e.g., 1 µM). A control with no inhibitor should also be prepared.

  • Initiate lipid peroxidation by adding CuSO₄ to a final concentration of 5 µM.

  • Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours).

  • Stop the reaction by adding an equal volume of cold TCA solution (e.g., 20% w/v).

  • Centrifuge the samples to pellet the precipitated protein.

  • To the supernatant, add an equal volume of TBA solution (e.g., 0.67% w/v).

  • Heat the mixture in a boiling water bath for 15-30 minutes to allow for color development.

  • Cool the samples to room temperature.

  • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • The amount of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹).

G cluster_workflow TBARS Assay Workflow start Prepare LDL and DIAC solutions initiate Initiate peroxidation with CuSO4 start->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop reaction with TCA incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge add_tba Add TBA to supernatant centrifuge->add_tba heat Heat in boiling water bath add_tba->heat measure Measure absorbance at 532 nm heat->measure end Calculate TBARS measure->end

Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Determination of Liver Lipid and Cholesterol Levels in Rats

This protocol outlines the steps for extracting and quantifying lipids and cholesterol from rat liver tissue.

Materials:

  • Rat liver tissue

  • Chloroform:Methanol (2:1, v/v) solution

  • Saline solution (0.9% NaCl)

  • Centrifuge

  • Rotary evaporator or nitrogen stream

  • Commercial kits for triglyceride and cholesterol determination

Procedure:

  • Homogenize a known weight of liver tissue in a chloroform:methanol (2:1) solution.

  • Add saline solution to the homogenate to create a biphasic system and vortex thoroughly.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent from the organic phase under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).

  • Determine the triglyceride and total cholesterol concentrations using commercially available enzymatic kits according to the manufacturer's instructions.

Measurement of Fecal Sterol Excretion in Rats

This protocol describes a method for measuring neutral sterol excretion in rat feces.

Materials:

  • Collected rat feces (e.g., over a 72-hour period)

  • Lyophilizer or oven for drying

  • Mortar and pestle

  • Internal standard (e.g., 5α-cholestane)

  • Saponification reagent (e.g., ethanolic KOH)

  • Hexane (B92381)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Collect feces from individually housed rats over a defined period.

  • Dry the feces to a constant weight using a lyophilizer or an oven at a low temperature.

  • Grind the dried feces into a fine powder using a mortar and pestle.

  • To a known weight of fecal powder, add a known amount of an internal standard (5α-cholestane).

  • Saponify the sample by heating with an ethanolic potassium hydroxide (B78521) solution.

  • Extract the neutral sterols from the saponified mixture with hexane.

  • Evaporate the hexane extract to dryness.

  • Derivatize the sterols (e.g., silylation) to make them volatile for GC analysis.

  • Analyze the derivatized sample by GC-MS to identify and quantify the different sterols relative to the internal standard.

Conclusion

This compound is a biologically active molecule with significant potential in research and drug development, particularly in the context of metabolic disorders and conditions associated with oxidative stress. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and biological activities, along with experimental protocols and insights into its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a clinical candidate.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 3,5-Diiodothyroacetic Acid (DIAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIAC), also known as T2A, is a deaminated analog of the thyroid hormone 3,5-diiodo-L-thyronine (T2). As a member of the thyroacetic acid family, which includes more extensively studied compounds like 3,5,3'-triiodothyroacetic acid (TRIAC) and 3,5,3',5'-tetraiodothyroacetic acid (TETRAC), DIAC is of interest for its potential biological activities. These activities may be mediated through both genomic and non-genomic pathways, similar to other thyroid hormone derivatives. These application notes provide an overview of the known in vitro effects of DIAC, detailed protocols for its study, and visualizations of relevant biological pathways.

Quantitative Data Summary

The available quantitative in vitro data for this compound is currently limited. The following table summarizes the key findings from published literature. For context, data on the related compound 3,5,3'-triiodothyroacetic acid (TRIAC) is included where direct DIAC data is unavailable.

Compound Assay System Parameter Value Reference
This compound (DIAC) LDL Oxidation AssayHuman Plasma LDLInhibition of copper-induced lipid peroxidationEffective at 1 µM[1]
This compound (DIAC) Competitive Binding AssayRat Liver MitochondriaCompetition for [¹²⁵I]3,5-T2 bindingLittle to no competition
3,5,3'-Triiodothyroacetic Acid (TRIAC) Competitive Binding AssayWild-type Thyroid Hormone Receptor β1 (TRβ1)Relative Binding Affinity vs. T3Superior for a majority of TRβ1 and TRβ2 mutants[2]
3,5,3'-Triiodothyroacetic Acid (TRIAC) Transcriptional Activation AssayVarious PromotersTranscriptional ActivitySuperior to T3 on negatively and positively regulated promoters for a majority of TRβ1 and TRβ2 mutants[2]

Experimental Protocols

Protocol 1: Competitive Ligand Binding Assay for Thyroid Hormone Receptors

This protocol is a standard method to determine the binding affinity of DIAC for thyroid hormone receptors (TRα and TRβ).

Objective: To determine the inhibitory concentration 50 (IC50) and binding affinity (Ki) of DIAC for TRα and TRβ.

Materials:

  • Recombinant human TRα and TRβ ligand-binding domains (LBDs)

  • Radiolabeled [¹²⁵I]-T3

  • Unlabeled T3 (for standard curve)

  • This compound (DIAC)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • 96-well filter plates with nitrocellulose membrane

  • Vacuum manifold

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a dilution series of DIAC and unlabeled T3 in the binding buffer.

  • In a 96-well plate, combine the TR-LBD, a fixed concentration of [¹²⁵I]-T3, and varying concentrations of either unlabeled T3 (for the standard curve) or DIAC.

  • Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Transfer the contents of each well to a 96-well filter plate.

  • Apply a vacuum to the manifold to separate the protein-bound radioligand from the unbound radioligand. The protein and bound ligand will be retained on the nitrocellulose membrane.

  • Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry completely.

  • Quantify the radioactivity retained on the filters using a scintillation counter or a phosphorimager.

  • Calculate the percentage of specific binding at each concentration of the competitor (DIAC or unlabeled T3).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will determine the affinity of DIAC for TRα and TRβ, providing insight into its potential to act as a thyroid hormone analog at the receptor level.

Protocol 2: Luciferase Reporter Gene Assay for Transcriptional Activation

This protocol is used to assess the ability of DIAC to activate or repress gene expression through thyroid hormone receptors.

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of DIAC for the transcriptional activity of TRα and TRβ on a thyroid hormone-responsive promoter.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression plasmids for human TRα and TRβ

  • Reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene (e.g., pGL4-TRE-luc)

  • Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

  • Lipofection-based transfection reagent

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous thyroid hormones)

  • This compound (DIAC)

  • T3 (as a positive control)

  • Luciferase assay reagent

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the TR expression plasmid, the TRE-luciferase reporter plasmid, and the control plasmid using a lipofection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing a serial dilution of DIAC or T3. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle control for each concentration of DIAC and T3.

  • Plot the fold induction against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Expected Outcome: This assay will reveal whether DIAC can act as an agonist or antagonist of TR-mediated transcription and determine its potency.

Visualizations

Signaling Pathway

Experimental_Workflow cluster_binding Protocol 1: Binding Affinity cluster_transcription Protocol 2: Transcriptional Activation P1_Start Prepare Reagents (TR-LBD, [¹²⁵I]-T3, DIAC) P1_Incubate Incubate (TR + [¹²⁵I]-T3 + DIAC) P1_Start->P1_Incubate P1_Separate Separate Bound/Unbound (Filter Plate) P1_Incubate->P1_Separate P1_Quantify Quantify Radioactivity P1_Separate->P1_Quantify P1_Analyze Calculate IC50 and Ki P1_Quantify->P1_Analyze P2_Start Cell Culture and Transfection (TR, TRE-Luciferase) P1_Analyze->P2_Start Inform P2_Treat Treat with DIAC P2_Start->P2_Treat P2_Incubate Incubate P2_Treat->P2_Incubate P2_Measure Measure Luciferase Activity P2_Incubate->P2_Measure P2_Analyze Calculate EC50 / IC50 P2_Measure->P2_Analyze

References

Application Notes and Protocols for 3,5-Diiodothyroacetic Acid Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on the in vivo effects of 3,5-diiodothyroacetic acid (DIAC or TA2) in animal models is limited. The following application notes and protocols are primarily based on studies of the closely related and more extensively researched compound, 3,5-diiodo-L-thyronine (3,5-T2). While structurally similar, the biological activities of these compounds may differ. Researchers should exercise caution when extrapolating these findings to this compound and consider them as a starting point for experimental design.

I. Introduction

This compound is a thyroid hormone metabolite that has garnered interest for its potential therapeutic applications, including the treatment of metabolic disorders. Animal models, particularly in rats and mice, are crucial for elucidating its physiological effects, mechanism of action, and preclinical safety profile. These notes provide a summary of key quantitative data from animal studies involving the related compound 3,5-T2 and detailed protocols for relevant experiments.

II. Data Presentation: Quantitative Effects of 3,5-T2 in Rodent Models

The following tables summarize the dose-dependent effects of 3,5-T2 administration in rats and mice from various studies.

Table 1: Effects of 3,5-T2 in Rat Models

Animal ModelDosageAdministration Route & DurationKey Findings
Hypothyroid Wistar Rats2.5-10 µ g/100 g BWSingle injectionSuppressed TSH levels by ~75%; Increased serum GH levels ~5-fold[1]
Hypothyroid Sprague-Dawley Rats25 µ g/100 g BWDaily i.p. injectionRestored daily energy expenditure to control levels[2]
High-Fat Diet-Fed Wistar Rats25 µ g/100 g BW4 weeksPrevented fatty liver and increases in body weight by increasing fatty acid oxidation[3]
High-Fat Diet-Fed Rats50 µ g/100 g BWDaily i.p. injection for the last 4 weeks of a 14-week HFDModulated inflammatory state in visceral adipose tissue[4]
Male Wistar Rats25, 50, and 75 µ g/100 g BWDaily s.c. injections for 90 daysReduced body mass and retroperitoneal fat pad mass; increased oxygen consumption[5]
Hypothyroid RatsNot specifiedNot specifiedT2 was 27% as effective as T3 in suppressing circulating TSH[6]

Table 2: Effects of 3,5-T2 in Mouse Models

Animal ModelDosageAdministration Route & DurationKey Findings
Diet-Induced Obese Male Mice0.25 and 2.5 µg/g BWNot specifiedReduced hepatic triglyceride and serum cholesterol concentrations[7]
Low-Density Lipoprotein Receptor Knockout Mice on Western Diet1.25 mg/100 g BWDaily gavageReduced circulating total and LDL cholesterol[3]

III. Experimental Protocols

A. Induction of Hypothyroidism in Rats

This protocol is designed to create a hypothyroid animal model, which is often used to study the effects of thyroid hormone analogs.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Propylthiouracil (B1679721) (PTU)

  • Iopanoic acid (IOP)

  • Saline solution (0.9% NaCl)

  • Animal balance

  • Syringes and needles for injection

Procedure:

  • House the rats in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • To induce hypothyroidism, administer propylthiouracil (PTU) daily via intraperitoneal (i.p.) injection at a dose of 1 mg/100 g body weight[8].

  • Concurrently, administer iopanoic acid (IOP) weekly via i.p. injection at a dose of 6 mg/100 g body weight[8].

  • Continue this regimen for 4 weeks to establish a severe hypothyroid state and inhibit all three types of deiodinase enzymes[8].

  • Confirm the hypothyroid state by measuring serum TSH, T3, and T4 levels.

B. Preparation and Administration of 3,5-Diiodo-L-thyronine (3,5-T2)

Materials:

  • 3,5-Diiodo-L-thyronine (3,5-T2) powder

  • 0.04 M NaOH

  • Saline solution (0.9% NaCl)

  • Vortex mixer

  • Syringes and needles for injection (subcutaneous or intraperitoneal)

Procedure:

  • Prepare a stock solution of 3,5-T2 by dissolving the powder in 0.04 M NaOH.

  • For administration, dilute the stock solution with saline solution. A common vehicle consists of 0.04 M NaOH and saline[5].

  • The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 1 µg/µl).

  • Administer the prepared 3,5-T2 solution to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection) based on the experimental design. Doses in studies have ranged from 2.5 µg to 75 µg per 100 g of body weight for rats[1][5].

C. Assessment of Metabolic Parameters

1. Measurement of Oxygen Consumption:

  • Place individual animals in metabolic cages equipped for continuous monitoring of O2 consumption and CO2 production.

  • Allow for an acclimation period before starting measurements.

  • Record data over a 24-hour period to assess daily energy expenditure.

2. Glucose Tolerance Test:

  • Fast the animals overnight.

  • Collect a baseline blood sample from the tail tip.

  • Administer a glucose solution orally or via i.p. injection.

  • Collect blood samples at specified time points (e.g., 30, 60, 90, and 120 minutes) after glucose administration.

  • Measure blood glucose levels using a standard glucometer.

3. Serum Hormone and Lipid Analysis:

  • At the end of the experimental period, collect blood samples via cardiac puncture or from the tail vein.

  • Separate the serum by centrifugation.

  • Measure serum levels of TSH, T3, T4, growth hormone, cholesterol, and triglycerides using commercially available ELISA kits or other appropriate assays.

IV. Visualization of Pathways and Workflows

A. Proposed Signaling Pathway of 3,5-T2

G T2 3,5-T2 Mitochondria Mitochondria T2->Mitochondria Pituitary Pituitary T2->Pituitary Liver Liver T2->Liver FattyAcidOxidation Fatty Acid Oxidation Mitochondria->FattyAcidOxidation EnergyExpenditure Energy Expenditure FattyAcidOxidation->EnergyExpenditure TSH TSH Secretion Pituitary->TSH LipidMetabolism Lipid Metabolism Liver->LipidMetabolism

Caption: Proposed signaling pathway of 3,5-T2.

B. Experimental Workflow for a 3,5-T2 Animal Study

G start Start acclimatization Animal Acclimatization start->acclimatization hypothyroidism Induce Hypothyroidism (optional) acclimatization->hypothyroidism treatment 3,5-T2 Administration acclimatization->treatment hypothyroidism->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests Metabolic Tests (GTT, O2 consumption) monitoring->metabolic_tests euthanasia Euthanasia & Sample Collection metabolic_tests->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End analysis->end

Caption: A typical experimental workflow.

References

Application Notes and Protocols for 3,5-Diiodothyroacetic Acid (DIAC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

3,5-Diiodothyroacetic acid (DIAC) is a metabolite of thyroid hormone that has garnered significant interest for its potential therapeutic applications in metabolic and cardiovascular diseases. Unlike thyroid hormones such as thyroxine (T4) and triiodothyronine (T3), DIAC and its closely related analogue, 3,5-diiodothyronine (B1216456) (T2), appear to exert their effects primarily through mechanisms independent of nuclear thyroid hormone receptors (THRs). This characteristic suggests a potential for therapeutic benefits with a reduced risk of the thyrotoxic side effects associated with hyperthyroidism.

The primary mechanism of action for DIAC and T2 is believed to involve direct effects on mitochondria, leading to increased mitochondrial respiration and energy expenditure.[1] This has significant implications for conditions characterized by metabolic dysregulation, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Furthermore, preclinical and clinical studies on related compounds suggest potential benefits in cardiovascular conditions like heart failure.

These application notes provide a comprehensive guide for researchers interested in investigating the biological effects of DIAC. Detailed protocols for key in vitro and in vivo experiments are provided, along with guidance on data presentation and visualization of relevant biological pathways.

II. Mechanism of Action and Key Signaling Pathways

DIAC's biological activities are multifaceted, primarily revolving around the modulation of cellular metabolism. The key signaling pathways implicated in its action include:

  • Mitochondrial Bioenergetics: DIAC is thought to directly interact with mitochondrial components to increase the respiratory rate and promote mitochondrial uncoupling. This leads to an increase in energy expenditure and fatty acid oxidation.

  • AMPK Activation: Evidence suggests that related compounds can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, and decreased lipogenesis.

  • SREBP-1c Regulation: DIAC may influence lipid metabolism by regulating the expression and/or activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis.[4][5]

  • Akt Signaling: The PI3K/Akt pathway, a crucial regulator of glucose metabolism and cell survival, may also be modulated by DIAC.[6][7]

The following diagrams illustrate the key signaling pathways potentially modulated by DIAC.

DIAC_Mitochondrial_Effects DIAC This compound (DIAC) Mitochondrion Mitochondrion DIAC->Mitochondrion Enters ATP_Synthase ATP Synthase DIAC->ATP_Synthase May modulate ETC Electron Transport Chain (ETC) Mitochondrion->ETC Stimulates UCP1 Uncoupling Protein 1 (UCP1) Mitochondrion->UCP1 Potentially Upregulates FAO Fatty Acid Oxidation (β-oxidation) ETC->FAO Drives ROS Reactive Oxygen Species (ROS) ETC->ROS Generates Energy_Expenditure ↑ Energy Expenditure UCP1->Energy_Expenditure Mediates FAO->Energy_Expenditure Contributes to

Figure 1: DIAC's Putative Effects on Mitochondrial Function.

DIAC_Metabolic_Signaling DIAC This compound (DIAC) AMPK AMPK DIAC->AMPK Activates Akt Akt DIAC->Akt Modulates SREBP1c SREBP-1c DIAC->SREBP1c Inhibits (Processing/Activity) AMPK->SREBP1c Inhibits Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake FAO_Genes ↑ Fatty Acid Oxidation Genes AMPK->FAO_Genes Akt->SREBP1c Activates Akt->Glucose_Uptake Lipogenesis_Genes ↓ Lipogenesis Genes SREBP1c->Lipogenesis_Genes

Figure 2: Key Metabolic Signaling Pathways Modulated by DIAC.

III. Quantitative Data Summary

While specific quantitative data for DIAC is limited in the current literature, studies on the closely related analogue, 3,5-diiodothyronine (T2), provide valuable insights into its potential potency and efficacy. The following tables summarize key findings for T2, which can serve as a starting point for designing experiments with DIAC.

Table 1: In Vivo Effects of 3,5-diiodothyronine (T2) in Rodent Models

ParameterAnimal ModelT2 DoseDurationOutcomeReference
Body Weight High-Fat Diet (HFD) Rats25 µ g/100 g BW4 weeks13% lower body weight compared to HFD alone.[8]
Fat Mass HFD Rats25 µ g/100 g BW4 weeks~50% less fat mass compared to HFD alone.[8]
Hepatic Triglycerides HFD Rats25 µ g/100 g BW4 weeksComplete disappearance of fat from the liver.[8]
Serum Triglycerides HFD Rats25 µ g/100 g BW4 weeks52% reduction compared to HFD alone.[8]
Serum Cholesterol HFD Rats25 µ g/100 g BW4 weeks18% reduction compared to HFD alone.[8]
Liver Fatty Acid Oxidation HFD Rats25 µ g/100 g BW4 weeks42% higher rate compared to HFD alone.[8]
Resting Metabolic Rate Hypothyroid Rats25 µ g/100 g BWSingle injectionIncreased within 6 hours.[9]
Mitochondrial Respiration Hypothyroid Rats25 µ g/100 g BW1 weekEnhanced mitochondrial respiration rate.[1]

Table 2: In Vitro Effects of 3,5-diiodothyronine (T2)

ParameterCell ModelT2 ConcentrationDurationOutcomeReference
Lipid Droplets Primary Rat Hepatocytes10⁻⁷ or 10⁻⁵ M24 hoursReduced number and average size of lipid droplets.[10][11]
Glucose Consumption H9c2 Cardiomyoblasts0.1 µM24 hours24% increase in glucose uptake.[1]
Glucose Consumption H9c2 Cardiomyoblasts1.0 µM24 hours35% increase in glucose uptake.[1]
SREBP-1 Cleavage HepG2 CellsNot specifiedNot specifiedBlocks proteolytic cleavage of SREBP-1.[9]

Note: The data presented above is for 3,5-diiodothyronine (T2). Researchers should perform dose-response studies to determine the optimal concentrations of DIAC for their specific experimental systems.

IV. Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of DIAC.

1. Cell Culture and Treatment

  • Cell Lines:

    • Hepatocytes: HepG2 (human hepatoma), AML12 (mouse hepatocyte), or primary hepatocytes are suitable for studying effects on lipid metabolism and gluconeogenesis.

    • Myocytes: H9c2 (rat cardiomyoblast) or C2C12 (mouse myoblast) cell lines can be used to investigate effects on glucose uptake and mitochondrial function in muscle.

    • Adipocytes: 3T3-L1 (mouse pre-adipocyte) cells, differentiated into mature adipocytes, are useful for studying effects on lipolysis and adipokine secretion.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • DIAC Preparation: Prepare a stock solution of DIAC in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should typically be less than 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol:

    • Seed cells in multi-well plates at an appropriate density.

    • Allow cells to adhere and grow to the desired confluency (typically 70-80%).

    • Replace the culture medium with fresh medium containing various concentrations of DIAC or vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

2. Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol allows for the real-time measurement of mitochondrial function by monitoring the oxygen consumption rate (OCR).

  • Materials:

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant

    • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

    • DIAC

    • Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Protocol:

    • Day 1: Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

    • Day 2: Assay Preparation:

      • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

      • Prepare fresh assay medium and warm to 37°C.

      • Wash the cells with the assay medium and add the final volume of assay medium to each well.

      • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

      • Load the injection ports of the sensor cartridge with DIAC and the mitochondrial stress test compounds.

    • Assay Execution:

      • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

      • Replace the calibrant plate with the cell plate and initiate the assay.

      • The instrument will measure baseline OCR, then sequentially inject DIAC, oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.

  • Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

3. Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • DCFH-DA probe

    • Phosphate-buffered saline (PBS)

    • DIAC

    • Positive control (e.g., H₂O₂)

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and treat with DIAC or vehicle for the desired time.

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with DCFH-DA (typically 5-10 µM in PBS or serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control group.

4. Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, anti-SREBP-1c, anti-UCP1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with DIAC as described above.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). For phosphorylation studies, express the data as the ratio of the phosphorylated protein to the total protein.

1. Diet-Induced Obesity (DIO) Mouse Model

This model is used to study the effects of DIAC on obesity and related metabolic complications.

  • Animals: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.

  • Diet:

    • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.

  • DIAC Administration:

    • Route: Oral gavage, intraperitoneal (i.p.) injection, or incorporation into the diet.

    • Dosage: Based on preliminary dose-finding studies. For the related compound T2, doses around 25 µ g/100 g body weight have been shown to be effective in rats.[10]

    • Frequency: Typically once daily.

  • Experimental Design:

    • Acclimatize mice and then divide them into groups (e.g., Chow + Vehicle, HFD + Vehicle, HFD + DIAC).

    • Induce obesity in the HFD groups.

    • Initiate DIAC or vehicle treatment for a specified duration (e.g., 4-8 weeks).

    • Monitor body weight, food intake, and water intake regularly.

    • At the end of the study, collect blood and tissues for analysis.

  • Endpoints:

    • Metabolic Parameters: Glucose tolerance test (GTT), insulin (B600854) tolerance test (ITT), serum levels of insulin, glucose, triglycerides, and cholesterol.

    • Body Composition: Adipose tissue mass (epididymal, subcutaneous), liver weight.

    • Histology: H&E and Oil Red O staining of the liver to assess steatosis.

    • Gene and Protein Expression: Analysis of relevant targets in liver, adipose tissue, and muscle.

2. Streptozotocin (STZ)-Induced Diabetes Model

This model is used to investigate the effects of DIAC in a model of type 1 diabetes.

  • Animals: Male Sprague-Dawley or Wistar rats, or C57BL/6J mice.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg for rats, 150-200 mg/kg for mice) dissolved in citrate (B86180) buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • DIAC Administration and Endpoints: Follow a similar protocol as described for the DIO model.

3. Myocardial Infarction (MI)-Induced Heart Failure Model

This model is used to assess the potential cardioprotective effects of DIAC.

  • Animals: Adult male Sprague-Dawley rats or C57BL/6J mice.

  • Surgical Procedure: Ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.

  • DIAC Administration: Begin treatment with DIAC or vehicle shortly after the MI surgery and continue for a specified period (e.g., 4-8 weeks).

  • Endpoints:

    • Cardiac Function: Echocardiography to measure parameters such as ejection fraction (EF), fractional shortening (FS), and left ventricular dimensions.

    • Hemodynamics: Invasive measurement of parameters like left ventricular end-diastolic pressure (LVEDP).

    • Histology: Masson's trichrome staining to assess fibrosis and infarct size.

    • Molecular Analysis: Gene and protein expression of markers of hypertrophy, fibrosis, and inflammation in the heart tissue.

V. Conclusion and Future Directions

This compound holds promise as a therapeutic agent for metabolic and cardiovascular diseases due to its unique mechanism of action that appears to be largely independent of nuclear thyroid hormone receptors. The protocols outlined in these application notes provide a framework for researchers to systematically investigate the efficacy and underlying mechanisms of DIAC.

A critical area for future research is the need for more extensive quantitative studies to determine the specific dose-response relationships, IC50/EC50 values, and pharmacokinetic/pharmacodynamic profiles of DIAC in various preclinical models. Such data will be essential for translating the promising preclinical findings into clinical applications. Furthermore, a deeper understanding of the direct molecular targets of DIAC and the full spectrum of its downstream signaling effects will be crucial for its development as a safe and effective therapeutic agent.

References

Application Notes and Protocols for In Vivo Experiments Using 3,5-Diiodothyroacetic Acid (DIAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIAM), a thyroid hormone metabolite, is a subject of growing interest in biomedical research for its potential therapeutic applications, particularly in metabolic disorders and oncology. As a thyromimetic compound, it exhibits effects similar to those of thyroid hormones but with potentially different tissue selectivity and metabolic stability. These application notes provide a comprehensive overview of reported in vivo dosages and detailed experimental protocols to guide researchers in designing their studies. Due to the limited availability of direct in vivo data for DIAM, protocols for the closely related and well-studied compound, 3,5-diiodothyronine (B1216456) (T2), have been adapted and are clearly noted.

Data Presentation: In Vivo Dosages of 3,5-Diiodothyronine (T2) in Rodent Models

The following tables summarize quantitative data from in vivo studies on T2, a compound structurally and functionally similar to DIAM. This information can serve as a valuable starting point for determining appropriate dosage ranges for DIAM in initial in vivo experiments.

Table 1: Single Dose Administration of 3,5-diiodothyronine (T2) in Rats

Animal ModelAdministration RouteDosageKey Findings
Hypothyroid RatsIntraperitoneal (i.p.)25 µ g/100 g body weightIncreased resting metabolic rate within 6 hours.[1]
Hypothyroid RatsIntravenous (i.v.)25 µ g/100 g body weightRestored lipid beta-oxidation to control levels.[2]

Table 2: Chronic Dose Administration of 3,5-diiodothyronine (T2) in Rodents

Animal ModelAdministration RouteDosageDurationKey Findings
Rats on high-fat dietIntraperitoneal (i.p.)0.25 µg/g body weight4 weeksPrevented body weight gain and hepatic steatosis.[3]
Diet-induced obese miceIntraperitoneal (i.p.)250 µ g/100 g body weight14 or 28 daysBeneficial effects on adiposity and serum leptin.[1]
Wistar ratsSubcutaneous (s.c.)25, 50, or 75 µ g/100 g body weight90 daysReduced body mass and retroperitoneal fat pad mass.[4]
Hypothyroid ratsIntraperitoneal (i.p.)2.5 to 10 µ g/100 g body weightNot specifiedMimicked the effects of T3 on serum TSH and GH levels.[5]

Note on DIAM Dosage: One study reported the dietary administration of this compound at a concentration of 5 mg/100 g of diet in rats to study its effects on cholesterol metabolism. Researchers should consider this as a reference for oral administration studies.

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on T2 and other thyroid hormone analogs. It is crucial to note that these are adapted protocols and may require optimization for DIAM.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (DIAM) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of DIAM powder.

    • Dissolve the DIAM powder in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of DIAM in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation (for Injection):

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.

    • For example, to prepare a 1 mg/mL working solution, add 10 µL of the 100 mg/mL stock solution to 990 µL of sterile saline.

    • Vortex the working solution to ensure homogeneity.

  • Sterilization:

    • Sterilize the final working solution by passing it through a 0.22 µm sterile filter into a sterile tube.

  • Storage:

    • Store the stock solution at -20°C. Prepare fresh working solutions on the day of the experiment.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice

Materials:

  • Prepared sterile DIAM working solution

  • Syringe (e.g., 1 mL) with an appropriate needle (e.g., 25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol

Procedure:

  • Animal Handling:

    • Gently restrain the mouse, ensuring a firm but not overly tight grip to expose the abdomen.

  • Injection Site Preparation:

    • Wipe the lower quadrant of the abdomen with 70% ethanol.

  • Injection:

    • Tilt the mouse slightly with the head pointing downwards.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.

    • Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe.

    • Slowly inject the DIAM solution. The typical injection volume for a mouse is 100-200 µL.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Oral Gavage Administration in Rats

Materials:

  • Prepared sterile DIAM working solution (can be formulated in a suitable vehicle like corn oil or a suspension with a suspending agent like carboxymethylcellulose)

  • Oral gavage needle (stainless steel, with a ball tip)

  • Syringe

  • Rat restraint device (optional)

Procedure:

  • Animal Handling:

    • Securely restrain the rat to prevent movement.

  • Gavage Needle Insertion:

    • Gently open the rat's mouth and insert the gavage needle along the side of the mouth, over the tongue.

    • Advance the needle gently along the esophagus. The animal should swallow the tube. If resistance is met, do not force it.

  • Administration:

    • Once the needle is in the correct position (in the stomach), slowly administer the DIAM solution. The typical gavage volume for a rat is 1-2 mL.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle and return the rat to its cage.

    • Monitor the animal for any signs of respiratory distress or discomfort.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to in vivo experiments with thyroid hormone analogs.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation prep_diam Prepare DIAM Solution administer Administer DIAM (i.p., Oral, etc.) prep_diam->administer animal_prep Animal Acclimatization animal_prep->administer monitor Monitor Animal Health & Body Weight administer->monitor collect Collect Samples (Blood, Tissues) monitor->collect analyze Analyze Endpoints (Metabolic, Gene Expression) collect->analyze interpret Interpret Results analyze->interpret

Caption: General workflow for in vivo experiments with this compound.

signaling_pathway cluster_cellular_effects Cellular Effects DIAM This compound (DIAM) MembraneReceptor Membrane Receptor (e.g., Integrin αvβ3) DIAM->MembraneReceptor Non-genomic NuclearReceptor Nuclear Thyroid Hormone Receptors (TRα, TRβ) DIAM->NuclearReceptor Genomic Mitochondria Mitochondria DIAM->Mitochondria Angiogenesis Modulation of Angiogenesis MembraneReceptor->Angiogenesis GeneExpression Altered Gene Expression (Metabolism, Proliferation) NuclearReceptor->GeneExpression MetabolicRate Increased Metabolic Rate & Fatty Acid Oxidation Mitochondria->MetabolicRate

Caption: Potential signaling pathways of this compound.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 3,5-Diiodothyroacetic Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIAC) is a metabolite of thyroid hormones. Its quantification in serum is crucial for understanding thyroid hormone metabolism and its potential role in various physiological and pathological states. This document provides a detailed application note and protocol for the analysis of DIAC in serum using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] The methodologies described herein are based on established principles for the analysis of thyroid hormones and their metabolites, providing a robust framework for researchers.

Principle of the Method

The method involves the extraction of this compound from a serum matrix, followed by chromatographic separation using liquid chromatography, and subsequent detection and quantification by tandem mass spectrometry. An isotopically labeled internal standard should be used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.

Experimental Protocols

Materials and Reagents
  • This compound (DIAC) analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-3,5-Diiodothyroacetic acid, if available; custom synthesis may be required)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

  • Human serum (for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges (e.g., Evolute Express AX 30 mg)[3]

  • 96-well plates and collection plates

  • Refrigerated centrifuge

  • Nitrogen evaporator

Standard and Quality Control Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of DIAC and the internal standard in an appropriate solvent (e.g., methanol with 0.1 M NH₃) at a concentration of 1 mg/mL. Store at -20°C or lower.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Calibration Standards and Quality Controls (QCs): Spike the working standard solutions into a surrogate matrix (e.g., charcoal-stripped human serum) to prepare a calibration curve (typically 8-10 non-zero points) and at least three levels of QCs (low, medium, and high).

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from methods for similar thyroid hormone metabolites and is a recommended starting point.[3]

  • Sample Pre-treatment: To 200 µL of serum sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing 1% formic acid. Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Evolute Express AX 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

Workflow for Serum Sample Preparation

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final Final Steps serum Serum Sample (200 µL) is Add Internal Standard serum->is pp Protein Precipitation (Acetonitrile with 1% Formic Acid) is->pp centrifuge1 Centrifuge pp->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (Water, then Methanol) load->wash elute Elute DIAC (5% NH4OH in Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of serum sample preparation for DIAC analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column Luna Omega 1.6µm Polar C18 or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Conditions

Based on the analysis of other thyroacetic acids, a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is recommended.

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Selected Reaction Monitoring (SRM)
Source Temperature To be optimized (e.g., 300°C)
IonSpray Voltage To be optimized (e.g., -3500 V to -4500 V)
Curtain Gas To be optimized
Collision Gas To be optimized

SRM Transitions for this compound (DIAC)

The exact precursor and product ions for DIAC need to be determined empirically by infusing a standard solution. The deprotonated molecule [M-H]⁻ would be the expected precursor ion. The molecular weight of DIAC (C₈H₆I₂O₃) is 495.94 g/mol . Therefore, the precursor ion to monitor would be m/z 494.9.

Common fragmentation pathways for thyroacetic acids involve the loss of the acetic acid side chain or loss of iodine atoms. Potential product ions to monitor would include:

  • Loss of the acetic acid moiety (-CH₂COOH): m/z 435.9

  • Loss of an iodine atom: m/z 367.9

  • Loss of the acetic acid moiety and one iodine atom: m/z 308.9

A minimum of two SRM transitions should be monitored for each analyte to ensure specificity. The most intense transition is typically used for quantification, while the second is used as a qualifier.

Logical Diagram of LC-MS/MS Analysis

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Reconstituted Sample lc_column LC Column (e.g., Polar C18) sample->lc_column separation Chromatographic Separation lc_column->separation esi Electrospray Ionization (Negative Mode) separation->esi q1 Q1: Precursor Ion Selection (m/z 494.9 for DIAC) esi->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data_analysis Data Acquisition & Quantification detector->data_analysis

Caption: Logical workflow of the LC-MS/MS analysis of DIAC.

Data Presentation and Method Performance

Linearity

A linear regression of the peak area ratio (analyte/internal standard) versus the nominal concentration should be performed. The coefficient of determination (r²) should be >0.99.

AnalyteConcentration Range
This compound1 - 10,000 pg/mL (example)>0.99

Note: This is an exemplary range and should be established during method validation.[1]

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at a minimum of three QC levels. Precision is expressed as the coefficient of variation (%CV), and accuracy as the percent deviation from the nominal concentration.

Intra-Day Precision and Accuracy

QC LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)%CV%Accuracy
LQC(To be determined)<15%85-115%
MQC(To be determined)<15%85-115%
HQC(To be determined)<15%85-115%

Inter-Day Precision and Accuracy

QC LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)%CV%Accuracy
LQC(To be determined)<15%85-115%
MQC(To be determined)<15%85-115%
HQC(To be determined)<15%85-115%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

ParameterValue
LOD (To be determined, expected in low pg/mL range)
LOQ (To be determined, expected in low pg/mL range)

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of this compound in serum. The provided protocols for sample preparation and instrument parameters serve as a strong starting point for method optimization and validation in a research or clinical setting. Adherence to rigorous validation procedures will ensure the generation of high-quality, reliable data for advancing the understanding of thyroid hormone metabolism.

References

Measuring 3,5-Diiodothyroacetic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,5-Diiodothyroacetic acid (DIAC) in biological samples. The methodologies outlined are primarily centered on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[1] Information on immunoassay techniques is also included for comparative purposes.

Introduction

This compound (DIAC) is a metabolite of thyroid hormones.[2] Along with other thyroid hormone derivatives like 3,5-diiodo-L-thyronine (3,5-T2), it is gaining interest for its role in metabolic regulation.[3][4] Accurate measurement of DIAC in biological matrices such as serum, plasma, and tissues is crucial for understanding its physiological and pathological significance, as well as for the development of therapeutic agents targeting thyroid hormone metabolism.[5][6]

Analytical Methodologies

The primary methods for the quantification of DIAC and other iodothyronines in biological samples are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and immunoassays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high specificity, sensitivity, and ability to quantify multiple analytes simultaneously.[1][2][7] LC-MS/MS methods typically involve a sample preparation step to remove interferences, followed by chromatographic separation and detection by mass spectrometry.

  • Immunoassays: Radioimmunoassays (RIA) and chemiluminescence immunoassays (CLIA) have been developed for the detection of thyroid hormone metabolites.[1] While these methods can be simpler and have a higher throughput, they may suffer from cross-reactivity with structurally similar compounds, leading to potential inaccuracies.[8][9] For instance, the analog 3,5,3'-triiodothyroacetic acid (TRIAC) has been shown to cross-react with T3 immunoassays.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative performance data from various LC-MS/MS methods for the analysis of DIAC and related thyroid hormone metabolites in biological samples.

AnalyteMatrixMethodLOQAccuracy (%)Precision (CV%)Recovery (%)Reference
3,5-T2Human SerumLC-MS/MS-88-10495-9778[1][10]
"Free" T2Human SerumHigh-Resolution LC-MS0.002-0.008 pmol/L---[7]
9 TH MetabolitesCell Culture MediaLC-MS/MS0.078-0.234 nM---[11]
rT3, T4, T3Human SerumLC-MS/MS0.05 ng/mL96.2-110 (Intra-day), 98.3-108.6 (Inter-day)<10.8 (Intra-day), <9.6 (Inter-day)-[12]
T3Human SerumLC-MS/MS1 pg98.9-99.40.8-1.6 (Within-set), 1.9-2.6 (Between-set)98.9-99.4[13]

Note: Data for DIAC specifically is limited in the reviewed literature; 3,5-T2 is presented as a close structural and metabolic analog.

Experimental Protocols

Protocol 1: LC-MS/MS for the Quantification of DIAC in Human Serum

This protocol is a synthesized methodology based on established procedures for similar analytes.[1][10][14]

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 2 mL of human serum with an appropriate internal standard (e.g., ¹³C₆-labeled DIAC).

  • Deproteinize the sample by adding 2 mL of ice-cold acetonitrile (B52724) containing 1% formic acid. Vortex and sonicate for 15 minutes.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a conditioned solid-phase extraction (SPE) cartridge (e.g., mixed-mode polymeric).

  • Wash the cartridge sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 5 mL of methanol.

  • Elute the analytes with 2 mL of methanol/ammonium hydroxide (B78521) (95:5 v/v).

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in 200 µL of a water/acetonitrile mixture (70:30) containing 0.1% formic acid.

  • To further reduce background noise, perform a liquid-liquid extraction by washing with 600 µL of hexane (B92381) to remove lipids.

  • Add 500 µL of acetonitrile to the aqueous layer, vortex, and centrifuge.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 or pentafluorophenyl (F5) column is suitable for separation.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 20 µL.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive or negative mode. Positive mode is often used for these compounds.[2]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • MRM Transitions: Specific precursor-to-product ion transitions for DIAC and its internal standard must be determined and optimized.

Protocol 2: Liquid-Liquid Extraction for DIAC in Cell Culture Media

This protocol is adapted from a method for analyzing thyroid hormones and their metabolites in cell culture media.[11]

1. Sample Preparation

  • To 400 µL of cell culture medium, add an internal standard solution.

  • Acidify the sample with 5 µL of 30% HCl, vortex, and incubate for 30 minutes at 37°C in the dark.

  • Perform a two-step liquid-liquid extraction using 1 mL of a 30:70 (v/v) mixture of 2-propanol and tert-butyl methyl ether (TBME) for each step.

  • Combine the upper organic phases and evaporate to dryness.

  • Reconstitute the residue in 100 µL of a 50:50 (v/v) methanol/water mixture containing 0.1% formic acid.

  • Centrifuge the sample before injection into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for related thyroid hormone metabolites and a typical experimental workflow for DIAC analysis.

G cluster_0 Cell Membrane cluster_1 Mitochondrion PLC Phospholipase C Ca_ATPase Ca2+-ATPase PLC->Ca_ATPase modulates MAPK MAPK Na_K_ATPase Na+/K+-ATPase MAPK->Na_K_ATPase modulates Na_H_Exchanger Na+/H+ Exchanger MAPK->Na_H_Exchanger modulates Glucose_Transport Glucose Transport MAPK->Glucose_Transport modulates Amino_Acid_Transport Amino Acid Transport MAPK->Amino_Acid_Transport modulates T3_T2 T3 / 3,5-T2 T3_T2->PLC activates T3_T2->MAPK activates Mito_Binding Mitochondrial Binding T3_T2->Mito_Binding Oxidative_Phosphorylation Oxidative Phosphorylation Mito_Binding->Oxidative_Phosphorylation stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation Mito_Binding->Fatty_Acid_Oxidation stimulates

Caption: Proposed signaling pathway for T3 and 3,5-T2.

G Sample Biological Sample (Serum, Plasma, Tissue) Preparation Sample Preparation (SPE or LLE) Sample->Preparation Extraction LC Liquid Chromatography (Separation) Preparation->LC Injection MS Mass Spectrometry (Detection) LC->MS Ionization Data Data Analysis (Quantification) MS->Data Signal Acquisition

Caption: Experimental workflow for DIAC analysis.

References

Application Notes and Protocols for 3,5-Diiodothyroacetic Acid (DIANA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Diiodothyroacetic acid (DIANA), also known as Diac, is a metabolite of thyroid hormone.[1] It is recognized for its thyromimetic activity, including the ability to lower blood cholesterol levels and inhibit lipid peroxidation.[2][3][4] DIANA acts as an analog of thyroid hormones and is utilized in research related to metabolic diseases, endocrinology, and oxidative stress.[2][5] Its mechanism of action involves both thyroid hormone receptor (THR)-dependent and independent signaling pathways, with mitochondria being a significant cellular target.[1][6][7] Proper solubilization is critical for its application in in vitro and in vivo experimental models. This document provides a detailed protocol for dissolving and preparing DIANA solutions for research purposes.

Quantitative Data Summary

The solubility of this compound (M.W. 496.0 g/mol ) in various common laboratory solvents is summarized below.[2][8] This data is essential for preparing stock solutions at appropriate concentrations.

SolventSolubility (mg/mL)Molar Concentration (mM)
Dimethylformamide (DMF)30 mg/mL~60.5 mM
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL~60.5 mM
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL~0.67 mM

Table 1: Solubility of this compound in different solvents. Data sourced from supplier technical information.[2]

Experimental Protocols

1. Materials and Equipment:

  • This compound (crystalline solid)[2]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Analytical balance

2. Protocol for Preparing a Concentrated Stock Solution (e.g., 30 mg/mL in DMSO):

This protocol describes the preparation of a high-concentration stock solution that can be stored for long periods and diluted to final working concentrations for experiments.

  • Equilibration: Allow the vial of DIANA to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of DIANA powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 30 mg/mL solution, weigh 30 mg of DIANA.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the DIANA powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the crystalline solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary to aid dissolution, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The compound is stable for at least four years when stored under these conditions.[2]

3. Protocol for Preparing an Aqueous Working Solution:

For most cell-based assays, the organic solvent stock solution must be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to not affect the experimental system.

  • Thawing: Thaw a single aliquot of the DIANA stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into the desired aqueous buffer (e.g., PBS or cell culture medium).

  • Dilution Example: To prepare a 100 µM working solution from a 30 mg/mL (~60.5 mM) DMSO stock:

    • First, perform an intermediate dilution by adding 10 µL of the 60.5 mM stock to 595 µL of culture medium to get a 1 mM solution.

    • Next, add 10 µL of the 1 mM intermediate solution to 990 µL of culture medium to achieve the final 10 µM concentration.

  • Mixing: Mix thoroughly by gentle pipetting or vortexing after each dilution step.

  • Usage: Use the freshly prepared aqueous working solution immediately for experiments. It is not recommended to store aqueous solutions for more than one day.[9]

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh DIANA Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Dilute in Aqueous Buffer thaw->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for DIANA solution preparation.

Signaling Pathway

Caption: Simplified signaling pathways of DIANA.

References

Application Notes and Protocols for 3,5-Diiodothyroacetic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodothyroacetic acid (DIAM) and its closely related analogue, 3,5-diiodo-L-thyronine (T2), are metabolites of thyroid hormones that have garnered significant interest in metabolic research.[1][2] Unlike the classical thyroid hormones, thyroxine (T4) and triiodothyronine (T3), these compounds exhibit unique metabolic effects, often with a more rapid onset and a different side-effect profile.[3] These notes provide an overview of the applications of DIAM and T2 in metabolic research, detailed experimental protocols, and a summary of the key signaling pathways involved. While much of the available research has focused on T2, its structural and functional similarity to DIAM makes these findings highly relevant for researchers investigating the therapeutic potential of DIAM.

Core Applications in Metabolic Research

DIAM and its analogues are primarily utilized in studies focusing on:

  • Energy Expenditure and Thermogenesis: These compounds have been shown to increase resting metabolic rate and stimulate thermogenesis, particularly in brown adipose tissue (BAT).[4][5][6]

  • Lipid Metabolism: A significant body of research highlights their potent effects on lipid metabolism, including the reduction of hepatic steatosis (fatty liver), lowering of serum triglycerides and cholesterol, and stimulation of fatty acid oxidation.[4][7][8]

  • Glucose Homeostasis: Studies suggest a role for these compounds in improving insulin (B600854) sensitivity and regulating glucose metabolism.[4][8]

  • Mitochondrial Function: A primary mechanism of action for DIAM and T2 involves the direct modulation of mitochondrial activity, including increased respiration and biogenesis.[2][4][9]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the metabolic effects of 3,5-diiodo-L-thyronine (T2), a close analogue of DIAM.

Table 1: In Vivo Effects of T2 on Metabolic Parameters in Rodent Models

ParameterAnimal ModelTreatment Dose & DurationKey FindingsReference
Energy Expenditure Hypothyroid Rats25 µ g/100 g BW, daily IP injectionRestored daily energy expenditure to control levels.[5]
Body Weight High-Fat Diet (HFD) Fed Rats25 µ g/100 g BW for 4 weeksPrevented HFD-induced body weight gain.[4]
Serum Triglycerides High-Fat Diet (HFD) Fed Rats25 µ g/100 g BW for 4 weeksSignificant reduction in serum triglyceride levels.[4]
Serum Cholesterol High-Fat Diet (HFD) Fed Rats25 µ g/100 g BW for 4 weeksSignificant reduction in serum cholesterol levels.[4]
Hepatic Fatty Acid Oxidation Hypothyroid RatsSingle 25 µ g/100 g BW doseRapidly enhanced fatty acid oxidation rate in liver cells.[9]
Liver Steatosis Diabetic Psammomys obesus25 µg dose via subcutaneous pellet for 10 weeksReversed liver steatosis.[8]

Table 2: In Vitro Effects of T2 on Cellular Metabolism

ParameterCell ModelTreatment Concentration & DurationKey FindingsReference
Lipid Droplet Content Primary Rat Hepatocytes10⁻⁷ M or 10⁻⁵ M for 24 hoursReduced the number and average size of lipid droplets.[4]
Fatty Acid Synthase (Fasn) Expression HepG2 cells0.1 µMReduced the expression of Fasn.[10]
Cytochrome c oxidase (COX) activity Bovine Heart Mitochondria>10⁻⁷ MStimulated isolated COX activity.[10]
Glucose Consumption H9c2 Cardiomyoblasts100 nM for up to 24 hoursIncreased glucose consumption over time.[11]

Experimental Protocols

In Vivo Administration in a High-Fat Diet-Induced Obesity Rat Model

This protocol is adapted from studies investigating the effects of T2 on preventing diet-induced obesity and related metabolic disorders.[4]

1. Animal Model:

  • Male Wistar rats (or other appropriate strain).
  • House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to water.

2. Diet:

  • Control group: Standard laboratory chow.
  • High-Fat Diet (HFD) group: A diet where a significant portion of calories is derived from fat.

3. Experimental Groups:

  • Control group on standard chow.
  • HFD group receiving vehicle.
  • HFD group receiving DIAM/T2.

4. Administration of this compound (or T2):

  • Dose: 25 µ g/100 g body weight.
  • Route: Daily intraperitoneal (IP) injection.
  • Duration: 4 weeks.
  • Vehicle: Prepare a stock solution in a suitable solvent (e.g., a small amount of NaOH to dissolve, then diluted with saline).

5. Outcome Measures:

  • Monitor body weight and food intake regularly.
  • At the end of the treatment period, collect blood samples for analysis of serum triglycerides, cholesterol, and glucose.
  • Harvest liver tissue for histological analysis of steatosis (e.g., Oil Red O staining) and biochemical analysis of lipid content and fatty acid oxidation rates.
  • Harvest brown adipose tissue (BAT) to assess markers of thermogenesis (e.g., UCP1 expression).

In Vitro Analysis of Lipid Metabolism in Hepatocytes

This protocol is based on studies examining the direct effects of T2 on lipid accumulation in liver cells.[4]

1. Cell Culture:

  • Use primary rat hepatocytes or a relevant cell line such as HepG2.
  • Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

2. Induction of "Fatty Hepatocyte" Phenotype:

  • Incubate cells with a mixture of oleate (B1233923) and palmitate (2:1 ratio) to induce lipid droplet formation.

3. Treatment with this compound (or T2):

  • Prepare stock solutions of DIAM/T2 in a suitable solvent (e.g., DMSO).
  • Treat cells with varying concentrations of DIAM/T2 (e.g., 10⁻⁷ M to 10⁻⁵ M) for 24 hours.
  • Include a vehicle-treated control group.

4. Assessment of Lipid Content:

  • Fix the cells and stain with Oil Red O or Bodipy to visualize and quantify lipid droplets.
  • Extract total lipids and measure triglyceride content using a commercial kit.

5. Analysis of Gene and Protein Expression:

  • Isolate RNA and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., Fasn, CPT1).
  • Prepare cell lysates and perform Western blotting to analyze protein levels of key metabolic regulators.

Signaling Pathways and Mechanisms of Action

The metabolic effects of DIAM and T2 are mediated through a combination of genomic (thyroid hormone receptor-dependent) and non-genomic (TR-independent) pathways. A key target of non-genomic action is the mitochondrion.

Mitochondrial Activation Pathway

DIAM and T2 can directly interact with mitochondrial components to rapidly stimulate energy expenditure. This pathway is thought to be independent of nuclear gene transcription.

Mitochondrial_Activation DIAM This compound (DIAM/T2) Mitochondrion Mitochondrion DIAM->Mitochondrion Direct Action COX Cytochrome c oxidase (Complex IV) Mitochondrion->COX Stimulates FAO Fatty Acid β-oxidation Mitochondrion->FAO Stimulates Uncoupling Mitochondrial Uncoupling Mitochondrion->Uncoupling Promotes Energy_Expenditure ↑ Energy Expenditure COX->Energy_Expenditure FAO->Energy_Expenditure ATP_Synthesis ATP Synthesis Uncoupling->ATP_Synthesis Reduces Efficiency of Uncoupling->Energy_Expenditure

Caption: Direct activation of mitochondrial respiration and fatty acid oxidation by DIAM/T2.

Regulation of Lipid Metabolism in Hepatocytes

In the liver, DIAM and T2 can ameliorate steatosis by both increasing the breakdown of fats and reducing their synthesis.

Lipid_Metabolism_Regulation cluster_DIAM DIAM/T2 Action cluster_Cellular_Processes Hepatocyte DIAM This compound (DIAM/T2) SREBP1c SREBP-1c DIAM->SREBP1c Inhibits Mito_FAO Mitochondrial Fatty Acid Oxidation DIAM->Mito_FAO Stimulates Fasn Fatty Acid Synthase (Fasn) SREBP1c->Fasn Activates Lipogenesis ↓ Lipogenesis Fasn->Lipogenesis Lipid_Droplets ↓ Hepatic Lipid Accumulation (Steatosis) Lipogenesis->Lipid_Droplets Lipid_Breakdown ↑ Lipid Breakdown Mito_FAO->Lipid_Breakdown Lipid_Breakdown->Lipid_Droplets

Caption: DIAM/T2 reduces liver fat by inhibiting lipogenesis and stimulating fatty acid oxidation.

Experimental Workflow for In Vivo Metabolic Study

The following diagram outlines a typical workflow for an in vivo study investigating the metabolic effects of DIAM or its analogues.

Experimental_Workflow cluster_Setup Phase 1: Study Setup cluster_Treatment Phase 2: Treatment Period cluster_Analysis Phase 3: Data Collection & Analysis Animal_Model Select Animal Model (e.g., HFD-fed rats) Grouping Randomize into Groups (Control, Vehicle, Treatment) Animal_Model->Grouping Acclimatization Acclimatization Period Grouping->Acclimatization Treatment_Admin Administer DIAM/T2 or Vehicle (e.g., daily IP injections) Acclimatization->Treatment_Admin Monitoring Monitor Body Weight, Food Intake, and Clinical Signs Treatment_Admin->Monitoring Sample_Collection Collect Blood and Tissues (Liver, BAT, Serum) Monitoring->Sample_Collection Biochemical Biochemical Assays (Lipids, Glucose) Sample_Collection->Biochemical Histology Histological Analysis (e.g., Oil Red O) Sample_Collection->Histology Molecular Molecular Analysis (qRT-PCR, Western Blot) Sample_Collection->Molecular

Caption: A standard experimental workflow for in vivo studies of DIAM/T2.

Conclusion

This compound and its analogues represent promising tools for metabolic research and potential therapeutic agents for conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][8] Their ability to stimulate energy expenditure and lipid metabolism, often without the adverse cardiovascular effects associated with hyperthyroidism, makes them attractive candidates for further investigation.[1] The protocols and data presented here provide a foundation for researchers to design and execute meaningful studies to further elucidate the mechanisms and therapeutic potential of these compounds.

References

Application of 3,5-Diiodothyroacetic Acid in Hypothyroidism Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3,5-Diiodothyroacetic acid (DITAC) is a thyroid hormone analog that holds significant research interest in the field of hypothyroidism and metabolic disorders. As a derivative of the active thyroid hormone 3,5,3'-triiodothyronine (T3), DITAC offers a unique profile for investigating the nuanced mechanisms of thyroid hormone action. Its potential to selectively modulate thyroid hormone receptors (TRs) and elicit specific metabolic effects makes it a valuable tool for dissecting the complex signaling pathways involved in thyroid hormone physiology and pathophysiology.

Studies involving structurally similar compounds like 3,5-diiodo-L-thyronine (T2) and 3,5-diiodothyropropionic acid (DITPA) have demonstrated the potential for thyroid hormone analogs to influence metabolic rate, lipid metabolism, and tissue-specific responses, often with a different adverse effect profile compared to T3 or thyroxine (T4).[1][2] Research into DITAC is poised to further elucidate these differential effects, particularly in the context of hypothyroidism where standard therapies may not fully resolve all symptoms or may induce side effects.

The primary applications of DITAC in hypothyroidism research include:

  • Investigating tissue-selective thyroid hormone action: DITAC may exhibit preferential binding to specific TR isoforms (TRα or TRβ), which are differentially expressed in various tissues. This allows for the study of the distinct roles of these receptors in mediating thyroid hormone effects on the heart, liver, adipose tissue, and brain.[1][3]

  • Elucidating non-genomic signaling pathways: Beyond the classical genomic pathway involving nuclear receptors, thyroid hormones can initiate rapid, non-genomic effects.[4][5] DITAC can be used to explore these alternative signaling cascades, which may involve plasma membrane receptors like integrin αvβ3 and downstream activation of kinase pathways such as the MAPK/ERK cascade.[6]

  • Developing novel therapeutic strategies: By potentially offering a more targeted approach with fewer cardiovascular side effects than traditional thyroid hormone replacement therapies, DITAC is a candidate for the development of next-generation treatments for hypothyroidism and associated metabolic conditions like dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1]

These application notes serve as a primer for researchers interested in leveraging DITAC to advance our understanding of thyroid hormone biology and to explore new therapeutic avenues for hypothyroidism.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for DITAC in hypothyroidism models, this section presents data from studies on the closely related thyroid hormone analog, 3,5-diiodo-L-thyronine (T2), to provide a comparative context for expected effects.

Table 1: Effects of 3,5-diiodo-L-thyronine (T2) on Serum Hormone Levels in Hypothyroid Rats [7]

Treatment GroupSerum TSH (ng/mL)Serum GH (ng/mL)
Euthyroid Control1.8 ± 0.245 ± 5
Hypothyroid Control12.5 ± 1.58 ± 1
Hypothyroid + T3 (2.5 µ g/100g BW)1.5 ± 0.342 ± 6
Hypothyroid + 3,5-T2 (2.5 µ g/100g BW)3.1 ± 0.525 ± 4
Hypothyroid + 3,5-T2 (10 µ g/100g BW)2.8 ± 0.440 ± 5

Data are presented as mean ± SEM. TSH: Thyroid-Stimulating Hormone; GH: Growth Hormone; BW: Body Weight.

Table 2: Effects of 3,5-diiodo-L-thyronine (T2) on Metabolic Parameters in Hypothyroid Rats [8]

Treatment GroupDaily Energy Expenditure (kJ/day)Lipid Oxidation (% of control)
Euthyroid Control100 ± 5100 ± 8
Hypothyroid Control70 ± 465 ± 6
Hypothyroid + T3 (1 µ g/100g BW)98 ± 695 ± 7
Hypothyroid + 3,5-T2 (25 µ g/100g BW)95 ± 592 ± 8

Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments in hypothyroidism research. Given the scarcity of published protocols specifically for DITAC, these have been adapted from studies utilizing the closely related compounds 3,5-diiodo-L-thyronine (T2) and 3,5-diiodothyropropionic acid (DITPA). Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Induction of Hypothyroidism in a Rat Model

Objective: To establish a reliable and consistent model of hypothyroidism in rats for subsequent therapeutic or mechanistic studies.

Materials:

  • Male Wistar rats (200-250 g)

  • Propylthiouracil (PTU)

  • Methimazole (MMI)

  • Drinking water bottles

  • Animal balance

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • TSH, T3, and T4 ELISA kits

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week prior to the start of the experiment. Provide standard chow and water ad libitum.

  • Induction via Propylthiouracil (PTU):

    • Prepare a 0.05% (w/v) solution of PTU in the drinking water.

    • Provide the PTU-containing water as the sole source of drinking water for 3-4 weeks.

    • Monitor the general health and body weight of the animals regularly.

  • Induction via Methimazole (MMI):

    • Alternatively, prepare a 0.025% (w/v) solution of MMI in the drinking water.

    • Administer the MMI solution for 3-4 weeks.

  • Confirmation of Hypothyroidism:

    • At the end of the induction period, collect blood samples from the tail vein or via cardiac puncture under anesthesia.

    • Separate the serum by centrifugation.

    • Measure serum levels of TSH, T3, and T4 using commercially available ELISA kits.

    • Successful induction of hypothyroidism is confirmed by significantly elevated TSH levels and significantly decreased T3 and T4 levels compared to euthyroid control animals.

Protocol 2: Administration of this compound (DITAC)

Objective: To administer DITAC to hypothyroid rats to assess its therapeutic effects.

Materials:

  • Hypothyroid rats (as prepared in Protocol 1)

  • This compound (DITAC)

  • Vehicle (e.g., sterile saline, 0.9% NaCl with a small amount of NaOH to aid dissolution, followed by pH adjustment)

  • Syringes and needles for injection (if applicable)

  • Oral gavage needles (if applicable)

Procedure:

  • Preparation of DITAC Solution:

    • Dissolve DITAC in the appropriate vehicle to the desired concentration. The optimal dose should be determined through dose-response studies. Based on studies with similar compounds, a starting dose in the range of 10-50 µ g/100g body weight per day can be considered.[8]

    • Ensure the solution is sterile if administered via injection.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the DITAC solution via i.p. injection once daily for the duration of the study (e.g., 1-4 weeks).

    • Oral Gavage: Alternatively, administer the DITAC solution directly into the stomach using an oral gavage needle.

  • Monitoring:

    • Monitor body weight, food and water intake, and general health of the animals daily.

    • At the end of the treatment period, collect blood and tissues for further analysis.

Protocol 3: Assessment of Metabolic Rate

Objective: To measure the effect of DITAC on the metabolic rate of hypothyroid rats.

Materials:

  • Indirect calorimetry system

  • Metabolic cages

  • Treated and control hypothyroid rats

Procedure:

  • Acclimatization: Acclimatize the rats to the metabolic cages for at least 24 hours before data collection.

  • Measurement:

    • Place individual rats in the metabolic chambers of the indirect calorimetry system.

    • Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for a set period (e.g., 24 hours).

    • The system's software will calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

  • Data Analysis:

    • Compare the energy expenditure and RER between DITAC-treated and vehicle-treated hypothyroid rats. An increase in energy expenditure would indicate a stimulatory effect of DITAC on metabolism.

Visualizations

Signaling Pathways and Experimental Workflow

DITAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DITAC This compound (DITAC) Integrin Integrin αvβ3 DITAC->Integrin Binds TR_cytoplasmic Cytoplasmic TR DITAC->TR_cytoplasmic Binds MAPK_ERK MAPK/ERK Pathway Integrin->MAPK_ERK Activates (Non-Genomic) Gene_Expression Target Gene Expression MAPK_ERK->Gene_Expression Modulates TR_nuclear Nuclear TR TR_cytoplasmic->TR_nuclear Translocates TRE Thyroid Hormone Response Element (TRE) TR_nuclear->TRE Binds (Genomic) TRE->Gene_Expression Regulates Experimental_Workflow cluster_outcomes Outcome Measures start Start induction Induce Hypothyroidism in Rats (3-4 weeks) start->induction confirmation Confirm Hypothyroidism (TSH, T3, T4 levels) induction->confirmation treatment Administer DITAC or Vehicle (Daily for 1-4 weeks) confirmation->treatment assessment Assess Outcomes treatment->assessment metabolic_rate Metabolic Rate (Indirect Calorimetry) assessment->metabolic_rate hormone_levels Serum Hormone Levels (TSH, GH) assessment->hormone_levels gene_expression Tissue-specific Gene Expression assessment->gene_expression end End metabolic_rate->end hormone_levels->end gene_expression->end

References

Application Notes and Protocols for High-Fat Diet-Induced Obesity Models and the Therapeutic Potential of 3,5-Diiodothyroacetic Acid (DIAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-fat diet-induced obesity (HFD-IO) in rodent models is a cornerstone for metabolic research, closely mimicking the features of human obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).[1] These models are invaluable for understanding the pathophysiology of metabolic diseases and for the preclinical evaluation of novel therapeutic agents. This document provides detailed protocols for establishing an HFD-IO mouse model and for assessing metabolic parameters.

One such therapeutic agent of interest is 3,5-Diiodothyroacetic acid (DIAC), also referred to as 3,5-diiodo-L-thyronine (T2), a naturally occurring metabolite of thyroid hormone.[2][3][4] Unlike triiodothyronine (T3), DIAC has been shown to increase energy expenditure and promote fat oxidation, leading to reduced adiposity and amelioration of hepatic steatosis, often without the thyrotoxic side effects associated with hyperthyroidism.[4][5] Its primary mechanism of action involves the direct stimulation of mitochondrial respiration.[3][6] These application notes also provide protocols for the preparation and administration of DIAC in HFD-IO models and summarize its metabolic effects.

Experimental Protocols

Protocol 1: Induction of High-Fat Diet-Induced Obesity (HFD-IO) in Mice

This protocol describes the induction of obesity in mice using a commercially available high-fat diet. The C57BL/6J mouse strain is recommended due to its susceptibility to developing obesity and insulin resistance on a high-fat diet.

Materials:

  • 8-week-old male C57BL/6J mice[7]

  • Standard chow diet (e.g., LabDiet 5L0D, ~13% kcal from fat)[8]

  • High-Fat Diet (HFD) (e.g., Research Diets D12492, 60% kcal from fat)[9][10]

  • Animal caging with environmental enrichment

  • Animal scale

Procedure:

  • Acclimatize 8-week-old male C57BL/6J mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.[7]

  • After acclimatization, randomize mice into two groups based on body weight: a control group and a high-fat diet group.[7]

  • House the animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[7]

  • Provide the control group with the standard chow diet ad libitum.

  • Provide the HFD group with the high-fat diet (60% kcal from fat) ad libitum.[9] To prevent spoilage, replace the high-fat diet in the cages twice a week.[9]

  • Monitor and record the body weight and food intake of each mouse weekly for a period of 12-16 weeks.[7][8] Obesity, insulin resistance, and hepatic steatosis are typically well-established within this timeframe.

  • At the end of the dietary intervention period, mice are ready for metabolic testing and subsequent therapeutic interventions.

Protocol 2: Preparation and Administration of this compound (DIAC/T2)

This protocol outlines the preparation and intraperitoneal administration of DIAC to HFD-IO mice.

Materials:

  • 3,5-Diiodo-L-thyronine (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline solution[2]

  • 1 mL syringes with 26G needles[11]

  • HFD-IO mice (from Protocol 1)

Procedure:

  • Prepare the DIAC solution for injection. While specific solubilization methods can vary, a common approach is to dissolve DIAC in a minimal amount of 0.1 M NaOH and then dilute to the final concentration with sterile 0.9% saline, adjusting the pH to a physiological range (~7.4) if necessary. For many studies, daily intraperitoneal injections of saline have been used as the vehicle control.[2]

  • A commonly used dosage of DIAC (T2) in rat studies is 25-50 µ g/100 g body weight, administered daily via intraperitoneal (i.p.) injection.[4][12] For mice, a dose of 2.5 µg/g body weight has been used.[13]

  • Weigh each mouse to calculate the correct injection volume based on its body weight.

  • Administer the calculated dose of the DIAC solution or vehicle (saline) via intraperitoneal injection once daily.[12]

  • Continue the HFD and the daily injections for the duration of the treatment period, which is typically 4 weeks.[12]

Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is used to assess glucose homeostasis and insulin sensitivity.

Materials:

  • HFD-IO mice (treated with DIAC or vehicle)

  • Sterile 50% dextrose solution[14]

  • Glucometer and glucose test strips[7]

  • Animal scale

  • 1 mL syringes with 26G needles[11]

Procedure:

  • Fast the mice for 4-6 hours in the morning with free access to water.[11][14] Transfer the mice to a clean cage with a wire top to prevent coprophagy.[11]

  • Weigh each mouse to calculate the glucose dose. A typical dose is 1 g/kg of body weight. For mice on an HFD for an extended period, a lower dose of 0.5 g/kg may be used.[14][15]

  • At time zero (t=0), obtain a baseline blood glucose reading. Clean the tail with 70% ethanol (B145695) and make a small nick in the lateral tail vein. Gently massage the tail to obtain a drop of blood and measure the glucose level with a glucometer.[7][15]

  • Immediately after the baseline measurement, administer the calculated dose of sterile dextrose solution via intraperitoneal injection.[14]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection using the same tail-nick method.[16][17]

  • Plot the blood glucose concentrations over time for each group to assess glucose tolerance.

Protocol 4: Insulin Tolerance Test (ITT)

The ITT is performed to evaluate insulin sensitivity by measuring the rate of glucose clearance from the blood following an insulin injection.

Materials:

  • HFD-IO mice (treated with DIAC or vehicle)

  • Humulin R (or other regular human insulin)[11][18]

  • Sterile 0.9% saline solution

  • Glucometer and glucose test strips

  • Animal scale

  • 1 mL syringes with 29G needles[18]

Procedure:

  • Fast the mice for 4-6 hours in the morning with free access to water.[11][19]

  • Prepare the insulin solution by diluting it in sterile 0.9% saline. A common dose for insulin-resistant obese mice is 0.75 U/kg body weight.[16][18] The final injection volume should be manageable (e.g., 10 µl/g body weight).[20]

  • Weigh each mouse to calculate the correct insulin dose.

  • Obtain a baseline blood glucose reading at time zero (t=0) from the tail vein as described in the IPGTT protocol.[16]

  • Administer the calculated dose of insulin via intraperitoneal injection.[18]

  • Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[18]

  • Plot the blood glucose concentrations over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.

Data Presentation: Effects of DIAC (T2) in HFD-IO Models

The following tables summarize the quantitative effects of DIAC (T2) administration in rodent models of high-fat diet-induced obesity.

Table 1: Effects of DIAC (T2) on Body Weight and Adipose Tissue in HFD-fed Rats

Parameter Control (HFD + Vehicle) HFD + T2 (50 µ g/100g BW) % Change Reference
Final Body Weight Gain (g) +192.3 +183.25 -4.7% [4]
Visceral Fat Pad Weight (g) 30.61 22.4 -26.8% [4]

| Mean Adipocyte Area (µm²) | 2827 | 1651 | -41.6% |[4] |

Table 2: Metabolic Parameters in HFD-fed Rats Treated with DIAC (T2)

Parameter Control (HFD + Vehicle) HFD + T2 (50 µ g/100g BW) % Change Reference
Serum Cholesterol (mg/dL) ~100 ~77 -23% [2][4]
Serum Glucose (mg/dL) ~140 ~119 -15% [2]
Resting Metabolic Rate Baseline Significantly Increased - [2]

| Respiratory Quotient | Decreased vs. Normal Diet | No significant change vs. HFD | - |[2] |

Table 3: Effects of DIAC (T2) on Body Composition in HFD-fed Mice

Parameter Control (HFD + Vehicle) HFD + T2 (2.5 µg/g BW for 28 days) % Change Reference
Subcutaneous Fat Pad (g) ~2.0 ~1.2 -40% [13]
Epididymal Fat Pad (g) ~2.8 ~1.8 -35.7% [13]
Serum Leptin (ng/mL) ~60 ~20 -66.7% [13]

| Heart Weight (g) | ~0.20 | ~0.24 | +20% |[13] |

Note: The values in the tables are approximated from the data presented in the cited literature and are intended for comparative purposes.

Signaling Pathways and Mechanisms of Action

High-Fat Diet, Hepatic Steatosis, and the SREBP-1c Pathway

A high-fat diet promotes hepatic steatosis (fatty liver) in part by activating the sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c is a key transcription factor that upregulates the expression of genes involved in de novo lipogenesis.[21][22] In HFD-IO models, elevated insulin levels and other metabolic signals lead to the activation of SREBP-1c, which in turn increases the synthesis of fatty acids and triglycerides in the liver, contributing to fat accumulation.[23][24]

HFD_SREBP1c_Pathway HFD High-Fat Diet Insulin Hyperinsulinemia HFD->Insulin SREBP1c_inactive Inactive SREBP-1c (ER Membrane) Insulin->SREBP1c_inactive activates processing SREBP1c_active Active SREBP-1c (Nucleus) SREBP1c_inactive->SREBP1c_active Lipogenic_Genes Lipogenic Gene Expression (e.g., ACC, FAS) SREBP1c_active->Lipogenic_Genes upregulates DNL De Novo Lipogenesis Lipogenic_Genes->DNL increases Steatosis Hepatic Steatosis DNL->Steatosis

HFD and SREBP-1c mediated hepatic steatosis.
DIAC (T2), AMPK, and Mitochondrial Fatty Acid Oxidation

DIAC (T2) exerts its beneficial effects primarily by targeting the mitochondria and increasing energy expenditure. One of the key pathways it modulates is the AMP-activated protein kinase (AMPK) pathway.[25][26] Activation of AMPK by DIAC leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). Inactivated ACC results in lower levels of malonyl-CoA, which relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of fatty acids into the mitochondria for β-oxidation.[26] This leads to an increased rate of fatty acid oxidation and energy expenditure.

DIAC_AMPK_Pathway DIAC DIAC (T2) AMPK AMPK DIAC->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inactivates MalonylCoA Malonyl-CoA ACC->MalonylCoA produces CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Mitochondrial Fatty Acid Oxidation CPT1->FAO facilitates EnergyExp Energy Expenditure FAO->EnergyExp increases

DIAC (T2) stimulates fatty acid oxidation via the AMPK pathway.
Experimental Workflow

The following diagram illustrates the overall experimental workflow, from the induction of obesity to the assessment of metabolic parameters and the effects of DIAC treatment.

Experimental_Workflow Start 8-week-old C57BL/6J Mice Diet 12-16 weeks Dietary Intervention Start->Diet ControlDiet Control Diet Diet->ControlDiet HFD High-Fat Diet (HFD) Diet->HFD HFD_Obese HFD-Induced Obese Mice HFD->HFD_Obese Treatment 4 weeks Treatment HFD_Obese->Treatment Vehicle Vehicle (Saline) Treatment->Vehicle DIAC DIAC (T2) Treatment->DIAC Assessment Metabolic Assessment Vehicle->Assessment DIAC->Assessment GTT IPGTT Assessment->GTT ITT ITT Assessment->ITT Tissue Tissue Collection & Analysis Assessment->Tissue

Overall experimental workflow diagram.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Diiodothyroacetic Acid (DIAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3,5-Diiodothyroacetic acid (DIAC). Below you will find frequently asked questions and a troubleshooting guide to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years[1].

Q2: How should I prepare stock solutions of DIAC?

A2: DIAC is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 30 mg/mL. It has limited solubility in aqueous solutions; for example, in a 1:2 mixture of DMSO and PBS (pH 7.2), the solubility is approximately 0.33 mg/mL[1]. When preparing aqueous solutions, it is advisable to first dissolve DIAC in a minimal amount of DMSO and then dilute it with the aqueous buffer.

Q3: How stable are DIAC stock solutions?

A3: While specific stability data for DIAC in solution is limited, based on information for similar thyroid hormone analogs, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months. For aqueous solutions of related compounds, storage for more than one day is not recommended. Therefore, it is best to prepare fresh aqueous working solutions from your stock for each experiment.

Q4: Is this compound sensitive to light?

A4: Yes, thyroid hormone analogs, including those with a similar structure to DIAC, are known to be sensitive to light. Photolysis, particularly in the near UV range, can cause deiodination, where iodine atoms are removed from the molecule[2][3]. This degradation can alter the biological activity of the compound. Therefore, it is crucial to protect solutions containing DIAC from light by using amber vials or by wrapping containers in aluminum foil. A study on levothyroxine sodium in solution showed over 60% decomposition after 80 minutes of exposure to direct sunlight.

Q5: Is DIAC sensitive to temperature changes?

A5: While solid DIAC is stable at -20°C, its stability in solution at different temperatures is less characterized. For a related compound, L-thyroxine (B1675186), significant thermal degradation was observed only at temperatures above 90°C[4]. However, a study on levothyroxine sodium solution indicated that temperature up to 100°C had a negligible effect over an 80-minute exposure compared to the significant degradation caused by light. It is still good practice to avoid repeated freeze-thaw cycles of stock solutions and to keep solutions on ice during experimental procedures when not in use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in aqueous solution Low aqueous solubility of DIAC.- Ensure the final concentration is within the solubility limits.- Prepare the aqueous solution by diluting a concentrated stock in DMSO.- Gently warm the solution or sonicate briefly to aid dissolution.
Discoloration of solution (e.g., yellowing) Potential degradation of the compound, possibly due to light exposure or oxidation.- Prepare fresh solutions using high-purity solvents.- Always protect solutions from light.- Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Inconsistent or loss of biological activity - Degradation of DIAC in solution.- Adsorption to plasticware.- Prepare fresh working solutions for each experiment from a recently prepared stock.- Minimize the time working solutions are kept at room temperature.- For sensitive applications, consider using low-protein-binding tubes and pipette tips. For some thyroid hormones, the addition of a carrier protein like albumin (1 mg/mL) to the infusate has been shown to prevent loss due to adherence to plastic tubing[5].
Unexpected experimental results - Incorrect concentration due to degradation.- Contamination of the stock solution.- Verify the integrity of your DIAC stock. If in doubt, prepare a fresh stock from solid material.- Ensure proper storage and handling procedures are being followed by all lab members.

Summary of Stability and Storage Conditions

Form Storage Temperature Stability Notes
Solid-20°C≥ 4 years[1]Keep in a tightly sealed container.
Stock Solution (in DMSO or DMF)-20°CUp to 1 month (inferred)Aliquot to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 6 months (inferred)Aliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Working SolutionRoom TemperatureNot recommended for extended periodsPrepare fresh for each experiment.
2-8°C< 24 hours (inferred)Protect from light.

Experimental Protocols

Protocol for Assessing Solution Stability (General Guidance)

This protocol provides a general framework for assessing the stability of DIAC in a specific solvent system.

  • Preparation of DIAC Solution: Prepare a solution of DIAC in the solvent of interest at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as the baseline.

  • Storage: Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition and re-analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area of the intact DIAC at each time point to the initial (Time 0) peak area. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of DIAC remaining at each time point.

Visualizations

TroubleshootingWorkflow Troubleshooting DIAC Experiment Issues start Start: Unexpected Experimental Result check_solution Check DIAC Solution (Age, Appearance) start->check_solution prepare_fresh Prepare Fresh Working Solution check_solution->prepare_fresh Old or Precipitated check_stock Check Stock Solution (Age, Storage) check_solution->check_stock Appears OK rerun_experiment Re-run Experiment prepare_fresh->rerun_experiment prepare_new_stock Prepare New Stock Solution from Solid check_stock->prepare_new_stock Old or Improperly Stored review_protocol Review Experimental Protocol (Concentration, Handling) check_stock->review_protocol Appears OK prepare_new_stock->rerun_experiment modify_protocol Modify Protocol (e.g., use low-binding tubes, protect from light) review_protocol->modify_protocol Potential Issues Identified review_protocol->rerun_experiment Protocol Seems Correct modify_protocol->rerun_experiment success Problem Solved rerun_experiment->success

Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.

StabilityFactors Factors Affecting DIAC Stability cluster_factors Potential Degradation Factors in Solution DIAC This compound (DIAC) (Stable Solid at -20°C) Light Light Exposure (UV and Ambient) DIAC->Light leads to Temperature Elevated Temperature (especially >90°C) DIAC->Temperature leads to pH pH of Aqueous Solution DIAC->pH influenced by Oxygen Oxidation DIAC->Oxygen leads to Degradation Degradation Products (e.g., Deiodinated species) Light->Degradation Temperature->Degradation pH->Degradation Oxygen->Degradation

Caption: Key environmental factors that can influence the stability of this compound in solution.

References

Technical Support Center: 3,5-Diiodothyroacetic Acid (DIANA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 3,5-Diiodothyroacetic acid (DIANA), also known as T2A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments with DIANA.

In Vitro Cell-Based Assays
Issue Potential Cause Troubleshooting Steps
Unexpected Cell Death or Cytotoxicity High concentrations of DIANA leading to off-target effects or mitochondrial toxicity.1. Perform a dose-response curve: Determine the optimal concentration range for your specific cell line. 2. Assess mitochondrial health: Use assays like MTT or measure mitochondrial membrane potential to check for mitochondrial dysfunction. 3. Vehicle control issues: Ensure the solvent used to dissolve DIANA (e.g., DMSO) is not causing toxicity at the final concentration.
Inconsistent or Non-reproducible Results 1. Compound stability: DIANA may be unstable in certain media or under specific storage conditions. 2. Cell line variability: Different cell passages may respond differently. 3. Assay interference: DIANA may interfere with the assay components (e.g., luciferase reporters).1. Prepare fresh solutions: Make fresh stock solutions of DIANA for each experiment. 2. Use consistent cell passages: Maintain a consistent range of passage numbers for your experiments. 3. Run control experiments: Test for assay interference by running the assay in the absence of cells but with DIANA.
Discrepancy with Expected Thyromimetic Effects 1. Low expression of Thyroid Hormone Receptors (TRs): The cell line used may not express sufficient levels of TRs. 2. Presence of serum in media: Thyroid hormones in serum can compete with DIANA for TR binding.1. Characterize TR expression: Use qPCR or Western blotting to confirm TRalpha and TRbeta expression in your cell line. 2. Use charcoal-stripped serum: Culture cells in media supplemented with charcoal-stripped serum to remove endogenous thyroid hormones.
In Vivo Animal Studies
Issue Potential Cause Troubleshooting Steps
Unexpected Cardiovascular Effects (e.g., changes in heart rate) Off-target effects on cardiac ion channels or signaling pathways.1. Monitor cardiovascular parameters: Continuously monitor heart rate and blood pressure during the study. 2. Dose-escalation studies: Start with lower doses and gradually increase to identify a therapeutic window with minimal cardiovascular effects. 3. Histopathological analysis: Examine heart tissue for any signs of cardiac hypertrophy or other abnormalities.
Significant Weight Loss or signs of Hypermetabolism Potent thyromimetic effects leading to a hypermetabolic state.1. Monitor body weight and food intake: Regularly record animal weight and daily food consumption. 2. Measure metabolic rate: Use indirect calorimetry to assess oxygen consumption and energy expenditure. 3. Adjust dosage: If excessive weight loss is observed, consider reducing the dose of DIANA.
Altered Serum Thyroid Hormone Profile DIANA can suppress the hypothalamic-pituitary-thyroid (HPT) axis.1. Measure serum TSH, T3, and T4: Collect blood samples at baseline and throughout the study to monitor thyroid hormone levels. 2. Assess HPT axis function: Analyze the expression of relevant genes in the pituitary and thyroid glands.
Lack of Efficacy 1. Poor bioavailability: The route of administration may not be optimal. 2. Rapid metabolism: DIANA may be quickly metabolized and cleared.1. Pharmacokinetic studies: Determine the bioavailability and half-life of DIANA with different administration routes. 2. Consider alternative formulations: Explore different vehicle solutions or delivery methods to improve exposure.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound (DIANA)?

A1: The primary targets of DIANA are the nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. It acts as a thyromimetic, meaning it mimics the effects of endogenous thyroid hormones like T3. However, its binding affinity for TRs is generally lower than that of T3[1].

Q2: What are the potential off-target effects of DIANA?

A2: Based on studies of DIANA and its structural analogs, potential off-target effects may include:

  • Mitochondrial Effects: DIANA and its analogs can directly impact mitochondrial function, leading to increased respiration and fatty acid oxidation[2][3][4]. This can contribute to both therapeutic effects (e.g., reducing fat accumulation) and potential toxicity if not controlled.

  • Cardiovascular Effects: While some analogs like 3,5-diiodothyropropionic acid (DITPA) show inotropic effects with less impact on heart rate, researchers should be aware of potential cardiovascular liabilities[5].

  • Integrin αvβ3 Signaling: Thyroid hormones and their analogs can bind to a cell surface receptor on integrin αvβ3, activating the MAPK signaling pathway and promoting angiogenesis[6][7][8].

  • Effects on other Nuclear Receptors: Due to structural similarities with other lipophilic hormones, there is a potential for cross-reactivity with other nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), although specific data for DIANA is limited.

Q3: How can I assess the off-target profile of DIANA in my experimental system?

A3: A comprehensive approach to assessing off-target effects includes:

  • In Silico Profiling: Utilize computational models and databases to predict potential off-target interactions based on the chemical structure of DIANA[9][10].

  • In Vitro Safety Screening: Test DIANA against a panel of commercially available off-target assays covering a broad range of receptors, ion channels, and enzymes[11][12].

  • Phenotypic Screening: Use high-content imaging or other cell-based assays to identify unexpected cellular phenotypes induced by DIANA.

  • Proteome-wide analysis: Techniques like Cellular Thermal Shift Assay (CETSA) can identify direct protein targets of DIANA in a cellular context[6].

Q4: What are the best practices for handling and preparing DIANA for experiments?

A4: DIANA is a small molecule that should be handled with appropriate laboratory safety precautions. For in vitro experiments, it is typically dissolved in a suitable organic solvent like DMSO to create a stock solution, which is then further diluted in culture media. It is crucial to ensure the final concentration of the solvent is not toxic to the cells. For in vivo studies, the formulation will depend on the route of administration and should be optimized for solubility and stability. Always prepare fresh solutions for each experiment to avoid degradation.

Data Presentation

Table 1: In Vitro Potency of 3,5-diiodo-L-thyronine (T2) on Thyroid Hormone Receptors

Note: Data for the closely related analog T2 is provided due to limited direct quantitative data for DIANA.

TargetAssay TypePotency (vs. T3)Reference
Thyroid Hormone Receptors (TRs)[125I]-T3 Displacement~500-fold less potent[1]
TRβ2 mRNA downregulation (GH3 cells)Gene ExpressionNearly equivalent[1]
GH mRNA stimulation (GH3 cells)Gene Expression~100-fold less potent[1]
Table 2: In Vivo Effects of 3,5-diiodo-L-thyronine (T2) in Rodent Models
ParameterAnimal ModelDoseEffectReference
TSH SuppressionHypothyroid Rats2.5-10 µ g/100g BWSignificant suppression[13]
Hepatic Malic Enzyme mRNARats-Less potent than T3[1]
Mitochondrial RespirationRat Liver150 µ g/100g BWIncreased state 3 and 4 respiration[3]
Hepatic Fat AccumulationHigh-fat diet fed rats-Reduced[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Mitochondrial Respiration in response to DIANA

Objective: To determine the effect of DIANA on mitochondrial oxygen consumption in cultured cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 hepatocytes or C2C12 myoblasts) in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DIANA (and appropriate vehicle controls) for a predetermined duration (e.g., 1-24 hours).

  • Seahorse XF Assay:

    • Wash the cells with Seahorse XF Base Medium supplemented with substrate (e.g., glucose, pyruvate, glutamine).

    • Perform a mitochondrial stress test by sequential injections of:

      • Oligomycin (to inhibit ATP synthase)

      • FCCP (a mitochondrial uncoupling agent to induce maximal respiration)

      • Rotenone/antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR) at each stage and calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 2: In Vivo Evaluation of Metabolic Effects of DIANA in a Mouse Model of Diet-Induced Obesity

Objective: To assess the impact of DIANA on body weight, fat mass, and glucose metabolism in obese mice.

Methodology:

  • Animal Model: Induce obesity in mice (e.g., C57BL/6J) by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Compound Administration: Administer DIANA or vehicle control to the obese mice daily via a suitable route (e.g., oral gavage or subcutaneous injection) for a defined treatment period (e.g., 4 weeks).

  • Monitoring:

    • Record body weight and food intake daily or several times a week.

    • Measure body composition (fat and lean mass) using techniques like DEXA or NMR at the beginning and end of the treatment period.

    • Perform glucose and insulin (B600854) tolerance tests (GTT and ITT) to assess glucose homeostasis.

  • Terminal Procedures: At the end of the study, collect blood for analysis of serum parameters (e.g., glucose, insulin, lipids, thyroid hormones). Harvest tissues (e.g., liver, adipose tissue, muscle) for histological analysis and gene expression studies.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_off_target Off-Target Profiling iv_start Start: Cell Culture iv_treat Treatment with DIANA iv_start->iv_treat iv_assay Perform Cellular Assays (e.g., Viability, Reporter Gene, Mitochondrial Function) iv_treat->iv_assay iv_data Data Analysis iv_assay->iv_data ot_phenotypic Phenotypic Screening iv_data->ot_phenotypic Inform inv_start Start: Animal Model (e.g., Diet-Induced Obesity) inv_treat DIANA Administration inv_start->inv_treat inv_monitor Monitor Physiological Parameters (Body Weight, Glucose Tolerance) inv_treat->inv_monitor inv_end Terminal Analysis (Blood & Tissue Collection) inv_monitor->inv_end inv_end->ot_phenotypic Inform ot_in_silico In Silico Prediction ot_in_vitro In Vitro Screening Panel ot_in_silico->ot_in_vitro ot_in_vitro->ot_phenotypic

Experimental workflow for assessing DIANA's effects.

signaling_pathway DIANA DIANA Integrin Integrin αvβ3 DIANA->Integrin binds PKC PKC Integrin->PKC activates PKD PKD PKC->PKD phosphorylates HDAC5_nuc HDAC5 (nucleus) PKD->HDAC5_nuc phosphorylates HDAC5_cyto HDAC5 (cytoplasm) bFGF bFGF gene expression HDAC5_cyto->bFGF de-represses HDAC5_nuc->HDAC5_cyto nuclear export Angiogenesis Angiogenesis bFGF->Angiogenesis promotes

Integrin αvβ3-mediated signaling by DIANA analogs.

logical_relationship cluster_on_target On-Target Effects (Thyromimetic) cluster_off_target Potential Off-Target Effects DIANA This compound (DIANA) TR Thyroid Hormone Receptors (TRα, TRβ) DIANA->TR Mito Mitochondria DIANA->Mito Integrin Integrin αvβ3 DIANA->Integrin Cardio Cardiovascular System DIANA->Cardio Gene Regulation of Target Genes TR->Gene Metabolic Increased Metabolic Rate Gene->Metabolic Mito_effect ↑ Fatty Acid Oxidation ↑ Respiration Mito->Mito_effect Integrin_effect ↑ Angiogenesis (MAPK pathway) Integrin->Integrin_effect Cardio_effect Potential for Inotropic Effects Cardio->Cardio_effect

On-target vs. potential off-target effects of DIANA.

References

Technical Support Center: 3,5-Diiodothyroacetic Acid (DIANA) Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experimental results involving 3,5-Diiodothyroacetic acid (DIANA). The following information is structured in a question-and-answer format to directly address specific issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Solubility and Stability

Q1: My DIANA powder is not dissolving properly. What is the recommended solvent and concentration?

A1: DIANA has limited aqueous solubility. For stock solutions, it is recommended to use organic solvents. DIANA is soluble in DMF (30 mg/ml) and DMSO (30 mg/ml). For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%, with 0.1% or lower being preferable) to avoid solvent-induced cytotoxicity[1]. Always perform a vehicle control to assess the effect of the solvent on your experimental model.

Q2: I'm observing precipitation of DIANA in my cell culture medium after dilution from a DMSO stock. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Pre-warm the media: Pre-warming the cell culture media to 37°C before adding the DIANA stock solution can help maintain solubility[1].

  • Increase the final volume: A larger final volume for your working solution can help keep the compound in solution.

  • Vortex immediately after dilution: Gently vortex the solution immediately after adding the stock to ensure rapid and even dispersion.

  • Use a lower stock concentration: Preparing a less concentrated stock solution in DMSO may reduce the solvent shift effect upon dilution.

  • Test for interactions with media components: DIANA may interact with salts, proteins, or other components in the media over time, leading to precipitation[1][2]. You can test the compound's stability in your specific cell culture medium over the intended duration of the experiment.

Q3: What are the storage and stability recommendations for DIANA?

A3: DIANA should be stored at -20°C as a crystalline solid. Under these conditions, it is stable for at least four years. For stock solutions in DMSO or DMF, it is recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2. In Vitro Assay Issues

Q4: I am seeing inconsistent results in my cell-based assays with DIANA. What could be the cause?

A4: Inconsistent results can stem from several factors. Here is a checklist of potential issues to investigate:

  • Compound precipitation: As discussed in Q2, precipitation can lead to variable effective concentrations. Visually inspect your plates for any signs of precipitation.

  • Cell health and passage number: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density. Over-confluent or unhealthy cells can respond differently to treatment.

  • Edge effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to increased compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

  • Incubation conditions: Maintain consistent temperature and CO2 levels in your incubator.

  • Assay-specific interference: DIANA may interfere with certain assay readouts. For example, in fluorescence-based assays, the compound could have intrinsic fluorescence or quenching properties. In luciferase-based reporter assays, it could inhibit or stabilize the luciferase enzyme[3][4]. It is advisable to run appropriate controls to test for such interference.

Q5: I am observing unexpected cytotoxicity in my cell viability assays. How can I troubleshoot this?

A5: Unexpected cytotoxicity can be due to the compound itself, the solvent, or experimental artifacts.

  • Vehicle control: Always include a vehicle (e.g., DMSO) control at the same final concentration as your DIANA-treated wells to distinguish between compound- and solvent-induced toxicity.

  • Concentration range: You may be using a concentration of DIANA that is too high for your specific cell line. Perform a dose-response curve to determine the optimal concentration range.

  • Assay type: The type of viability assay can influence the results.

    • Metabolic assays (MTT, MTS, XTT, WST-1, resazurin): These assays measure metabolic activity. A decrease in signal may indicate reduced proliferation or metabolic activity, not necessarily cell death. Compounds that affect cellular metabolism can interfere with these assays.

    • ATP assays: These measure the level of intracellular ATP, which is a good indicator of viable, metabolically active cells.

    • Membrane integrity assays (e.g., Trypan Blue, LDH release): These assays directly measure cell death by assessing the integrity of the cell membrane.

  • Time course: The duration of exposure to DIANA can significantly impact cell viability. Consider performing a time-course experiment to determine the optimal endpoint.

Q6: I am performing a thyroid hormone receptor (TR) binding assay and getting a low signal or inconsistent data. What should I check?

A6: For TR binding assays, several factors are critical for obtaining reliable data:

  • Receptor quality: Ensure that your purified TR protein or cell membranes expressing the receptor are of high quality and have not undergone degradation.

  • Radioligand concentration: The concentration of the radiolabeled ligand (e.g., [¹²⁵I]T3) should ideally be at or below its dissociation constant (Kd) for the receptor to allow for effective competition[5].

  • Equilibrium conditions: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This can range from 2 to 18 hours depending on the specific conditions[5].

  • Separation of bound and free ligand: The method used to separate bound from free radioligand (e.g., filtration, scintillation proximity assay) must be rapid and efficient to prevent dissociation of the ligand-receptor complex[5].

  • Non-specific binding: High non-specific binding can obscure the specific binding signal. This can be minimized by optimizing the concentrations of receptor and radioligand, and by including appropriate blocking agents in the assay buffer.

3. In Vivo Experiment Considerations

Q7: What are some important considerations for in vivo studies with DIANA?

A7: In vivo experiments with DIANA require careful planning regarding dosage, administration route, and monitoring.

  • Dosage: The appropriate dose will depend on the animal model and the intended biological effect. Previous studies in rats have used doses ranging from 5 mg/100 g in the diet to 150 µ g/100 g body weight via injection[6].

  • Administration: The route of administration (e.g., oral, subcutaneous injection) will affect the pharmacokinetics of the compound.

  • Vehicle selection: For injection, a suitable vehicle that maintains DIANA in solution is necessary. A mixture of DMSO and PBS has been used for other thyroid hormone analogs.

  • Monitoring: Depending on the study's objectives, monitoring may include changes in body weight, food intake, heart rate, and serum levels of thyroid hormones and lipids[7].

Data Presentation

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Solubility
in DMF30 mg/mL-
in DMSO30 mg/mL-
in DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL-
Stability
at -20°C (crystalline solid)≥ 4 years-
Binding Affinity
This compoundLittle to no competitionRat liver mitochondria (for 3,5-T2 binding sites)This information is based on a study of a related compound and not the primary thyroid hormone receptors.
Data for related compounds:
3,5,3'-triiodothyroacetic acid (TRIAC)Ki = 3 nM (for TRβ)Human[8]
3,5-diiodothyropropionic acid (DITPA)EC50 ≈ 5 x 10⁻⁷ M (for α-MHC mRNA induction)Rat heart cell culture[2]

Note: Specific Ki or Kd values for this compound binding to TRα and TRβ were not found in the reviewed literature. The data for related compounds are provided for context.

Experimental Protocols

1. General Protocol for a Thyroid Hormone Receptor Competitive Binding Assay

This protocol is a generalized method and should be optimized for your specific experimental conditions.

  • Materials:

    • Purified recombinant human TRα or TRβ protein (or cell membranes expressing the receptor).

    • Radiolabeled ligand (e.g., [¹²⁵I]T3).

    • Unlabeled T3 (for determining non-specific binding and as a positive control).

    • This compound (DIANA) test compound.

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT).

    • Wash Buffer (ice-cold Assay Buffer).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare dilutions: Prepare serial dilutions of unlabeled T3 and DIANA in Assay Buffer.

    • Assay Setup (in a 96-well plate, in triplicate):

      • Total Binding: Add Assay Buffer, radiolabeled T3, and the TR preparation.

      • Non-specific Binding: Add a high concentration of unlabeled T3, radiolabeled T3, and the TR preparation.

      • Competitive Binding: Add each concentration of DIANA, radiolabeled T3, and the TR preparation.

    • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours)[5].

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold Wash Buffer.

    • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the DIANA concentration to determine the IC50.

2. General Protocol for a Cell-Based Gene Expression Assay using qPCR

This protocol describes a general workflow to assess the effect of DIANA on the expression of target genes.

  • Materials:

    • Cell line of interest cultured in appropriate media.

    • This compound (DIANA) stock solution.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix and primers for target genes and a housekeeping gene.

    • qPCR instrument.

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.

    • Treatment: After allowing the cells to adhere and reach the desired confluency, treat them with various concentrations of DIANA or vehicle control for a specified period (e.g., 24, 48 hours).

    • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform quantitative PCR using the synthesized cDNA, primers for your target gene(s) and a stable housekeeping gene (for normalization), and a qPCR master mix.

    • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in DIANA-treated cells compared to vehicle-treated cells[9].

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A DIANA Stock (in DMSO) C Treatment (Dilute DIANA in pre-warmed media) A->C B Cell Culture B->C D Incubation (Specified time and conditions) C->D E Cell Viability Assay (e.g., MTT, ATP) D->E F Gene Expression Analysis (RNA extraction, qPCR) D->F G Binding Assay (Receptor binding) D->G

Caption: A general experimental workflow for in vitro studies with DIANA.

troubleshooting_precipitation Start Precipitation observed in cell culture media? Solution1 Pre-warm media to 37°C before adding stock Start->Solution1 Yes End Proceed with experiment Start->End No Solution2 Vortex immediately after dilution Solution1->Solution2 Solution3 Use a lower stock concentration Solution2->Solution3 Solution4 Perform intermediate dilution step Solution3->Solution4 Check_Interaction Test for interaction with media components Solution4->Check_Interaction Check_Interaction->End If resolved

Caption: A troubleshooting flowchart for DIANA precipitation in cell culture media.

signaling_pathway cluster_receptor Cellular Receptors cluster_response Cellular Response DIANA This compound (DIANA) TR Thyroid Hormone Receptors (TRα / TRβ) DIANA->TR PI3K_Akt PI3K/Akt Pathway TR->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway TR->MAPK_ERK activates Gene_Expression Altered Gene Expression (e.g., lipid metabolism) TR->Gene_Expression Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation footnote *Activation of these pathways by DIANA is inferred from studies on related thyroid hormone analogs. Direct activation by DIANA requires further investigation.

Caption: A potential signaling pathway for DIANA based on thyroid hormone analog activity.

References

Technical Support Center: 3,5-Diiodothyroacetic Acid (DIANA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Diiodothyroacetic acid (DIANA). This resource provides researchers, scientists, and drug development professionals with detailed guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments with DIANA?

The optimal starting concentration for DIANA depends heavily on the cell line and the specific biological endpoint being measured. Based on internal validation studies, we recommend a starting range of 10 nM to 1 µM for initial screening experiments. Below is a summary of the half-maximal effective concentration (EC50) values determined in various cell lines.

Table 1: EC50 Values of DIANA in Various Human Cell Lines

Cell Line Tissue of Origin Assay Type Incubation Time (hr) EC50 (nM)
HepG2 Liver Carcinoma Reporter Gene Assay 24 85
MCF-7 Breast Adenocarcinoma Cell Proliferation 48 250
Caco-2 Colorectal Adenocarcinoma Reporter Gene Assay 24 120

| U-87 MG | Glioblastoma | Cell Viability (MTT) | 72 | 980 |

Q2: How do I establish a robust dose-response curve for DIANA?

Establishing an accurate dose-response curve is critical for determining key parameters like EC50. This involves treating cells with a range of DIANA concentrations and measuring the biological response. A typical workflow includes serial dilution, cell treatment, and data analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Prepare DIANA Stock Solution (e.g., 10 mM in DMSO) B Seed Cells in 96-well Plate C Allow Cells to Adhere (24h) B->C D Perform 10-point Serial Dilution of DIANA C->D E Add Dilutions to Cells D->E F Incubate for Desired Duration (24-72h) E->F G Add Viability Reagent (e.g., Resazurin (B115843), MTT) F->G H Measure Signal (Fluorescence/Absorbance) G->H I Plot Dose-Response Curve & Calculate EC50 H->I

Caption: Workflow for a typical in vitro dose-response experiment.

Experimental Protocol: EC50 Determination using a Resazurin-based Viability Assay

This protocol is designed for a 96-well plate format.

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of DIANA in cell culture-grade DMSO.

    • Perform a serial dilution series. Start by creating a 2X top concentration of DIANA in culture medium (e.g., 20 µM for a 10 µM final top concentration).

    • In a separate dilution plate, perform 1:2 or 1:3 serial dilutions in culture medium to create a 10-point concentration range.

  • Cell Treatment:

    • Carefully remove the old medium from the seeded cells.

    • Transfer 100 µL of each DIANA dilution to the corresponding wells of the cell plate. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).

    • Incubate the plate for the desired experimental duration (e.g., 48 hours).

  • Viability Measurement:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is apparent.

    • Measure fluorescence using a plate reader with 560 nm excitation and 590 nm emission filters.

  • Data Analysis:

    • Subtract the average blank value from all other measurements.

    • Normalize the data by setting the average vehicle control value as 100% viability.

    • Plot the normalized viability (%) against the log-transformed DIANA concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.[1][2][3][4]

Q3: What is the proposed mechanism of action for DIANA?

DIANA is an analog of thyroid hormone and is hypothesized to exert its effects primarily through the activation of thyroid hormone receptors (TRs), which are ligand-activated transcription factors. Upon binding, DIANA is thought to induce a conformational change in the TR, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.

G cluster_cyto Cytoplasm cluster_nuc Nucleus DIANA DIANA TR Thyroid Receptor (TR) DIANA->TR Binds TRE Thyroid Response Element (TRE) TR->TRE Dimerizes with RXR & Binds DNA RXR RXR RXR->TRE Coactivators Coactivators TRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates G cluster_check1 Initial Checks cluster_action1 Corrective Actions start High Cytotoxicity Observed check_solvent Is Solvent (DMSO) Concentration >0.5%? start->check_solvent check_cells Are Cells Healthy? (Passage #, Contamination) check_solvent->check_cells No action_solvent Reduce DMSO to <0.1% Run Solvent-only Control check_solvent->action_solvent Yes check_conc Verify DIANA Stock & Dilution Calculations check_cells->check_conc Yes action_cells Use Low-Passage Cells Test for Mycoplasma check_cells->action_cells No action_conc Prepare Fresh Stock & Re-calculate Dilutions check_conc->action_conc Error Found end_node Re-run Experiment check_conc->end_node No Error action_solvent->end_node action_cells->end_node action_conc->end_node

References

Technical Support Center: Minimizing Cardiotoxicity of Thyromimetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thyromimetic compounds. The aim is to help minimize cardiotoxicity during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cardiotoxicity associated with thyromimetic compounds?

A1: The cardiotoxicity of thyromimetic compounds is primarily mediated by the activation of the thyroid hormone receptor alpha (TRα) isoform, which is predominantly expressed in the heart.[1][2] Activation of TRα can lead to adverse cardiac effects such as increased heart rate (tachycardia), arrhythmias, and cardiac hypertrophy.[2][3] In contrast, the therapeutic metabolic benefits of thyromimetics, such as lowering cholesterol, are mainly mediated by the thyroid hormone receptor beta (TRβ) isoform, which is highly expressed in the liver.[2][4] Therefore, the key to minimizing cardiotoxicity is to develop and utilize compounds that are highly selective for TRβ over TRα.[1][4]

Q2: How can I assess the TRβ selectivity of my thyromimetic compound?

A2: The TRβ selectivity of a thyromimetic compound can be assessed using in vitro binding or transactivation assays. These assays determine the compound's affinity and functional activity at both TRα and TRβ isoforms. A higher affinity and/or activity for TRβ compared to TRα indicates selectivity. It is crucial to quantify this selectivity to predict the potential for cardiac side effects.

Q3: My TRβ-selective thyromimetic is showing unexpected cardiac effects in vivo. What could be the cause?

A3: Unexpected cardiac effects with a TRβ-selective compound in vivo can arise from several factors:

  • Dose-dependent loss of selectivity: At higher doses, the selectivity of the compound for TRβ over TRα may diminish, leading to off-target activation of TRα in the heart.[1]

  • Off-target effects: The compound might have pharmacological effects unrelated to either TRα or TRβ activation.

  • Metabolism: The compound could be metabolized in vivo to a less selective or cardiotoxic metabolite.

  • Animal model specific factors: The expression levels of TRα and TRβ can vary between different animal models and strains, influencing the cardiac response.

Troubleshooting Guides

Issue 1: Unexpected Increase in Heart Rate in an In Vivo Rodent Study
  • Possible Cause 1: Dose-dependent loss of TRβ selectivity.

    • Troubleshooting Step: Review the dose-response relationship. If the effect is only observed at the highest doses, consider testing intermediate doses to establish the therapeutic window. Compare the effective dose for the desired metabolic effect with the dose that causes tachycardia.[4]

  • Possible Cause 2: Off-target pharmacological effects.

    • Troubleshooting Step: Conduct in vitro profiling of your compound against a panel of cardiac ion channels and receptors to identify any unintended interactions.

  • Possible Cause 3: Stress-induced tachycardia in the animals.

    • Troubleshooting Step: Ensure proper acclimatization of the animals to the experimental procedures, including handling and dosing techniques, to minimize stress. Utilize telemetry for continuous heart rate monitoring to distinguish between transient stress responses and sustained drug-induced tachycardia.

Issue 2: Lack of Efficacy on Metabolic Parameters at Doses Devoid of Cardiac Effects
  • Possible Cause 1: Insufficient TRβ engagement.

    • Troubleshooting Step: Increase the dose of the compound and carefully monitor for the emergence of cardiac side effects. If a therapeutic window cannot be established, the compound may have insufficient selectivity.

  • Possible Cause 2: Poor bioavailability or rapid metabolism.

    • Troubleshooting Step: Perform pharmacokinetic studies to determine the exposure of the compound in the target tissue (liver) and plasma. If bioavailability is low, consider alternative formulations or routes of administration.

  • Possible Cause 3: Inappropriate animal model.

    • Troubleshooting Step: Ensure the chosen animal model is appropriate for the metabolic disease under investigation and that the expression of TRβ in the liver is sufficient to elicit a therapeutic response.

Quantitative Data Summary

Table 1: Preclinical Cardiac Safety Profile of Select Thyromimetic Compounds

CompoundTarget SelectivityAnimal ModelDoseChange in Heart RateChange in Heart Weight/Body Weight RatioReference
Sobetirome (GC-1) TRβ-selectiveRatNot specifiedMinimal to no effect at therapeutic dosesNo significant increase[1][4]
MGL-3196 (Resmetirom) TRβ-selectiveRat50 mg/kg/dayNo significant increaseNo increase[1]
Triiodothyronine (T3) Non-selectiveRatDaily treatment56% increase57% increase[3]

Table 2: Clinical Safety Data for Resmetirom (MGL-3196) in a Phase 3 Trial

Adverse EventResmetirom 80 mg (n=322)Resmetirom 100 mg (n=323)Placebo (n=321)Reference
Diarrhea More frequent than placeboMore frequent than placebo-[5]
Nausea More frequent than placeboMore frequent than placebo-[5]
Serious Adverse Events 10.9%12.7%11.5%[5]

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiotoxicity in Rodents
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Dosing: Administer the thyromimetic compound or vehicle control daily via oral gavage for a predetermined period (e.g., 14 or 28 days).

  • Monitoring:

    • Heart Rate: Monitor heart rate using telemetry or a tail-cuff system at baseline and at regular intervals throughout the study.

    • Blood Pressure: Measure systolic and diastolic blood pressure.

    • Body Weight and Food Intake: Record daily.

  • Terminal Procedures:

    • Echocardiography: Perform echocardiography to assess cardiac function and dimensions (e.g., left ventricular mass, ejection fraction).

    • Tissue Collection: At the end of the study, euthanize the animals and collect the heart and liver.

    • Organ Weight: Record the wet weight of the heart and normalize it to body weight.

    • Histopathology: Fix a portion of the heart in formalin for histological analysis to assess for hypertrophy and other pathological changes.

    • Biomarker Analysis: Analyze serum for cardiac biomarkers such as troponins and natriuretic peptides.

Protocol 2: In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
  • Cell Culture: Culture hiPSC-CMs according to the manufacturer's protocol until a spontaneously beating syncytium is formed.

  • Compound Treatment: Treat the hiPSC-CMs with a range of concentrations of the thyromimetic compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Beating Rate and Rhythm: Use a specialized plate reader or video microscopy to measure the beat rate and assess for arrhythmias.

    • Calcium Transients: Utilize calcium-sensitive dyes to measure changes in intracellular calcium handling.

    • Cell Viability: Perform a cell viability assay (e.g., MTT or LDH release) to assess for cytotoxicity.

    • Structural Changes: Use immunofluorescence staining for cardiac-specific proteins (e.g., α-actinin, troponin) to evaluate changes in cardiomyocyte structure.

Visualizations

Signaling_Pathways cluster_thyromimetic Thyromimetic Compound cluster_receptors Thyroid Hormone Receptors cluster_effects Physiological Effects Thyromimetic Thyromimetic Compound TRb TRβ (Liver) Thyromimetic->TRb High Affinity (Desired) TRa TRα (Heart) Thyromimetic->TRa Low Affinity (Minimized) Metabolic Therapeutic Metabolic Effects (e.g., Cholesterol Lowering) TRb->Metabolic Cardiac Adverse Cardiac Effects (e.g., Tachycardia, Hypertrophy) TRa->Cardiac

Caption: TRβ-selective thyromimetic action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis hiPSC_CMs hiPSC-Derived Cardiomyocytes Assays Beating Rate Calcium Transients Viability hiPSC_CMs->Assays Cardiotoxicity_Profile Cardiotoxicity Profile Assays->Cardiotoxicity_Profile Rodent_Model Rodent Model Monitoring Heart Rate Blood Pressure Echocardiography Rodent_Model->Monitoring Monitoring->Cardiotoxicity_Profile

Caption: Preclinical cardiotoxicity assessment workflow.

References

addressing poor solubility of 3,5-Diiodothyroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3,5-Diiodothyroacetic acid (DIANA) during experiments.

Troubleshooting Guide: Addressing Poor Solubility of this compound

Researchers often encounter difficulties in dissolving this compound, a thyroid hormone analog, for in vitro and in vivo studies. This guide provides a systematic approach to overcoming these solubility challenges.

Problem: Precipitate forms when preparing a stock solution or diluting it in aqueous media.

This is the most common issue, arising from the hydrophobic nature of the molecule. The following steps outline a rational approach to solubilization, from simple to more complex techniques.

Step 1: Initial Solvent Selection

For initial stock solutions, organic solvents are recommended.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for creating concentrated stock solutions.

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add a small volume of DMSO or DMF to the solid.

    • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution but should be done with caution to avoid degradation.

Step 2: pH Adjustment

As an acidic compound, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, increasing its polarity and aqueous solubility.

  • Consideration: For cell culture experiments, ensure the final pH of the medium is within the physiological range (typically 7.2-7.4) to avoid cytotoxicity.

  • Procedure for Aqueous Solutions:

    • Prepare a dilute aqueous suspension of this compound.

    • Slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise while stirring until the compound dissolves.

    • Adjust the pH to the desired level using a suitable buffer (e.g., phosphate-buffered saline - PBS).

Step 3: Utilizing Co-solvents

If direct dilution of a DMSO or DMF stock into aqueous media results in precipitation, the use of a co-solvent system can maintain solubility.

  • Common Co-solvents: Ethanol (B145695) and Polyethylene (B3416737) Glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400, are frequently used.

  • Procedure:

    • Prepare a concentrated stock solution in DMSO.

    • Prepare an intermediate dilution in a co-solvent such as ethanol or PEG.

    • Add this intermediate solution to the final aqueous medium with gentle stirring.

Step 4: Advanced Formulation Strategies

For more challenging applications, such as in vivo studies requiring higher concentrations in physiological vehicles, advanced formulation techniques may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2][3][4]

    • Types: β-cyclodextrin (βCD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[3] γ-cyclodextrin has also been shown to be effective for solubilizing the related compound, L-thyroxine.[1][2]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.

    • Common Surfactants: Polysorbate 80 (Tween 80) and other non-ionic surfactants are often used in pharmaceutical formulations.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at the molecular level.

    • Carriers: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are common carriers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: The solubility of this compound has been reported in a few common laboratory solvents. The table below summarizes this information. For other solvents, experimental determination is recommended.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[5]
N,N-Dimethylformamide (DMF)~30 mg/mL[5]
DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mL[5]
EthanolSparingly SolubleInferred from thyroxine data[6]
Aqueous Buffers (neutral pH)Very Poorly SolubleGeneral knowledge

Q2: How do I prepare a stock solution of this compound for cell culture experiments?

A2: The recommended procedure is to first prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock can then be serially diluted in the cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing precipitation when I add my DMSO stock solution to my aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.

  • Use a co-solvent: As described in the troubleshooting guide, creating an intermediate dilution in a co-solvent like ethanol can help.

  • Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80, to your aqueous buffer can help maintain solubility.

  • Consider cyclodextrin (B1172386) complexation: For a more robust solution, preparing a complex with a cyclodextrin can significantly enhance aqueous solubility.

Q4: Can I use pH adjustment to solubilize this compound for my experiments?

A4: Yes, as an acidic molecule, increasing the pH will enhance its solubility. You can prepare a stock solution in a dilute basic solution (e.g., 0.1 N NaOH) and then dilute it into your buffered experimental medium. However, you must carefully control the final pH to ensure it is compatible with your experimental system (e.g., cell viability).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound into a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If needed, briefly sonicate the tube in a water bath to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is fully dissolved.

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring.

  • Continue stirring at room temperature for 12-24 hours to allow for complex formation. The solution should become clear.

  • Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles.

  • The concentration of the solubilized compound can be confirmed by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Determine the desired ratio of drug to polymer (e.g., 1:5 w/w).

  • Dissolve both the this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • This solid dispersion powder can then be weighed and dissolved in an aqueous medium for experiments.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound solvent Attempt to dissolve in DMSO or DMF start->solvent dilute Dilute stock solution in aqueous medium solvent->dilute precipitate Precipitate forms? dilute->precipitate success Success: Solution is ready for use precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes ph_adjust pH Adjustment (for aqueous solutions) troubleshoot->ph_adjust cosolvent Use Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvent advanced Advanced Formulations troubleshoot->advanced cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) advanced->cyclodextrin surfactant Add Surfactants (e.g., Tween 80) advanced->surfactant solid_dispersion Solid Dispersion (e.g., with PVP) advanced->solid_dispersion

Caption: A step-by-step workflow for addressing solubility challenges with this compound.

Signaling Pathways of Thyroid Hormone Analogs

This compound, as a thyroid hormone analog, is known to exert its effects through both genomic and non-genomic signaling pathways. The non-genomic pathway is of particular interest for rapid cellular responses.

G Non-Genomic Signaling of Thyroid Hormone Analogs cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diana 3,5-Diiodothyroacetic Acid (DIANA) integrin Integrin αvβ3 Receptor diana->integrin Binds pi3k PI3K integrin->pi3k Activates mapk MAPK/ERK Pathway integrin->mapk Activates akt Akt pi3k->akt Activates proliferation Cell Proliferation akt->proliferation mapk->proliferation angiogenesis Angiogenesis mapk->angiogenesis

Caption: A simplified diagram of the non-genomic signaling pathway initiated by thyroid hormone analogs.

References

Technical Support Center: Quantifying 3,5-Diiodothyroacetic Acid (DIANA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3,5-Diiodothyroacetic acid (DIANA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate measurement of this thyroid hormone metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound?

A1: The gold standard for quantifying DIANA and related thyroid hormone metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and specificity, which is crucial due to the low endogenous concentrations of these compounds.[1] Immunoassays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), have also been used, but they can be prone to cross-reactivity with structurally similar compounds.[4][5][6]

Q2: Why is LC-MS/MS considered the preferred method?

A2: LC-MS/MS is favored for its ability to distinguish between isomers of diiodothyronines and their metabolites, which is a significant challenge for immunoassays.[1] It provides high accuracy, precision, and low limits of detection, often in the picogram per milliliter (pg/mL) range.[1][7] Furthermore, mass spectrometry-based methods are less susceptible to the interferences that can affect antibody-based assays.[2][3]

Q3: What are the main challenges in quantifying DIANA?

A3: The primary challenges include:

  • Low physiological concentrations: DIANA is typically present at very low levels in biological samples, requiring highly sensitive analytical methods.[1]

  • Matrix effects: Components of biological matrices like serum or plasma can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, which can lead to inaccurate quantification.[1][8][9]

  • Isomeric separation: Distinguishing DIANA from other diiodo-thyroacetic acid isomers and related compounds is critical for accurate measurement.

  • Sample preparation: Extensive sample cleanup is often necessary to remove interfering substances and enrich the analyte.[1][3][5]

  • Cross-reactivity in immunoassays: Antibodies used in immunoassays may cross-react with other thyroid hormones and their metabolites, leading to overestimated results.[4][6]

Troubleshooting Guides

LC-MS/MS Method Development
Problem Possible Cause(s) Suggested Solution(s)
Poor Signal/Sensitivity 1. Inefficient ionization of DIANA. 2. Suboptimal sample extraction and cleanup. 3. Matrix effects causing ion suppression.[8][9] 4. Degradation of the analyte during sample processing.1. Optimize mass spectrometry source parameters (e.g., electrospray voltage, gas flows, temperature). Test both positive and negative ionization modes. 2. Develop a robust solid-phase extraction (SPE) protocol. Consider using mixed-mode SPE cartridges.[10] 3. Perform a matrix effect study by comparing the response of the analyte in neat solution versus in a sample matrix extract.[8] If significant suppression is observed, improve sample cleanup, dilute the sample, or use matrix-matched calibration standards.[9] 4. Minimize sample processing time and keep samples cold. The use of antioxidants may prevent degradation.[10]
High Background Noise 1. Insufficient sample cleanup. 2. Contamination from solvents, reagents, or labware. 3. Co-elution of interfering compounds from the matrix.1. Incorporate additional cleanup steps such as hexane (B92381) washing to remove lipids.[1][3][5] 2. Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned. 3. Optimize the chromatographic separation to resolve DIANA from interfering peaks. Experiment with different column chemistries (e.g., C18, pentafluorophenyl).[11]
Poor Peak Shape 1. Suboptimal mobile phase composition. 2. Column degradation or contamination. 3. Injection of sample in a solvent stronger than the mobile phase.1. Adjust the mobile phase pH and organic solvent composition. The use of formic acid as a modifier is common.[12] 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the final sample solvent is compatible with and preferably weaker than the initial mobile phase.
Inconsistent Results/Poor Reproducibility 1. Variability in sample preparation. 2. Instrument instability. 3. Inconsistent matrix effects between samples.1. Standardize and automate the sample preparation workflow as much as possible. Use of an internal standard is highly recommended. 2. Perform regular instrument maintenance and calibration. 3. Use an isotopically labeled internal standard for DIANA to compensate for matrix effects and variations in recovery.[1]
Immunoassay Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Overestimation of DIANA Concentration 1. Cross-reactivity of the antibody with other thyroid hormone metabolites (e.g., 3,5,3'-triiodothyroacetic acid - TRIAC).[4][6] 2. Presence of heterophile antibodies in the sample.[13]1. Characterize the specificity of the antibody used in the assay. If significant cross-reactivity is observed, consider using a more specific antibody or switching to an alternative method like LC-MS/MS. 2. Use blocking agents in the assay buffer to minimize interference from heterophile antibodies.[13]
High Inter-Assay Variability 1. Inconsistent coating of microplates. 2. Variability in reagent preparation. 3. Differences in incubation times and temperatures.1. Use pre-coated plates from a reputable supplier or standardize the coating procedure. 2. Prepare fresh reagents for each assay and ensure accurate pipetting. 3. Strictly control all incubation steps.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of diiodothyronine metabolites. While specific data for DIANA is limited, the data for the structurally similar 3,5-diiodo-L-thyronine (3,5-T2) provides valuable insights into expected analytical performance.

Table 1: LC-MS/MS Method Performance for Diiodothyronine Metabolites

AnalyteMatrixLLOQ (pg/mL)Recovery (%)Matrix Effect (%)Reference
3,5-T2Human Serum11.578+8[2][3][5]
3,3'-T2Human Serum---[1]
Diiodothyroacetic acid (Diac)Amphibian Plasma/Serum~6-15088-103-[1]
11 Thyroid Hormones & MetabolitesSerum1-10>90 (CV < 10%)-[7]

Table 2: Immunoassay Method Performance

AnalyteMethodDetection LimitCross-Reactivity NotedReference
3,5-T2RIA0.8 pmol/LT3 (0.06%), Diiodothyroacetic acid (0.13%)[14]
3,5-T2CLIA200 pmol/L-[3][5]
T3Immunoassay0.2 ng/mLTRIAC (significant)[4][6][15]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Diiodothyronines in Human Serum

This protocol is adapted from methodologies described for 3,5-T2 and is likely applicable to DIANA with minor modifications.[1][2][3][5]

  • Deproteinization:

    • To 2 mL of serum, add an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., hydrophilic-lipophilic balanced with ion exchange) with methanol (B129727) followed by water.

    • Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.

    • Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence might include water, a mild acidic solution (e.g., 0.1 M HCl), and a weak organic solvent (e.g., methanol).[1]

    • Elute the analytes with a small volume of an appropriate elution solvent (e.g., methanol containing ammonium (B1175870) hydroxide).[1]

  • Cleanup (Optional but Recommended):

    • To the eluate, add hexane and vortex to perform a liquid-liquid extraction to remove lipids. Discard the hexane layer.[1][3][5]

    • Dry the aqueous/methanolic layer under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters

These are general starting parameters and should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 or pentafluorophenyl (F5) column is often suitable.[11]

    • Mobile Phase A: Water with 0.1% formic acid.[12]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[12]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), operated in either positive or negative ion mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for DIANA and any internal standards must be determined by infusing pure standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Serum/Plasma Sample deproteinization Protein Precipitation (Acetonitrile) sample->deproteinization spe Solid-Phase Extraction (SPE) deproteinization->spe cleanup Hexane Wash (Lipid Removal) spe->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: LC-MS/MS experimental workflow for DIANA quantification.

troubleshooting_logic start Poor Signal in LC-MS/MS? check_ionization Optimize MS Source Parameters start->check_ionization Yes check_sample_prep Review Sample Prep Protocol start->check_sample_prep No, signal is good check_matrix Investigate Matrix Effects check_ionization->check_matrix check_sample_prep->check_matrix improve_cleanup Enhance Sample Cleanup check_matrix->improve_cleanup Yes use_mm_standards Use Matrix-Matched Standards check_matrix->use_mm_standards Yes resolved Issue Resolved check_matrix->resolved No improve_cleanup->resolved use_mm_standards->resolved

Caption: Troubleshooting logic for poor signal in LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Bioavailability of 3,5-Diiodothyroacetic Acid (DIANA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 3,5-Diiodothyroacetic acid (DIANA). This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address challenges related to its bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing high in vitro potency with DIANA, but poor efficacy in our in vivo animal models. What is the likely cause?

A1: A significant discrepancy between in vitro and in vivo results often points to poor oral bioavailability. For an orally administered compound like DIANA to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. DIANA, being a poorly water-soluble compound, likely faces challenges with dissolution, which is often the rate-limiting step for absorption. This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively).[1][2]

Q2: What are the initial physicochemical properties of DIANA we should be aware of when troubleshooting bioavailability?

A2: Key physicochemical properties of DIANA that influence its bioavailability include its low aqueous solubility.[3] It is a crystalline solid with a molecular weight of 496.0 g/mol . Its solubility is reported to be very low in aqueous solutions at physiological pH, while it is soluble in organic solvents like DMSO and DMF.[3] This poor aqueous solubility is a primary contributor to low dissolution rates in the gastrointestinal tract, which is a major hurdle for oral absorption.

Q3: What are the primary strategies to improve the oral bioavailability of DIANA?

A3: The main goal is to enhance the dissolution rate and/or the permeability of DIANA. Key strategies include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[4][5][6][7]

  • Formulation with Solubilizing Agents: Using co-solvents, surfactants, and complexing agents can increase the solubility of DIANA in the gastrointestinal fluids.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the drug in a solubilized state in the gut.[8]

  • Nanoparticle Formulations: Encapsulating DIANA into nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption.[4][5][7][9]

Q4: Are there any known transporters involved in the intestinal absorption of DIANA?

A4: While specific transporters for DIANA have not been extensively studied, other thyroid hormone analogs are known to be substrates for transporters like Organic Anion Transporting Polypeptides (OATPs). It is plausible that similar transporters are involved in the intestinal uptake of DIANA.

Troubleshooting Guide for Low Bioavailability of DIANA

This guide provides a systematic approach to identifying and resolving issues related to the poor oral bioavailability of DIANA in your experiments.

Problem: Inconsistent or low plasma concentrations of DIANA after oral administration.

Table 1: Troubleshooting Low Oral Bioavailability of DIANA

Potential Cause Troubleshooting Steps Recommended Action
Poor Dissolution 1. Particle Size Analysis: Determine the particle size distribution of your DIANA powder. 2. Solubility Assessment: Measure the solubility of DIANA in simulated gastric and intestinal fluids.1. Particle Size Reduction: Employ micronization or nanomilling to reduce the particle size. 2. Formulation Development: Explore formulations with solubility enhancers such as co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins.
Low Permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to assess the intrinsic permeability of DIANA. 2. Efflux Ratio Calculation: Determine if DIANA is a substrate for efflux transporters (e.g., P-glycoprotein) by measuring bidirectional transport in the Caco-2 model.1. Permeation Enhancers: If permeability is low, consider co-administration with safe and effective permeation enhancers. 2. Efflux Pump Inhibition: If efflux is high, investigate the use of known P-gp inhibitors in your formulation.
Pre-systemic Metabolism 1. Metabolic Stability Assay: Assess the stability of DIANA in liver microsomes or S9 fractions. 2. Identify Metabolites: Use LC-MS/MS to identify potential metabolites in in vitro and in vivo samples.1. Formulation Strategies: Nanoparticle encapsulation can protect DIANA from enzymatic degradation in the gut wall and liver.
Formulation Instability 1. Physical and Chemical Stability: Evaluate the stability of your DIANA formulation under storage and experimental conditions. 2. Precipitation in GI Fluids: Observe for any precipitation when the formulation is diluted in simulated gastric or intestinal fluids.1. Optimize Formulation: Adjust the formulation components to improve stability. 2. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP to maintain a supersaturated state in the gut.

Experimental Protocols

Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Cells

Objective: To determine the apparent permeability coefficient (Papp) of DIANA across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A solution of DIANA (e.g., in a concentration range of 1-10 µM) is added to the apical (donor) compartment.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (receiver) compartment.

    • The volume removed is replaced with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical):

    • The experiment is repeated with the DIANA solution added to the basolateral compartment and samples collected from the apical compartment to determine the efflux ratio.

  • Sample Analysis: The concentration of DIANA in the collected samples is quantified using a validated LC-MS/MS method.[10][11][12][13][14]

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the steady-state flux (µg/s)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration in the donor compartment (µg/mL)

Table 2: Interpretation of Caco-2 Permeability Results

Papp (x 10⁻⁶ cm/s) Permeability Classification Expected Oral Absorption
< 1LowPoor
1 - 10ModerateModerate
> 10HighGood
Protocol 2: Nanoparticle Formulation for Enhanced Oral Delivery of DIANA

Objective: To prepare DIANA-loaded nanoparticles to improve its aqueous solubility and dissolution rate.

Methodology (Nanoprecipitation Technique):

  • Organic Phase Preparation: Dissolve DIANA and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Nanoparticle Purification and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder formulation.

  • Characterization:

    • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

    • Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the DIANA content using LC-MS/MS.

Table 3: Typical Parameters for DIANA Nanoparticle Formulation

Parameter Typical Range/Value
Polymer (e.g., PLGA)50-200 mg
DIANA5-20 mg
Organic Solvent (e.g., Acetone)5-10 mL
Aqueous Phase (e.g., 1% w/v Poloxamer 188)20-50 mL
Stirring Speed500-1000 rpm
TemperatureRoom Temperature
Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of different DIANA formulations after oral administration to rats or mice.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization and Fasting: Acclimatize the animals for at least one week and fast them overnight before dosing, with free access to water.

  • Dosing: Administer the DIANA formulation (e.g., suspension in 0.5% carboxymethylcellulose or nanoparticle formulation) orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract DIANA from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Table 4: Key Pharmacokinetic Parameters to Evaluate

Parameter Description Indication of Improved Bioavailability
Cmax Maximum observed plasma concentrationHigher Cmax suggests better absorption.
Tmax Time to reach CmaxA shorter Tmax can indicate faster absorption.
AUC Total drug exposure over timeA larger AUC signifies greater overall absorption.
F% Fraction of the dose that reaches systemic circulationA higher F% directly indicates improved bioavailability.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways of DIANA

DIANA is a metabolite of thyroid hormones T4 and T3.[15] While its specific signaling pathways are still under investigation, it is known to target mitochondria and influence metabolic processes.[16] Based on current research on DIANA and related thyroid hormone metabolites, a potential signaling pathway is proposed below.

DIANA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus DIANA 3,5-Diiodothyroacetic acid (DIANA) Transporter Thyroid Hormone Transporters (e.g., OATPs) DIANA->Transporter Uptake DIANA_in Intracellular DIANA Transporter->DIANA_in Mito_target Mitochondrial Proteins DIANA_in->Mito_target Direct Interaction SIRT1 SIRT1 DIANA_in->SIRT1 Activation FAO Increased Fatty Acid Oxidation Mito_target->FAO ETC Respiratory Chain Activity Mito_target->ETC Metabolic_genes Metabolic Gene Expression SIRT1->Metabolic_genes Bioavailability_Workflow start Start: Poor in vivo efficacy of DIANA physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Development (Nanoparticles, SEDDS, etc.) physchem->formulation invitro In Vitro Screening (Caco-2 Permeability) formulation->invitro optimization Formulation Optimization invitro->optimization optimization->formulation Iterate invivo In Vivo Pharmacokinetic Study in Rodents optimization->invivo Lead Formulation analysis Data Analysis and Bioavailability Calculation invivo->analysis end End: Optimized DIANA Formulation analysis->end

References

Technical Support Center: 3,5-Diiodothyroacetic Acid (DIANA) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diiodothyroacetic acid (DIANA) immunoassays. The focus is on identifying and mitigating cross-reactivity to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound (DIANA)?

A1: A competitive immunoassay is a common format for quantifying small molecules like DIANA. In this assay, a known amount of labeled DIANA (e.g., conjugated to an enzyme like HRP) competes with the unlabeled DIANA in the sample for a limited number of binding sites on a DIANA-specific antibody that is typically coated onto a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled DIANA that has bound to the antibody, producing a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of DIANA in the sample. High DIANA in the sample leads to less binding of the labeled DIANA and thus a weaker signal.

Q2: What are the most common sources of cross-reactivity in a DIANA immunoassay?

A2: Cross-reactivity is a significant concern in DIANA immunoassays due to the structural similarity of DIANA to other endogenous thyroid hormones and their metabolites. The primary cross-reactants include:

  • Thyroxine (T4)

  • Triiodothyronine (T3)

  • Reverse T3 (rT3)

  • 3,5-Diiodo-L-thyronine (3,5-T2)

  • 3,3'-Diiodothyronine (3,3'-T2)

  • 3-Monoiodothyronine (T1)

  • Thyroid hormone analogs used in research or therapy, such as 3,5,3'-triiodothyroacetic acid (TRIAC).[1][2][3]

The degree of cross-reactivity depends on the specificity of the antibody used in the assay.

Q3: What are matrix effects and how can they interfere with my DIANA immunoassay?

A3: Matrix effects are caused by components in the sample matrix (e.g., serum, plasma, urine) that interfere with the antibody-antigen binding.[4][5] These components can include endogenous substances like proteins, lipids, and heterophilic antibodies, as well as anticoagulants or other additives.[6] Matrix effects can lead to either falsely high or falsely low DIANA concentrations. It is crucial to use a sample diluent that minimizes these effects and to validate the assay for the specific sample type being used.

Q4: How can I assess the specificity of my DIANA immunoassay?

A4: To assess the specificity of your immunoassay, you should perform cross-reactivity testing. This involves spiking known concentrations of potentially cross-reacting substances into your sample matrix and measuring the response in your DIANA assay. The results are typically expressed as the percentage of cross-reactivity, which is the ratio of the concentration of DIANA that would produce the same signal as the concentration of the cross-reactant, multiplied by 100.

Troubleshooting Guide

Issue 1: Unexpectedly High DIANA Concentrations
Possible Cause Recommended Solution
Cross-reactivity with other thyroid hormones or metabolites. Test for cross-reactivity by analyzing samples known to contain high levels of potentially interfering substances (e.g., T4, T3). If cross-reactivity is confirmed, consider sample purification to remove the interfering compounds.
Presence of heterophilic antibodies in the sample. Re-assay the sample after treatment with a heterophilic antibody blocking reagent.
Matrix effects from the sample. Dilute the sample further in the assay buffer and re-analyze. If the result is linear upon dilution, the initial high reading was likely due to a matrix effect.[5] Optimize the sample diluent to minimize matrix interference.
Contamination of reagents or samples. Use fresh, high-purity reagents and take care to avoid cross-contamination between samples and standards.
Issue 2: Unexpectedly Low DIANA Concentrations or No Signal
Possible Cause Recommended Solution
Degradation of DIANA in the sample. Ensure proper sample collection and storage. Aliquot samples and store them at -80°C to avoid repeated freeze-thaw cycles.
Incorrect assay procedure. Carefully review the assay protocol, paying close attention to incubation times, temperatures, and reagent concentrations.
Problems with the standard curve. Prepare a fresh set of standards and ensure accurate dilutions. Verify the integrity of the standard stock solution.
Expired or improperly stored reagents. Check the expiration dates of all kit components and ensure they have been stored under the recommended conditions.
Issue 3: High Background Signal
Possible Cause Recommended Solution
Insufficient blocking of the microplate. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[7][8]
Inadequate washing. Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the wash buffer after each step.[7][8]
High concentration of detection antibody or enzyme conjugate. Titrate the detection antibody and enzyme conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.
Contamination of the substrate solution. Use a fresh, unopened bottle of substrate. Avoid exposing the substrate to light for extended periods.
Issue 4: Poor Precision (High Coefficient of Variation - CV)
Possible Cause Recommended Solution
Inaccurate pipetting. Calibrate pipettes regularly and use proper pipetting techniques. Ensure pipette tips are firmly sealed.
Inconsistent incubation times or temperatures. Use a calibrated incubator and ensure all wells are incubated for the same duration. Avoid "edge effects" by ensuring uniform temperature across the plate.
Improper mixing of reagents. Gently vortex or invert all reagents before use to ensure homogeneity.
Plate reader malfunction. Ensure the plate reader is properly calibrated and that the correct wavelength is selected for reading the results.

Data Presentation

Table 1: Representative Cross-Reactivity Data for a Thyroid Hormone Metabolite Immunoassay *

CompoundCross-Reactivity (%)
3,5-Diiodo-L-thyronine (3,5-T2)100
Thyroxine (T4)< 0.01
Triiodothyronine (T3)< 0.1
Reverse T3 (rT3)< 0.5
3'-Monoiodothyronine< 2.0

*Data adapted from a radioimmunoassay for 3',5'-diiodothyronine, a structurally similar compound to DIANA.[9] This data is for illustrative purposes only. Users must determine the specific cross-reactivity profile for their particular DIANA immunoassay.

Table 2: Example of Cross-Reactivity of TRIAC in Commercial T3 Immunoassays *

Immunoassay PlatformObserved T3 Concentration with 250 ng/dL TRIAC (ng/dL)
Platform A~190
Platform B~200
Platform C~185

*This table illustrates the significant cross-reactivity of 3,5,3'-triiodothyroacetic acid (TRIAC) in various total T3 (TT3) immunoassays, highlighting the potential for interference from structurally similar molecules in DIANA assays.[2][3] The actual interference will depend on the specific antibody and assay design.

Experimental Protocols

Protocol 1: General Competitive ELISA for DIANA

This protocol is a general guideline and should be optimized for the specific antibodies and reagents being used.

  • Plate Coating: Coat a 96-well microplate with a DIANA-specific antibody at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards, controls, and samples to the wells, followed immediately by the addition of a DIANA-enzyme conjugate (e.g., DIANA-HRP). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the DIANA concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Sample Preparation from Serum/Plasma
  • Sample Collection: Collect whole blood and allow it to clot at room temperature for 30 minutes.

  • Centrifugation: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the serum. For plasma, collect blood in tubes containing an anticoagulant and centrifuge to pellet the cells.

  • Aliquoting and Storage: Carefully transfer the serum or plasma to a clean tube. Aliquot the samples to avoid repeated freeze-thaw cycles and store at -80°C until use.

  • Sample Dilution: Before the assay, thaw the samples on ice and dilute them to the appropriate concentration using the assay-specific diluent buffer. The optimal dilution factor should be determined empirically to minimize matrix effects.

Protocol 3: Sample Purification using Solid-Phase Extraction (SPE) (Optional)

For samples with high levels of cross-reacting substances, an SPE step may be necessary.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample (e.g., acidified serum) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the DIANA from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in the immunoassay buffer.

Mandatory Visualizations

Structural Similarity of DIANA and Potential Cross-Reactants DIANA This compound (DIANA) T4 Thyroxine (T4) DIANA->T4 Different side chain, two additional iodines T3 Triiodothyronine (T3) DIANA->T3 Different side chain, one additional iodine rT3 Reverse T3 (rT3) DIANA->rT3 Different side chain and iodine positions T2 3,5-Diiodo-L-thyronine (3,5-T2) DIANA->T2 Similar core, different side chain TRIAC 3,5,3'-Triiodothyroacetic acid (TRIAC) DIANA->TRIAC Very similar, one additional iodine

Caption: Structural relationships between DIANA and common thyroid hormones.

Workflow for Immunoassay Sample Purification start Start: Serum/Plasma Sample protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection sample_loading Load Supernatant onto SPE Cartridge supernatant_collection->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Wash Cartridge to Remove Interferences sample_loading->washing elution Elute DIANA washing->elution evaporation Evaporate Eluent elution->evaporation reconstitution Reconstitute in Assay Buffer evaporation->reconstitution end Purified Sample for Immunoassay reconstitution->end

Caption: A typical workflow for sample purification prior to immunoassay.

Decision Tree for Troubleshooting High Background start High Background Signal Observed check_washing Are washing steps adequate? start->check_washing increase_washing Increase wash steps/volume check_washing->increase_washing No check_blocking Is blocking sufficient? check_washing->check_blocking Yes end Problem Resolved increase_washing->end optimize_blocking Increase blocker concentration/time check_blocking->optimize_blocking No check_antibody_conc Is detection antibody concentration too high? check_blocking->check_antibody_conc Yes optimize_blocking->end titrate_antibody Titrate detection antibody check_antibody_conc->titrate_antibody Yes check_substrate Is substrate contaminated? check_antibody_conc->check_substrate No titrate_antibody->end use_fresh_substrate Use fresh substrate check_substrate->use_fresh_substrate Yes further_investigation Further Investigation Needed check_substrate->further_investigation No use_fresh_substrate->end

Caption: A decision tree for troubleshooting high background in immunoassays.

References

Technical Support Center: 3,5-Diiodothyroacetic Acid (DIAC) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 3,5-Diiodothyroacetic acid (DIAC), also known as TA2, and its related thyromimetic compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and interpret variable results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing different results for DIAC in my in vivo and in vitro experiments?

A1: Discrepancies between in vivo and in vitro results are common in studies of DIAC and its analogs. This variability can be attributed to several factors:

  • Metabolism: In vivo, DIAC can be metabolized, leading to different active compounds reaching the target tissues. For instance, fasting can alter the metabolic pathways of related thyroid hormone analogs.[1]

  • Bioavailability and Distribution: The route of administration, absorption, and transport of DIAC to target organs can significantly influence its effects. Studies have shown that the distribution of similar compounds like 3,5,3'-triiodothyroacetic acid (TRIAC) is not uniform across all tissues, with lower concentrations reaching the brain compared to peripheral organs.[2][3]

  • Systemic vs. Cellular Effects: In vivo studies encompass complex systemic responses, including feedback mechanisms of the hypothalamus-pituitary-thyroid (HPT) axis, which are absent in isolated cell cultures.[4]

Q2: My results with DIAC are inconsistent across different animal models. What could be the cause?

A2: The choice of animal model is critical and can lead to variable outcomes. Key factors to consider include:

  • Thyroid Status: The effects of DIAC can differ significantly between euthyroid, hypothyroid, and hyperthyroid animals.[4][5] For example, in hypothyroid rats, 3,5-diiodo-L-thyronine (T2), a related compound, restores daily energy expenditure to control levels.[5]

  • Metabolic State: The baseline metabolic condition of the animal (e.g., lean vs. obese, diet-induced obesity) can influence the response to DIAC.[4][6]

  • Species and Strain Differences: Metabolic rates and the expression of thyroid hormone receptors and metabolizing enzymes can vary between different species and even strains of rodents, leading to different sensitivities to DIAC.

Q3: I am not observing the expected metabolic effects of DIAC in my experiments. What should I troubleshoot?

A3: If you are not seeing the expected metabolic effects, consider the following:

  • Dose and Duration: The effects of DIAC and its analogs are often dose-dependent and may only become apparent after a specific duration of treatment.[4][6][7] Short-term and long-term administration can yield different results.

  • Compound Stability and Purity: Ensure the purity and stability of your DIAC compound. Improper storage or handling can lead to degradation. It is also crucial to use a reliable solvent for administration.

  • Endpoint Measurement: The choice of metabolic endpoints is critical. Effects might be observed in oxygen consumption and fatty acid oxidation but not in other parameters.[5]

  • Quantification in Biological Samples: It is advisable to measure the concentration of DIAC in plasma or tissues to confirm its bioavailability and target engagement. Reliable quantification methods such as HPLC-tandem mass spectrometry are essential.[8][9][10]

Troubleshooting Guides

Problem 1: Inconsistent Receptor Binding Affinity Data

Possible Causes:

  • Assay Conditions: Variations in buffer composition, pH, temperature, and incubation time can affect binding affinity.

  • Receptor Preparation: The source and preparation of the thyroid hormone receptor (e.g., in vitro translated, nuclear extracts) can influence binding characteristics.

  • Ligand Quality: Degradation or impurity of the radiolabeled or cold ligand will lead to inaccurate results.

  • Assay Method: Different methods (e.g., filter binding vs. column separation) may yield slightly different values.[11][12]

Troubleshooting Steps:

  • Standardize Protocol: Ensure all assay parameters are consistent across experiments.

  • Validate Receptor: Use a well-characterized source of thyroid hormone receptor and verify its activity with a known high-affinity ligand like T3.

  • Check Ligand Integrity: Verify the purity and specific activity of your radioligand. Run a fresh stock of unlabeled DIAC.

  • Include Proper Controls: Always include positive (T3) and negative controls in your binding assays.

Problem 2: Unexpected Off-Target or Thyrotoxic Effects in vivo

Possible Causes:

  • High Dosage: While DIAC analogs are often studied for their selective effects, high doses can lead to thyrotoxic effects similar to those of T3, such as cardiac hypertrophy and suppression of the HPT axis.[4]

  • Metabolism to Active Compounds: DIAC could be metabolized to other active thyromimetics in vivo.

  • Tissue-Specific Sensitivity: Some tissues, like the heart, may be more sensitive to the thyromimetic effects of DIAC than others.[7]

Troubleshooting Steps:

  • Dose-Response Study: Perform a thorough dose-response study to identify the optimal dose that elicits the desired metabolic effects without causing toxicity.

  • Monitor Cardiac Function: Routinely monitor heart rate and weight in animal studies.

  • Assess HPT Axis: Measure serum TSH, T4, and T3 levels to evaluate the impact on the HPT axis.[4]

  • Histological Analysis: Perform histological examinations of key organs (liver, heart) to check for any pathological changes.

Data Presentation

Table 1: Comparative Effects of DIAC and Related Compounds on Key Metabolic Parameters

CompoundModel SystemDoseDurationEffect on Resting Metabolic RateEffect on Serum LipidsEffect on HPT AxisReference
3,5-diiodo-L-thyronine (T2)Hypothyroid Rats25 µ g/100g BW/dayChronicRestored to control levels--[5]
3,5-diiodo-L-thyronine (T2)Diet-induced Obese Mice2.5 µg/g BW/day28 daysIncreasedReducedSuppressed[4]
3,5,3'-triiodothyroacetic acid (TRIAC)Hypothyroid Rats8 nmol/100g BW/day13 daysIncreased-Suppressed[7]
3,5,3'-triiodothyroacetic acid (TRIAC)Euthyroid MiceHigh Doses---Suppressed[2][3]
This compound (DIAC)Cholesterol-fed Rats5 mg/100g diet--Prevents increase-[13]

Experimental Protocols

Protocol 1: Competitive Thyroid Hormone Receptor Binding Assay

This protocol is adapted from methods used for thyroid hormone receptor binding assays.[11][14]

Materials:

  • Purified or in vitro translated thyroid hormone receptor β1 (TRβ1).

  • Radiolabeled ligand (e.g., [125I]T3).

  • Unlabeled this compound (DIAC) and T3 (for standard curve).

  • Binding buffer (e.g., phosphate (B84403) buffer with appropriate additives).

  • 96-well filter plates with nitrocellulose membrane.

  • Vacuum manifold.

  • Phosphorimager or gamma counter.

Procedure:

  • Prepare a dilution series of unlabeled DIAC and T3.

  • In a 96-well plate, incubate a fixed amount of TRβ1 with a constant concentration of [125I]T3 and varying concentrations of unlabeled DIAC or T3.

  • Incubate at the optimal temperature and time for binding equilibrium.

  • Transfer the incubation mixture to the filter plate and apply a vacuum to separate bound from free ligand.

  • Wash the filters with cold binding buffer.

  • Quantify the radioactivity on the filters using a phosphorimager or gamma counter.

  • Calculate the IC50 value for DIAC by plotting the percentage of bound radioligand against the concentration of the unlabeled competitor.

Protocol 2: In Vitro Assessment of Metabolic Activity in Hepatocytes

This protocol is based on studies investigating the effects of thyroid hormone analogs on lipid metabolism in cultured hepatocytes.[6]

Materials:

  • Primary hepatocytes or a suitable liver cell line (e.g., HepG2).

  • Cell culture medium and supplements.

  • Fatty acid solution (e.g., oleate/palmitate mixture) to induce lipid accumulation.

  • This compound (DIAC) stock solution.

  • Oil Red O staining solution for lipid droplet visualization.

  • Kits for measuring triglyceride content and fatty acid oxidation.

Procedure:

  • Culture hepatocytes to the desired confluency.

  • Induce steatosis by incubating the cells with the fatty acid solution for a defined period.

  • Treat the steatotic hepatocytes with various concentrations of DIAC for 24-48 hours.

  • Lipid Accumulation Assessment:

    • Fix the cells and stain with Oil Red O.

    • Visualize and quantify lipid droplets using microscopy and image analysis software.

    • Alternatively, extract lipids and measure triglyceride content using a commercial kit.

  • Fatty Acid Oxidation Measurement:

    • Incubate treated cells with a radiolabeled fatty acid (e.g., [14C]palmitate).

    • Measure the production of radiolabeled CO2 or acid-soluble metabolites.

Mandatory Visualizations

experimental_workflow_troubleshooting cluster_observation Observation cluster_troubleshooting Troubleshooting Steps cluster_protocol_review Protocol Review Details cluster_model_validation Model Validation Details inconsistent_results Inconsistent or Unexpected Results check_reagents Verify Compound Purity & Stability inconsistent_results->check_reagents Potential Cause review_protocol Review Experimental Protocol inconsistent_results->review_protocol Potential Cause validate_model Validate Experimental Model inconsistent_results->validate_model Potential Cause dose_duration Dose & Duration Appropriate? review_protocol->dose_duration assay_conditions Assay Conditions Optimal? review_protocol->assay_conditions endpoint_selection Endpoint Selection Valid? review_protocol->endpoint_selection cell_line_passage Cell Line Passage Number & Health validate_model->cell_line_passage animal_model_state Animal Model (Thyroid/Metabolic State) validate_model->animal_model_state positive_control Positive Control (e.g., T3) Responding? validate_model->positive_control

Caption: Troubleshooting workflow for variable results.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DIAC This compound (DIAC) TR_cytoplasm Thyroid Hormone Receptor (TR) DIAC->TR_cytoplasm Binding mito_effects Mitochondrial Respiration & Fatty Acid Oxidation DIAC->mito_effects Direct Effects TR_nucleus TR TR_cytoplasm->TR_nucleus Translocation TRE Thyroid Hormone Response Element (TRE) TR_nucleus->TRE RXR RXR RXR->TRE gene_transcription Target Gene Transcription TRE->gene_transcription Activation/Repression

Caption: Putative signaling pathways of DIAC.

References

Validation & Comparative

A Comparative Analysis of the Metabolic Effects of 3,5-Diiodothyroacetic Acid (DIANA) and 3,5-diiodo-L-thyronine (T2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic effects of two thyroid hormone derivatives: 3,5-Diiodothyroacetic acid (DIANA) and 3,5-diiodo-L-thyronine (T2). While both are structurally related to thyroid hormones, their metabolic activities and mechanisms of action exhibit notable differences. This document synthesizes available experimental data to facilitate a comparative understanding for research and drug development purposes.

Introduction

Thyroid hormones are critical regulators of metabolism. Their analogues and metabolites are of significant interest for their potential therapeutic applications, particularly in metabolic disorders such as obesity, dyslipidemia, and insulin (B600854) resistance. 3,5-diiodo-L-thyronine (T2) is an endogenous metabolite of triiodothyronine (T3) that has been shown to exert significant metabolic effects, often without the thyrotoxic side effects associated with T3. This compound (DIANA) is a synthetic analogue known primarily for its cholesterol-lowering properties.

This guide aims to provide a side-by-side comparison of the metabolic effects of DIANA and T2 based on available preclinical studies. It is important to note that direct comparative studies are limited, and much of the following comparison is extrapolated from separate in vivo and in vitro experiments.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the metabolic effects of DIANA and T2 from various experimental studies.

Table 1: Effects on Resting Metabolic Rate and Body Weight

ParameterThis compound (DIANA)3,5-diiodo-L-thyronine (T2)
Resting Metabolic Rate (RMR) Data not available in reviewed literature.- Increased RMR in hypothyroid rats. - Increased RMR in humans.
Body Weight Data not available in reviewed literature.- Reduced body weight gain in rats on a high-fat diet. - Reduced body weight in humans.

Table 2: Effects on Lipid Metabolism

ParameterThis compound (DIANA)3,5-diiodo-L-thyronine (T2)
Serum Cholesterol - Known to lower blood cholesterol concentrations.- Reduced serum cholesterol by 18% in rats on a high-fat diet. - Reduced serum cholesterol levels in humans.
Serum Triglycerides Data not available in reviewed literature.- Reduced serum triglycerides by 52% in rats on a high-fat diet. - Reduced serum triglycerides in humans.
Hepatic Lipid Accumulation Data not available in reviewed literature.- Prevented and reversed high-fat diet-induced hepatic steatosis in rats.
Fatty Acid Oxidation Data not available in reviewed literature.- Increased hepatic fatty acid oxidation rate by 42% in rats on a high-fat diet.

Table 3: Effects on Glucose Metabolism

ParameterThis compound (DIANA)3,5-diiodo-L-thyronine (T2)
Blood Glucose Data not available in reviewed literature.- Reduced blood glucose levels in obese mice.
Insulin Sensitivity Data not available in reviewed literature.- Improved insulin sensitivity in rats on a high-fat diet.

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for replication and further investigation.

Protocol 1: Evaluation of Metabolic Effects of T2 in High-Fat Diet-Fed Rats
  • Animal Model: Male Wistar rats.

  • Diet: High-fat diet (HFD) to induce obesity and metabolic alterations.

  • Treatment: Daily intraperitoneal (i.p.) injections of T2 (25 µ g/100 g body weight) for 4 weeks.

  • Parameters Measured:

    • Body weight and food intake (daily).

    • Serum levels of cholesterol, triglycerides, T3, T4, and TSH (at the end of the study).

    • Hepatic fatty acid oxidation rate (using isolated liver mitochondria).

    • Histological analysis of liver tissue for lipid accumulation.

    • Resting metabolic rate (indirect calorimetry).

Protocol 2: General Protocol for Assessing Metabolic Effects of Thyroid Hormone Analogues in Rodents
  • Animal Model: Male Sprague-Dawley or Wistar rats, often rendered hypothyroid by treatment with propylthiouracil (B1679721) (PTU) to reduce endogenous thyroid hormone levels.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Treatment Groups:

    • Control (vehicle administration).

    • Hypothyroid (PTU-treated, vehicle administration).

    • Test compound (e.g., DIANA or T2) administered to hypothyroid rats at various doses.

    • Positive control (e.g., T3) administered to hypothyroid rats.

  • Administration: Typically via daily subcutaneous or intraperitoneal injections.

  • Duration: Can range from acute (single dose) to chronic (several weeks) administration.

  • Key Measurements:

    • Energy Expenditure: Measured using indirect calorimetry to determine oxygen consumption (VO2) and carbon dioxide production (VCO2).

    • Lipid Metabolism: Serum is collected for analysis of total cholesterol, LDL, HDL, and triglycerides. Liver tissue can be analyzed for lipid content and expression of genes involved in lipid metabolism.

    • Glucose Homeostasis: Blood glucose levels are monitored, and glucose tolerance tests (GTT) or insulin tolerance tests (ITT) can be performed.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The metabolic effects of T2 are primarily mediated through direct actions on mitochondria, largely independent of nuclear thyroid hormone receptors (THRs). This is in contrast to T3, which acts predominantly through nuclear THRs to regulate gene expression. The precise signaling pathways for DIANA are not well-elucidated in the currently available literature.

T2_Metabolic_Signaling T2 3,5-diiodo-L-thyronine (T2) Mitochondrion Mitochondrion T2->Mitochondrion Direct Action FAO Increased Fatty Acid Oxidation Mitochondrion->FAO RMR Increased Resting Metabolic Rate Mitochondrion->RMR HepaticSteatosis Reduction of Hepatic Steatosis FAO->HepaticSteatosis Adiposity Decreased Adiposity RMR->Adiposity Lipolysis Stimulation of Lipolysis Lipolysis->Adiposity Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis AnimalModel Select Animal Model (e.g., High-Fat Diet-fed Rats) Acclimatization Acclimatization AnimalModel->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping TreatmentAdmin Administer DIANA, T2, or Vehicle (Control) Grouping->TreatmentAdmin Monitoring Monitor Body Weight, Food Intake, and Clinical Signs TreatmentAdmin->Monitoring MetabolicCages Indirect Calorimetry (RMR, RQ) Monitoring->MetabolicCages BloodCollection Blood Sample Collection Monitoring->BloodCollection TissueHarvesting Tissue Harvesting (Liver, Adipose) Monitoring->TissueHarvesting Biochemical Biochemical Analysis (Lipids, Glucose, Hormones) BloodCollection->Biochemical Molecular Molecular Analysis (Gene Expression, Protein Levels) TissueHarvesting->Molecular

A Comparative Guide to the Cholesterol-Lowering Effects of 3,5-Diiodothyroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholesterol-lowering effects of 3,5-Diiodothyroacetic acid (DIAC) against other established therapies. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Quantitative Comparison of Cholesterol-Lowering Agents

The following table summarizes the cholesterol-lowering efficacy of DIAC, alongside common cholesterol-lowering drugs such as statins and ezetimibe. Data for a closely related compound, 3,5-diiodo-L-thyronine (T2), is included to provide a more direct comparison within the same class of thyromimetics, as direct comparative studies for DIAC are limited.

Drug ClassCompoundDosageAnimal Model/ Study PopulationLDL-C Reduction (%)Total Cholesterol Reduction (%)Reference
Thyromimetic 3,5-diiodo-L-thyronine (T2) 2.5 μ g/100 g BWHigh-fat diet-fed ratsNot specifiedSignificantly reduced[1]
Thyromimetic 3,5-diiodothyropropionic acid (DITPA) 90-180 mg/dayHypercholesterolemic patientsPrimary endpointNot specified[2]
Statin Atorvastatin (B1662188) 10-80 mgPatients with dyslipidemia35.7 - 52.2%Dose-dependent reduction[3]
Statin Atorvastatin 20 mg/dayPatients with hypercholesterolemia41%31.6%[4]
Cholesterol Absorption Inhibitor Ezetimibe (with simvastatin) 10 mg/dayPatients post-acute coronary syndrome24% (additional reduction to statin)Not specified[5]
Cholesterol Absorption Inhibitor Ezetimibe (with statin) 10 mg/dayPatients with atherosclerotic cardiovascular disease14.06 mg/dL (additional reduction to statin)Not specified[6][7]

Experimental Protocols

In Vivo Model of Hypercholesterolemia and Drug Administration

This protocol outlines a general procedure for inducing high cholesterol in a rodent model and subsequent treatment to evaluate the efficacy of cholesterol-lowering compounds.

Animal Model: Male Wistar rats are often used for these studies.

Induction of Hypercholesterolemia:

  • Animals are fed a high-fat diet (HFD) for a period of several weeks to induce hepatic steatosis and elevate plasma cholesterol levels.[8]

  • The diet composition is critical and should be consistent across all experimental groups.

Drug Administration:

  • DIAC or other test compounds are typically administered via intraperitoneal (i.p.) injection or oral gavage.

  • A control group receives the vehicle solution (the solvent used to dissolve the drug).

  • For comparative studies, different groups of HFD-fed rats are treated with DIAC, a reference drug (e.g., atorvastatin), or a placebo.

Sample Collection and Analysis:

  • At the end of the treatment period, animals are anesthetized, and blood samples are collected via cardiac puncture.

  • Liver and other tissues are excised, weighed, and can be flash-frozen for further analysis.[9]

  • Serum is separated from the blood to measure total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

Clinical Trial Protocol for a Thyromimetic Agent (DITPA)

This section provides a summary of a clinical trial design for a compound structurally similar to DIAC, 3,5-diiodothyropropionic acid (DITPA), to illustrate how such agents are evaluated in humans.[2]

Study Design: A single-center, randomized, double-blind, placebo-controlled study.

Participant Population: Patients with hypercholesterolemia who have not achieved target LDL-C levels with conventional therapy.

Phases of the Study:

  • Screening Phase: Includes dietary counseling based on the National Cholesterol Education Program Adult Treatment Panel III (NCEP ATP III) guidelines.

  • Pre-Randomization Phase: A 4-week period of continued dietary counseling and a 2-week placebo run-in to establish baseline and ensure compliance.

  • Treatment Phase (12 weeks): Eligible patients are randomized to one of three groups:

    • DITPA (90 mg/day, orally)

    • DITPA (180 mg/day, orally)

    • Placebo (orally)

Assessments:

  • Regular monitoring of vital signs, weight, and physical examinations.

  • Fasting lipid panels (total cholesterol, LDL-C, HDL-C, triglycerides) are measured at baseline and at specified intervals throughout the treatment phase.

  • Safety assessments, including monitoring for any adverse events.

Signaling Pathways and Experimental Workflow

DIAC Signaling Pathway in Cholesterol Regulation

This compound, as a thyroid hormone analog, primarily exerts its cholesterol-lowering effects through the activation of thyroid hormone receptors (TRs), with a preference for the β1 isoform (TRβ1) which is highly expressed in the liver.[10]

DIAC_Signaling_Pathway DIAC This compound (DIAC) TRb1 Thyroid Hormone Receptor β1 (TRβ1) in Hepatocyte Nucleus DIAC->TRb1 Binds and Activates TRE Thyroid Hormone Response Element (TRE) on DNA TRb1->TRE Binds to Gene_Expression Increased Transcription of Target Genes TRE->Gene_Expression LDLr LDL Receptor (LDLr) Expression Gene_Expression->LDLr CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Expression Gene_Expression->CYP7A1 LDL_Uptake Increased Hepatic LDL-C Uptake LDLr->LDL_Uptake Bile_Acid Increased Bile Acid Synthesis CYP7A1->Bile_Acid Plasma_LDL Decreased Plasma LDL-Cholesterol LDL_Uptake->Plasma_LDL Bile_Acid->Plasma_LDL

Caption: DIAC activates TRβ1 in the liver, leading to increased LDL receptor expression and bile acid synthesis, ultimately lowering plasma LDL cholesterol.

Experimental Workflow for Evaluating Cholesterol-Lowering Drugs

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel cholesterol-lowering agent like DIAC.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Wistar Rats) Induction 2. Induction of Hypercholesterolemia (High-Fat Diet) Animal_Model->Induction Grouping 3. Randomization into Treatment Groups Induction->Grouping Treatment 4. Drug Administration (DIAC, Statin, Placebo) Grouping->Treatment Monitoring 5. Monitoring (Weight, Food Intake, Clinical Signs) Treatment->Monitoring Sample_Collection 6. Sample Collection (Blood, Liver Tissue) Monitoring->Sample_Collection Analysis 7. Biochemical Analysis (Lipid Profile) Sample_Collection->Analysis Data_Analysis 8. Statistical Analysis and Comparison Analysis->Data_Analysis Conclusion 9. Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: A standard workflow for the preclinical assessment of cholesterol-lowering compounds in a rodent model.

Logical Comparison of DIAC with Other Cholesterol-Lowering Agents

This diagram outlines the key comparative aspects between DIAC and other classes of cholesterol-lowering drugs.

Logical_Comparison DIAC This compound (DIAC) - Mechanism: TRβ1 Agonist - Primary Effect: Increases LDL clearance and bile acid synthesis - Potential Side Effects: Thyromimetic effects on other tissues Statins Statins (e.g., Atorvastatin) - Mechanism: HMG-CoA Reductase Inhibitor - Primary Effect: Reduces cholesterol synthesis - Common Side Effects: Muscle pain, liver enzyme elevation Ezetimibe Ezetimibe - Mechanism: Inhibits intestinal cholesterol absorption - Primary Effect: Reduces cholesterol delivery to the liver - Common Use: In combination with statins Comparison Comparison Points Comparison->DIAC Mechanism of Action Comparison->Statins Mechanism of Action Comparison->Ezetimibe Mechanism of Action

Caption: A logical comparison of the mechanisms of action and primary effects of DIAC, statins, and ezetimibe.

References

Assessing the Thyromimetic Potency of 3,5-Diiodothyroacetic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thyromimetic potency of 3,5-Diiodothyroacetic acid (DIANA) and related thyroid hormone analogs. Due to the limited availability of direct experimental data on DIANA, this guide focuses on its close structural and functional relatives, primarily 3,5-diiodo-L-thyronine (3,5-T2) and 3,5,3'-triiodothyroacetic acid (Triac). Their performance is compared with the endogenous thyroid hormone triiodothyronine (T3) and other synthetic thyromimetics.

Executive Summary

Thyromimetics are compounds that mimic the physiological effects of thyroid hormones. They hold therapeutic potential for conditions such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and obesity by selectively targeting thyroid hormone receptors (TRs), primarily the β isoform which is predominantly expressed in the liver. This selectivity aims to harness the metabolic benefits of thyroid hormone action while minimizing adverse effects on the heart and bone, which are primarily mediated by the α isoform. This guide delves into the comparative thyromimetic potency of key analogs, presenting quantitative data, experimental methodologies, and outlining the underlying signaling pathways.

Comparative Analysis of Thyromimetic Potency

The thyromimetic activity of various compounds can be assessed through their binding affinity to thyroid hormone receptors, their ability to modulate gene expression, and their in vivo effects on metabolism.

Thyroid Hormone Receptor Binding Affinity

The affinity of a compound for the thyroid hormone receptors (TRα and TRβ) is a primary determinant of its thyromimetic potency. High-affinity binding is a prerequisite for initiating the downstream signaling cascade.

CompoundReceptor IsoformRelative Binding Affinity (T3 = 100%)Reference
3,5,3'-Triiodothyronine (T3) TRβ1100[1]
3,5-Diiodo-L-thyronine (3,5-T2) TRβ1~1.7[1][2]
Triiodothyroacetic acid (Triac) Not specifiedHigh[3]
Sobetirome (GC-1) TRβHigh (3 to 10-fold selective for TRβ over TRα)[4]
Resmetirom (MGL-3196) TRβHigh (12 to 15-fold selective for TRβ)[4]
In Vivo Metabolic Effects

The ultimate measure of a thyromimetic's potency lies in its ability to elicit physiological responses in vivo, such as increased metabolic rate, reduction in cholesterol and triglycerides, and suppression of thyroid-stimulating hormone (TSH).

CompoundModelKey Metabolic EffectsReference
3,5-Diiodo-L-thyronine (3,5-T2) RatsRestores daily energy expenditure in hypothyroid rats.[5] Reduces hepatic fat accumulation and serum triglyceride and cholesterol levels.[6][5][6]
Triiodothyroacetic acid (Triac) HumansPreferential action on TSH suppression with less pronounced peripheral metabolic effects.[7][7]
Sobetirome (GC-1) HumansReduced LDL-cholesterol up to 41% in a multiple-dose study.[4][4]
Resmetirom (MGL-3196) HumansSignificantly decreased hepatic fat in patients with NASH.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of thyromimetic compounds.

Thyroid Hormone Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to thyroid hormone receptors.

Methodology:

  • Receptor Preparation: Human thyroid hormone receptor isoforms (TRα and TRβ) are expressed in and purified from E. coli or other suitable expression systems.

  • Radioligand Binding: A constant concentration of a radiolabeled thyroid hormone, typically [¹²⁵I]T3, is incubated with the purified receptor in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as gel filtration or filter binding assays.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated to represent the binding affinity.

In Vivo Assessment of Metabolic Rate

Objective: To measure the effect of a thyromimetic compound on whole-body energy expenditure.

Methodology:

  • Animal Model: Sprague-Dawley rats are often used. Hypothyroidism can be induced by treatment with propylthiouracil (B1679721) (PTU) to create a baseline of reduced metabolic rate.[5]

  • Drug Administration: The test compound and control substances (e.g., T3, vehicle) are administered to the animals, typically via daily injections or oral gavage for a specified period.[5]

  • Indirect Calorimetry: Animals are placed in metabolic cages equipped for indirect calorimetry. Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured continuously over a set period.

  • Data Calculation: The respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure are calculated from the gas exchange data.

  • Statistical Analysis: The energy expenditure of the treated groups is compared to the control groups to determine the metabolic effect of the compound.[5]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs provide a clearer understanding of the assessment process.

Caption: Canonical thyroid hormone signaling pathway.

Experimental_Workflow_Thyromimetic_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis and Comparison receptor_binding Thyroid Hormone Receptor Binding Assays (TRα/TRβ) potency_determination Determination of Potency (EC50, Kd) receptor_binding->potency_determination gene_expression Reporter Gene Assays in Cell Lines gene_expression->potency_determination animal_model Animal Model Selection (e.g., Hypothyroid Rats) drug_admin Compound Administration animal_model->drug_admin metabolic_studies Metabolic Rate Measurement (Indirect Calorimetry) drug_admin->metabolic_studies biochemical_analysis Serum Lipid & TSH Analysis drug_admin->biochemical_analysis selectivity_assessment Assessment of TR Isoform and Tissue Selectivity metabolic_studies->selectivity_assessment biochemical_analysis->selectivity_assessment potency_determination->selectivity_assessment

Caption: Workflow for assessing thyromimetic potency.

References

A Comparative Guide to the In Vivo Metabolic Effects of 3,5-Diiodothyroacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolic effects of 3,5-Diiodothyroacetic acid (DIANA) and structurally related thyroid hormone analogs. The information is intended to support research and development in the field of metabolic diseases by presenting key experimental findings, detailed methodologies, and visual representations of associated signaling pathways.

Introduction

Thyroid hormones are potent regulators of metabolism, and their analogs have been a subject of intense research for the treatment of metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). The goal is to develop compounds that retain the beneficial metabolic effects of thyroid hormones, such as increasing energy expenditure and lowering cholesterol, while minimizing deleterious side effects like tachycardia and muscle wasting. This guide focuses on this compound (DIANA), also known as Diac or T2A, and compares its metabolic actions with the well-studied 3,5-diiodo-L-thyronine (T2) and other key thyromimetics.

While structurally similar, it is important to distinguish between DIANA (an acetic acid derivative) and T2 (a propanoic acid derivative). Much of the available literature investigates T2, and due to their close relationship, its effects are extensively covered in this guide as a primary comparator. We also evaluate other significant thyroid hormone analogs, including the native active hormone 3,5,3′-triiodo-L-thyronine (T3) and several synthetic thyromimetics that exhibit selectivity for the thyroid hormone receptor β (TRβ), which is predominantly expressed in the liver.

Comparative Efficacy: In Vivo Metabolic Effects

The following tables summarize quantitative data from preclinical and clinical studies on the effects of DIANA, T2, and other thyromimetics on key metabolic parameters.

Table 1: Effects on Body Weight and Adiposity
CompoundSpeciesDoseDurationKey Findings
This compound (DIANA) Rat5 mg/100 g diet-Prevents high-fat diet-induced increases in liver lipid levels.[1]
3,5-diiodo-L-thyronine (T2) Rat (High-Fat Diet)25 µ g/100 g BW4 weeksPrevents body weight gain and reduces visceral white adipose tissue mass.[2][3]
Mouse (High-Fat Diet)2.5 µg/g/day-Reduces subcutaneous and epididymal fat mass without affecting overall body weight.[4]
3,5,3′-triiodo-L-thyronine (T3) Rat3 or 6 µ g/100 g BW6 weeksDid not significantly affect overall weight gain but decreased fat mass by 14-74%. Negatively impacted skeletal muscle mass.[2]
Cynomolgus Monkey-7 daysCaused a significant (~4%) reduction in body weight.[5][6]
Sobetirome (GC-1) RatEquimolar to T36 weeksPrevented fat-mass accumulation (20% loss vs. 80% gain in controls) without affecting lean mass.[2]
Cynomolgus Monkey-7 daysCaused a significant (~4%) reduction in body weight.[5][6]
Resmetirom (MGL-3196) Mouse (NASH model)3 mg/kg/day8 weeksDid not influence body weight but significantly reduced liver weight and hepatic steatosis.[7]
3,5-diiodothyropropionic acid (DITPA) Human90-360 mg/day24 weeksAssociated with a significant reduction in body weight (12.5 lbs at 24 weeks).[8]
Table 2: Effects on Lipid Metabolism
CompoundSpeciesDoseDurationKey Findings on Lipids
This compound (DIANA) Rat5 mg/100 g diet-Prevents high-fat diet-induced increases in liver cholesterol levels.[1]
3,5-diiodo-L-thyronine (T2) Mouse (High-Fat Diet)2.5 µg/g/day-Decreased serum cholesterol levels.[4]
3,5,3′-triiodo-L-thyronine (T3) Cynomolgus Monkey-7 daysSignificant cholesterol-lowering effects.[5][6]
Sobetirome (GC-1) Rat (cholesterol-fed)ED50 = 190 nmol/kg/day7 daysReduced cholesterol ~30 times more potently than it induced tachycardia.[5][6][9]
Cynomolgus Monkey-7 daysSignificant cholesterol and lipoprotein(a) reduction.[5][6]
Eprotirome (KB2115) Human (with statins)25, 50, 100 µ g/day 12 weeksReduced LDL cholesterol by 22%, 28%, and 32% respectively. Also reduced apolipoprotein B and triglycerides.[10][11]
Resmetirom (MGL-3196) Human (NASH)80 mg and higher-Significant reductions in LDL cholesterol (up to 30%), apolipoprotein B (28%), and triglycerides (up to 60%).[12]
Mouse (NASH model)3 mg/kg/day8 weeksSignificant reduction in plasma and liver cholesterol.[7]
3,5-diiodothyropropionic acid (DITPA) Human90-360 mg/day24 weeksDecreased total and LDL cholesterol levels.[8]
Table 3: Effects on Energy Metabolism and Glucose Homeostasis
CompoundSpeciesDoseKey Findings
3,5-diiodo-L-thyronine (T2) Rat-Stimulates resting metabolic rate more rapidly than T3.[13]
Mouse (obese)1.25 mg/100 g BWDecreased blood glucose levels.[13]
Sobetirome (GC-1) RatEquimolar to T3Significantly and equally increased oxygen consumption (50-70%) as T3.[2]
Mouse (obese)-Showed anti-diabetic effects with a six-fold or better improvement in insulin (B600854) sensitivity.[14]
Resmetirom (MGL-3196) Mouse (NASH model)3 mg/kg/daySignificant reduction in blood glucose.[7]

Signaling Pathways and Mechanisms of Action

The metabolic effects of DIANA and its analogs are mediated through a combination of genomic and non-genomic pathways, primarily involving thyroid hormone receptors (TRs) and direct actions on mitochondria.

Thyroid Hormone Receptor (TR)-Mediated Signaling

Thyroid hormones exert many of their effects by binding to nuclear receptors, TRα and TRβ, which in turn regulate gene expression.[15] TRβ is the predominant isoform in the liver and is the primary target for the therapeutic effects on lipid metabolism.[15] Many synthetic thyromimetics, such as Sobetirome, Eprotirome, and Resmetirom, are designed to be TRβ-selective to maximize metabolic benefits while minimizing TRα-mediated side effects on the heart and other tissues.[16]

TR_Signaling cluster_blood Bloodstream cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Metabolic Response Thyromimetic Thyromimetic (e.g., T3, GC-1, DIANA) TR Thyroid Hormone Receptor (TRβ) Thyromimetic->TR Enters cell and binds to receptor TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Translocates to nucleus and binds to DNA Gene_Expression Target Gene Transcription (e.g., for cholesterol and lipid metabolism) TRE->Gene_Expression Modulates Lipid_Lowering ↓ LDL Cholesterol ↓ Triglycerides Gene_Expression->Lipid_Lowering Leads to Mitochondrial_Signaling cluster_mitochondrion Mitochondrion T2 3,5-diiodo-L-thyronine (T2) ETC Electron Transport Chain (e.g., Cytochrome c oxidase) T2->ETC Directly stimulates FAO Fatty Acid Oxidation (β-oxidation) T2->FAO Increases rate of Energy_Expenditure ↑ Energy Expenditure ↑ Thermogenesis ETC->Energy_Expenditure FAO->Energy_Expenditure Experimental_Workflow start Animal Model Selection (e.g., High-Fat Diet Rat) diet Dietary Intervention (High-Fat vs. Control Diet) start->diet treatment Treatment Groups (Vehicle, DIANA, T2, GC-1, etc.) diet->treatment data_collection Data Collection (In-life) - Body Weight - Food Intake - Energy Expenditure treatment->data_collection end_point Terminal Endpoint - Serum Collection - Tissue Harvesting (Liver, Fat) data_collection->end_point analysis Analysis - Biochemical Assays - Histology - Gene Expression end_point->analysis

References

A Comparative Analysis of Thyromimetic Binding Affinities to Thyroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of several prominent thyromimetics to the thyroid hormone receptor (TR) isoforms, TRα and TRβ. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and therapeutic development.

Introduction to Thyromimetics and Thyroid Hormone Receptors

Thyroid hormones are crucial for regulating metabolism, growth, and development. Their physiological effects are mediated by two primary nuclear receptor isoforms, thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ), which are encoded by separate genes and exhibit distinct tissue distribution patterns. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.

The development of thyromimetics, synthetic analogs of thyroid hormones, has been driven by the desire to harness the therapeutic benefits of TR activation while minimizing the adverse effects associated with excessive thyroid hormone levels. A key strategy in this endeavor is the design of TRβ-selective agonists, which can preferentially target metabolic processes in the liver, such as cholesterol and triglyceride reduction, without causing the cardiac side effects often mediated by TRα activation. This guide focuses on a comparative analysis of the binding affinities of the endogenous thyroid hormone T3 and three synthetic thyromimetics: Sobetirome (GC-1), Eprotirome (KB2115), and Resmetirom (MGL-3196).

Comparative Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities of triiodothyronine (T3) and the selected thyromimetics for the TRα and TRβ isoforms.

CompoundReceptor IsoformBinding Affinity (K_i / EC_50, nM)Selectivity (TRα K_i / TRβ K_i or EC_50 ratio)
Triiodothyronine (T3) TRα2.33[1]~1
TRβ2.33[1]
Sobetirome (GC-1) TRα~10-fold lower affinity than T3[2]~10-fold for TRβ
TRβComparable to T3[2]
Eprotirome (KB2115) TRα-Modestly higher for TRβ
TRβ-
Resmetirom (MGL-3196) TRα3740 (EC_50)[3][4]~18-fold for TRβ
TRβ210 (EC_50)[3][4][5][6]

Note: K_i (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity. EC_50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. While both relate to potency, they are not directly interchangeable. The selectivity ratio is an indicator of the preference of a compound for one receptor isoform over another.

Experimental Protocols

The binding affinities of thyromimetics to thyroid hormone receptors are typically determined using a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This in vitro assay measures the ability of a test compound (unlabeled thyromimetic) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-T3) for binding to the thyroid hormone receptor.

Materials:

  • Purified recombinant human TRα and TRβ ligand-binding domains.

  • Radiolabeled ligand: [¹²⁵I]-T3.

  • Unlabeled test compounds (thyromimetics) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with additives like EDTA, DTT, and glycerol).

  • 96-well plates.

  • Filter mats (e.g., glass fiber filters).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, a reaction mixture is prepared containing the assay buffer, a fixed concentration of the radiolabeled ligand ([¹²⁵I]-T3), and varying concentrations of the unlabeled test compound.

  • Receptor Addition: The purified thyroid hormone receptor (TRα or TRβ) is added to each well to initiate the binding reaction.

  • Incubation: The plates are incubated at a specific temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is transferred to a filter mat, and a vacuum is applied to separate the receptor-bound radioligand from the free, unbound radioligand. The receptors and their bound ligands are retained on the filter, while the unbound ligands pass through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filter-bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC_50) is determined. The inhibition constant (K_i) is then calculated from the IC_50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the thyroid hormone receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.

Thyroid_Hormone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 T3 (Thyroid Hormone) T3_transport Thyroid Hormone Transporter T3->T3_transport Enters Cell TR_nucleus TR T3->TR_nucleus Binds TR_cytoplasm Thyroid Hormone Receptor (TR) TR_cytoplasm->TR_nucleus Translocates T3_transport->TR_cytoplasm TRE Thyroid Hormone Response Element (TRE) TR_nucleus->TRE CoR Co-repressor Complex TR_nucleus->CoR Releases CoA Co-activator Complex TR_nucleus->CoA Recruits RXR RXR RXR->TRE Gene Target Gene TRE->Gene Transcription CoR->TRE CoA->TRE mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Physiological Effect Physiological Effect Protein->Physiological Effect

Caption: Thyroid Hormone Receptor Signaling Pathway.

Competitive_Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_binding Binding Reaction cluster_separation Separation and Detection cluster_analysis Data Analysis receptors Prepare Thyroid Hormone Receptors (TRα or TRβ) mix Mix Receptors, Radioligand, and Test Compounds in Wells receptors->mix radioligand Prepare Radiolabeled Ligand ([¹²⁵I]-T3) radioligand->mix test_compounds Prepare Serial Dilutions of Test Compounds test_compounds->mix incubate Incubate to Reach Equilibrium mix->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Measure Radioactivity with Scintillation Counter wash->count plot Plot Bound Radioactivity vs. Test Compound Concentration count->plot calculate Calculate IC₅₀ and K_i Values plot->calculate

Caption: Competitive Radioligand Binding Assay Workflow.

References

Unraveling the Nuances: A Comparative Guide to the Gene Expression Effects of 3,5-Diiodothyroacetic Acid and T3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct molecular actions of thyroid hormone metabolites is paramount. This guide provides an objective comparison of the differential effects of 3,5-diiodothyroacetic acid (DIAM1), represented here by its closely related and more extensively studied counterpart 3,5-diiodo-L-thyronine (3,5-T2), and the canonical thyroid hormone, 3,3',5-triiodo-L-thyronine (T3), on gene expression. The information herein is supported by experimental data to illuminate their unique and overlapping regulatory roles.

While both T3 and 3,5-T2 are key players in thyroid hormone signaling, their impact on the transcriptome is markedly different. T3, the most biologically potent thyroid hormone, orchestrates a wide array of physiological processes through its interaction with nuclear thyroid hormone receptors (TRs).[1] In contrast, 3,5-T2, a metabolite of T3, exhibits a more selective and sometimes distinct profile of gene regulation, suggesting alternative or modified mechanisms of action.

Quantitative Comparison of Gene Regulation

Experimental evidence, primarily from transcriptomic studies in various tissues, reveals significant quantitative differences in the gene regulatory profiles of T3 and 3,5-T2. T3 consistently demonstrates a broader impact on the transcriptome, regulating a substantially larger number of genes compared to 3,5-T2.[2][3] This disparity is thought to stem from the lower affinity of 3,5-T2 for thyroid hormone receptors or its interaction with specific receptor isoforms.[2][3]

Below is a summary of quantitative data from comparative transcriptomic analyses in different tissues:

TissueTotal Genes Regulated by T3Total Genes Regulated by 3,5-T2Genes Uniquely Regulated by T3Genes Uniquely Regulated by 3,5-T2Genes Regulated by BothReference
Tilapia Cerebellum 169411302239[1][4]
Tilapia Thalamus-Pituitary 154108964058[1][4]
Tilapia Liver 286311503499292514[1][4]
Axolotl Gill 2771381489129[2]

Differential Signaling Pathways

The differential effects of T3 and 3,5-T2 on gene expression are rooted in their distinct interactions with thyroid hormone receptors and subsequent downstream signaling events. T3 canonically binds to TRα and TRβ isoforms, which then heterodimerize with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on the DNA to modulate gene transcription.

In contrast, studies in teleosts have revealed that 3,5-T2 preferentially binds to a specific, long isoform of TRβ1 (L-TRβ1), which contains a nine-amino-acid insert in its ligand-binding domain.[1] T3, on the other hand, can interact with a shorter TRβ1 isoform (S-TRβ1) that lacks this insert.[1] This isoform-specific interaction is a key determinant of their differential gene regulatory actions.

Furthermore, 3,5-T2 has been shown to exert rapid, non-genomic effects, particularly on mitochondrial function, that are independent of new protein synthesis.[5] These actions are thought to be mediated by direct interaction with mitochondrial components and contribute to its distinct physiological effects.

Signaling_Pathways cluster_T3 T3 Signaling cluster_DIAM1 3,5-T2 Signaling T3 T3 TR_alpha_beta TRα / TRβ (S-TRβ1) T3->TR_alpha_beta Binds TRE_T3 TRE TR_alpha_beta->TRE_T3 Heterodimerizes with RXR and binds to TRE RXR_T3 RXR Gene_Expression_T3 Broad Gene Expression Changes TRE_T3->Gene_Expression_T3 Regulates DIAM1 3,5-T2 LTR_beta1 L-TRβ1 DIAM1->LTR_beta1 Preferentially Binds Mitochondria Mitochondria DIAM1->Mitochondria Directly Interacts TRE_DIAM1 TRE LTR_beta1->TRE_DIAM1 Heterodimerizes with RXR and binds to TRE RXR_DIAM1 RXR Gene_Expression_DIAM1 Specific Gene Expression Changes TRE_DIAM1->Gene_Expression_DIAM1 Regulates Non_Genomic Non-Genomic Effects Mitochondria->Non_Genomic Mediates RNA_Seq_Workflow start Tissue/Cell Samples (Control, T3-treated, 3,5-T2-treated) rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA Library Preparation (e.g., Illumina TruSeq) rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina Platform) library_prep->sequencing quality_control Read Quality Control (FastQC) sequencing->quality_control mapping Read Mapping to Reference Genome (e.g., STAR, Bowtie2) quality_control->mapping quantification Read Quantification (e.g., Cufflinks, Kallisto) mapping->quantification dge_analysis Differential Gene Expression Analysis (e.g., DESeq2, edgeR) quantification->dge_analysis functional_annotation Functional Annotation & Pathway Enrichment (e.g., GORILLA, KEGG) dge_analysis->functional_annotation end Identification of Differentially Expressed Genes and Pathways functional_annotation->end

References

A Comparative Guide to Thyroid Hormone Receptor Beta (TRβ) Agonists for Metabolic Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a side-by-side analysis of leading selective Thyroid Hormone Receptor Beta (TRβ) agonists, focusing on their performance, underlying mechanisms, and the experimental data that supports their development. The content is intended for researchers, scientists, and professionals in the field of drug development for metabolic diseases such as Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH).

Introduction to TRβ Agonists

Thyroid hormone is essential for regulating metabolism, with its effects mediated by two primary receptor isoforms: TRα and TRβ.[1] TRβ is predominantly expressed in the liver and is responsible for the beneficial metabolic effects of thyroid hormone, including lowering cholesterol and triglycerides.[1][2] Conversely, TRα is more ubiquitous and mediates undesirable effects on the heart, bone, and muscle when overstimulated.[2] This distinction has driven the development of TRβ-selective agonists, which aim to harness the liver-specific benefits of thyroid hormone activation while avoiding the systemic toxicities associated with TRα activation.[1][2]

These agents represent a promising therapeutic class for MASH, a progressive liver disease characterized by fat accumulation (steatosis), inflammation, and fibrosis, which currently has limited treatment options.[3][4] This guide compares several key TRβ agonists, including the recently approved Resmetirom, alongside other clinical and preclinical candidates.

A note on 3,5-Diiodothyroacetic acid (DIAM3) : There is limited specific preclinical and clinical data available for a compound explicitly named this compound (DIAM3) within the context of modern selective TRβ agonists for MASH. Research often refers to the related endogenous metabolite 3,5-diiodo-L-thyronine (T2) , which has shown some thyromimetic effects, such as reducing liver triglycerides in animal models by stimulating fatty acid oxidation.[5] However, T2 is generally considered less selective and potent compared to the synthetic agonists detailed below and its role as a direct TRβ ligand is a subject of ongoing investigation.[6][7]

Quantitative Data Comparison

The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies to allow for an objective comparison of the leading TRβ agonists.

Table 1: In Vitro Selectivity and Potency

CompoundTargetAssay TypePotency (EC50)TRβ vs. TRα SelectivityReference
Resmetirom (MGL-3196) Human TRβFunctional Coactivator Recruitment~1,000-fold less potent than T3~28-fold higher for TRβ[3][8]
VK2809 (Active form) Human TRβTranscriptional Activation~30-fold less potent than T3High TRβ selectivity[8]
Sobetirome (GC-1) Human TRβTranscriptional ActivationComparable to T3Preferential for TRβ[8]
Eprotirome (KB2115) Human TRβBinding Affinity-Modestly higher for TRβ[5]

Table 2: Preclinical Efficacy in Animal Models

CompoundAnimal ModelKey FindingsReference
Resmetirom (MGL-3196) Diet-induced obese NASH miceReduced hepatic fat, ALT, plasma and liver cholesterol, and fibrosis markers.[9]
VK2809 Diet-induced NASH rodentsPotent reductions in plasma and liver lipids; improvements in liver fibrosis.[10]
Sobetirome (GC-1) Hypercholesterolemic miceReduced serum cholesterol by 25% and triglycerides by 75%.[5]
Eprotirome (KB2115) Animal models of dyslipidemiaReduced LDL cholesterol, triglycerides, and Lp(a).[11]

Table 3: Clinical Trial Efficacy in Humans

CompoundPhaseKey Efficacy EndpointsReference
Resmetirom (MGL-3196) Phase 3 (MAESTRO-NASH)NASH Resolution (no worsening of fibrosis): 25.9-29.9% vs. 9.7% placebo. Fibrosis Improvement (≥1 stage, no worsening of NAS): 24.2-25.9% vs. 14.2% placebo. LDL-C Reduction: ~12% vs. placebo.[4][12]
VK2809 Phase 2aSignificant reduction in LDL-C and hepatic fat content vs. placebo in patients with NAFLD and elevated LDL-C.[12][13]
Sobetirome (GC-1) Phase 1bLDL-C Reduction: Up to 41% vs. 5% for placebo over two weeks.[9]
Eprotirome (KB2115) Phase 3 (Terminated)LDL-C Reduction: Up to 40% in hypercholesterolemic patients.[11]

Development of Sobetirome and Eprotirome was discontinued (B1498344) due to safety concerns or strategic shifts. Eprotirome was halted after cartilage damage was observed in canine studies.[2]

Signaling Pathways and Experimental Workflows

TRβ Signaling Pathway in Hepatocytes

Activation of the TRβ receptor in the liver initiates a cascade of transcriptional events aimed at restoring lipid homeostasis. The agonist binds to the TRβ nuclear receptor, leading to the recruitment of coactivators and the regulation of target gene expression. This enhances mitochondrial fatty acid β-oxidation, increases cholesterol conversion to bile acids (via the CYP7A1 enzyme), and suppresses de novo lipogenesis, collectively reducing the fat burden on the liver.[1][3]

TRB_Signaling cluster_EC Extracellular Space cluster_cell Hepatocyte cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_mito Mitochondrion Agonist TRβ Agonist (e.g., Resmetirom) Agonist_cyto TRβ Agonist Agonist->Agonist_cyto Enters Cell TRB TRβ Receptor Agonist_cyto->TRB Binds Coactivators Coactivators TRB->Coactivators Recruits TargetGenes Target Gene Expression Coactivators->TargetGenes Regulates FAO Fatty Acid β-Oxidation TargetGenes->FAO Upregulates DNL De Novo Lipogenesis TargetGenes->DNL Downregulates Cholesterol Cholesterol Metabolism (CYP7A1) TargetGenes->Cholesterol Upregulates Lipid Reduced Hepatic Lipids FAO->Lipid DNL->Lipid Cholesterol->Lipid Experimental_Workflow cluster_preclinical cluster_clinical N1 In Vitro Screening N2 Receptor Binding Assays (TRβ vs TRα) N1->N2 N3 Cell-Based Functional Assays (e.g., Huh-7, primary hepatocytes) N1->N3 N4 Preclinical In Vivo Models N2->N4 N3->N4 N5 Diet-Induced NASH Models (Rodents, Primates) N4->N5 N6 Efficacy Assessment (Lipids, Histology, Biomarkers) N5->N6 N7 Safety/Toxicity Assessment (Cardiac, Bone, Thyroid Axis) N5->N7 N8 Clinical Trials N6->N8 N7->N8 N9 Phase 1 (Safety, PK/PD in Healthy Volunteers) N8->N9 N10 Phase 2 (Efficacy in Patients, Dose Ranging) - MRI-PDFF for Liver Fat N9->N10 N11 Phase 3 (Pivotal Efficacy & Safety) - Liver Biopsy for Histology N10->N11 N12 Regulatory Approval N11->N12

References

Safety Operating Guide

Ensuring Safe Disposal: A Step-by-Step Guide for 3,5-Diiodothyroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 3,5-Diiodothyroacetic acid, a halogenated organic compound, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or allowed to evaporate.[1][2]

  • Waste Identification and Segregation:

    • This compound is classified as a halogenated organic compound.[3][4]

    • It is crucial to segregate halogenated organic waste from non-halogenated organic waste to facilitate proper disposal and minimize costs.[5]

    • Keep this waste stream separate from other incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[2][6]

  • Container Selection and Labeling:

    • Use only chemically compatible containers for waste collection, such as high-density polyethylene (B3416737) (HDPE) or glass bottles with secure, leak-proof caps.[7][8] The use of metal cans is not recommended as halogenated solvents can degrade them.[2]

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[8]

    • The label must also include the full chemical name ("this compound"), the concentration, and the accumulation start date.[8] Do not use abbreviations or chemical formulas.[8]

  • Accumulation and Storage:

    • Waste containers should be kept closed at all times, except when adding waste.[1][7]

    • Store the waste in a designated and clearly marked "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][7]

    • The SAA must be under the control of the laboratory personnel.[8]

    • Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2]

    • Secondary containment, such as a larger, chemically resistant tray or tub, is required to contain any potential leaks or spills.[1][9]

  • Disposal Request and Pickup:

    • Once the waste container is full or has reached the designated accumulation time limit (typically several months, but institutional policies may vary), a request for disposal must be submitted to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][9]

    • Do not transport the hazardous waste yourself. Trained EH&S personnel or certified contractors will collect the waste from your laboratory.[9]

Quantitative Data for Waste Management

For effective management of chemical waste, certain quantitative limits and timelines are typically enforced. The following table summarizes key quantitative data, though specific values may vary by institution and local regulations.

ParameterGuidelineSource
Maximum Accumulation Volume in SAA 55 gallons of hazardous waste[7][9]
Maximum Accumulation for Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[7]
Container Headspace Leave at least 10% headspace to allow for expansion.-
Maximum Accumulation Time Up to 9-12 months, or as per institutional policy.[1][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate 3,5-Diiodothyroacetic Acid Waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated select_container Select a compatible, non-metallic container with a secure lid. is_halogenated->select_container Yes label_container Label container with 'Hazardous Waste', full chemical name, and start date. select_container->label_container store_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa keep_closed Keep container closed except when adding waste. store_saa->keep_closed monitor_full Is the container full or has the accumulation time limit been reached? keep_closed->monitor_full monitor_full->keep_closed No contact_ehs Contact EH&S or a licensed waste contractor for pickup. monitor_full->contact_ehs Yes

Caption: Disposal workflow for this compound.

Experimental Protocols

This document provides operational and disposal guidance and does not cite specific experimental protocols. For methodologies related to the use of this compound, researchers should consult relevant published scientific literature.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling 3,5-Diiodothyroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Diiodothyroacetic acid (CAS 1155-40-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for closely related halogenated organic compounds and is intended to ensure the highest degree of safety in the laboratory.

Hazard Identification and Personal Protective Equipment

Hazard Route Required Personal Protective Equipment (PPE)
Skin Contact Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Lab Coat: A full-length laboratory coat must be worn to prevent skin exposure.
Eye Contact Safety Goggles: Chemical splash goggles are required to provide a complete seal around the eyes.
Inhalation Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.
Ingestion Standard Laboratory Practices: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Weighing:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don all required PPE before handling the container.

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of the solid compound to a tared weigh boat or directly into the receiving vessel within the fume hood.

2. Solution Preparation:

  • Add the desired solvent to the vessel containing the weighed this compound.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Ensure the container is securely capped after the solution is prepared.

3. Experimental Use:

  • Keep all containers with this compound, whether in solid or solution form, clearly labeled with the compound name and any known hazards.

  • Conduct all experimental procedures involving this compound within the chemical fume hood.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

As a halogenated organic compound, this compound and its waste must be disposed of following specific protocols to prevent environmental contamination.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing this compound must be collected in a separate, sealed, and labeled container for halogenated organic waste.[1][2]

  • Crucially, do not mix halogenated organic waste with non-halogenated waste , as this will necessitate the entire mixture being treated as the more hazardous and costly halogenated waste.[3][4]

2. Container Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Keep a log of the contents and approximate quantities added to the waste container.

3. Storage and Disposal:

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's licensed hazardous waste disposal service.

  • Never dispose of this compound or its waste down the drain.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don_PPE Don PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat Prepare_Fume_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Fume_Hood 1. Weigh_Compound Weigh Compound Carefully Prepare_Fume_Hood->Weigh_Compound 2. Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution 3. Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment 4. Segregate_Waste Segregate Halogenated Waste Conduct_Experiment->Segregate_Waste 5. Label_Container Label Waste Container Segregate_Waste->Label_Container 6. Store_for_Pickup Store for Professional Disposal Label_Container->Store_for_Pickup 7.

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodothyroacetic acid
Reactant of Route 2
3,5-Diiodothyroacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.